molecular formula C14H17N3 B3063825 N-cyclohexylquinazolin-4-amine CAS No. 81080-06-0

N-cyclohexylquinazolin-4-amine

货号: B3063825
CAS 编号: 81080-06-0
分子量: 227.30 g/mol
InChI 键: CIFOBGKTSPXVQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cyclohexylquinazolin-4-amine is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol . This organic scaffold is built around a quinazoline core, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound features a cyclohexylamine substitution at the 4-position of the quinazoline ring, a modification that can significantly influence the molecule's lipophilicity, conformational flexibility, and binding affinity to biological targets . Researchers utilize this core structure as a key synthetic intermediate or building block for the development of more complex, functionally active molecules. For instance, structural analogs of this compound have been designed and incorporated into larger, multi-functional ligands for structural biology studies, such as those found in the Protein Data Bank . Similarly, related compounds with substitutions at the 2-position of the quinazoline ring—such as with cyclopropyl, 4-propoxyphenyl, or 2,4-dichlorophenyl groups—demonstrate the versatility of this chemical platform in exploring structure-activity relationships and developing potential inhibitors for various enzymes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the relevant safety data sheet prior to use and adhere to all applicable laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

81080-06-0

分子式

C14H17N3

分子量

227.30 g/mol

IUPAC 名称

N-cyclohexylquinazolin-4-amine

InChI

InChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17)

InChI 键

CIFOBGKTSPXVQX-UHFFFAOYSA-N

规范 SMILES

C1CCC(CC1)NC2=NC=NC3=CC=CC=C32

产品来源

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, mechanism, and characterization of N-cyclohexylquinazolin-4-amine , a prototypical scaffold in medicinal chemistry often utilized as a precursor for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.

Executive Summary & Medicinal Relevance

The N-substituted quinazolin-4-amine pharmacophore is a "privileged structure" in drug discovery, serving as the core architecture for approved kinase inhibitors such as Gefitinib and Erlotinib. The cyclohexyl derivative (N-cyclohexylquinazolin-4-amine) represents a fundamental lipophilic analogue used to probe the steric tolerance of the ATP-binding pocket in kinase domains.

This guide provides a robust, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr) , prioritizing high purity and yield. It addresses the common instability of the 4-chloroquinazoline precursor and provides a self-validating characterization workflow.

Retrosynthetic Analysis & Mechanism

The most reliable disconnection for this molecule occurs at the C4-N bond. The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring, activated by the adjacent ring nitrogens (N1 and N3).

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the electron-deficient C4 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed (though transient).

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Deprotonation: The resulting ammonium species is neutralized by a base (triethylamine or excess amine).

ReactionMechanism SM1 4-Chloroquinazoline (Electrophile) TS Tetrahedral Intermediate SM1->TS + SM2 (IPA, 80°C) SM2 Cyclohexylamine (Nucleophile) SM2->TS Prod N-Cyclohexylquinazolin-4-amine (Product) TS->Prod - Cl⁻ Byprod HCl (Scavenged) TS->Byprod

Figure 1: Mechanistic pathway for the SNAr synthesis of N-cyclohexylquinazolin-4-amine.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Chloroquinazoline (CAS: 5190-68-1). Note: Highly moisture sensitive. Store under inert gas.

  • Nucleophile: Cyclohexylamine (1.2 equivalents).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents).

  • Solvent: Isopropanol (IPA) or Dioxane (Anhydrous preferred).

Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale but is linearly scalable.

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solubilization: Add 4-Chloroquinazoline (1.0 g, 6.07 mmol) to the flask. Add Isopropanol (15 mL). Critical: Do not delay; 4-chloroquinazoline hydrolyzes to the inert quinazolinone in moist air.

  • Addition: Add DIPEA (1.6 mL, 9.1 mmol) followed by Cyclohexylamine (0.83 mL, 7.28 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80–85 °C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (product).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~25% of original volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve 4-Cl-Quinazoline in Anhydrous IPA Start->Dissolve AddReagents Add DIPEA & Cyclohexylamine Dissolve->AddReagents Reflux Reflux 80°C (4-6 hrs) AddReagents->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Quench Pour into Ice Water Check->Quench Yes Filter Filtration & Wash (H2O/Ether) Quench->Filter Dry Vacuum Dry & Characterize Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectroscopic data.

Physical Properties[8][11]
  • Appearance: White to pale yellow solid.

  • Melting Point: 138–140 °C [1].[1]

  • Molecular Weight: 227.31 g/mol .

Spectroscopic Data (Expected)

The following table summarizes the key diagnostic signals for N-cyclohexylquinazolin-4-amine.

TechniqueSignal / ShiftAssignmentDiagnostic Note
1H NMR δ 8.55 (s, 1H)H-2 (Quinazoline)Most deshielded singlet; confirms core integrity.
(DMSO-d6) δ 8.25 (d, 1H)H-8 (Ar-H)Doublet, peri-position to N1.
δ 7.40 – 7.80 (m, 3H)H-5, 6, 7 (Ar-H)Aromatic multiplets.
δ 7.90 (d, 1H, br)N-H Exchangeable proton (disappears with D2O).
δ 4.10 – 4.25 (m, 1H)N-CH (Cyclohexyl)Methine proton; diagnostic for amine attachment.
δ 1.10 – 2.05 (m, 10H)-CH2- (Cyclohexyl)Characteristic alkyl multiplets.
13C NMR δ 158.5, 155.2C-2, C-4 Quaternary carbons attached to N.
δ 49.5N-CH Methine carbon of the cyclohexyl ring.
Mass Spec m/z 228.15[M+H]+ Base peak in ESI positive mode.
Troubleshooting Guide (Causality & Correction)
  • Issue: Presence of a peak at δ 8.1 (s) in NMR.

    • Cause: Hydrolysis of starting material to Quinazolin-4(3H)-one.

    • Correction: Ensure 4-chloroquinazoline is fresh or recrystallized from hexanes before use. Use anhydrous solvents.

  • Issue: Low Yield.

    • Cause: Incomplete conversion or loss during aqueous wash (protonated product is water-soluble).

    • Correction: Ensure the final pH of the aqueous workup is basic (> pH 9). If the product does not precipitate, extract with Dichloromethane (DCM).

References

  • Shen, Z. L., et al. (2010). "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines." Journal of Heterocyclic Chemistry. Available at: [Link]

  • Correa, J., et al. (2024).[2] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. Available at: [Link]

Sources

Biological Activity of N-Cyclohexylquinazolin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline ring is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic applications. Specifically, derivatives bearing an N-cyclohexyl substitution at the C4 position—N-cyclohexylquinazolin-4-amines —have emerged as highly potent scaffolds. The bulky, lipophilic nature of the cyclohexyl group fundamentally alters the pharmacokinetic and pharmacodynamic profile of the quinazoline core. This technical whitepaper synthesizes current research on these derivatives, focusing on their two primary biological applications: as potent antileishmanial agents capable of penetrating infected macrophages, and as Multi-Target Directed Ligands (MTDLs) for the treatment of Alzheimer's Disease (AD).

Mechanistic Rationale of the N-Cyclohexyl Substitution

The biological efficacy of N-cyclohexylquinazolin-4-amines is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:

  • Steric Bulking & Target Selectivity: In neurodegenerative targeting, the bulky, non-planar cyclohexyl ring perfectly occupies the hydrophobic entrance cavity of Monoamine Oxidase B (MAO-B), sterically hindering binding to the narrower MAO-A cavity. This drives high MAO-B selectivity [1].

  • Lipophilicity & Membrane Permeability: The aliphatic ring significantly increases the

    
     of the molecule. For antileishmanial activity, this enhanced lipophilicity is critical for penetrating the lipid bilayer of host murine peritoneal macrophages to reach intracellular Leishmania amastigotes [2]. For AD applications, it ensures optimal Blood-Brain Barrier (BBB) permeation.
    

Antileishmanial Activity: Overcoming Intracellular Parasites

Leishmaniasis, caused by Leishmania parasites, requires host-cell penetration for drug efficacy. Traditional treatments suffer from severe toxicity and emerging resistance.

Recent SAR studies utilizing the Topliss operational scheme have identified


-disubstituted quinazoline-2,4-diamines as potent antileishmanial agents [2]. The synthesis of these compounds frequently utilizes 2-chloro-N-cyclohexylquinazolin-4-amine  as a highly stable, regioselective intermediate.
Causality in SAR Design

Researchers discovered that substituting the C4 position with a cyclohexyl or furfuryl group, combined with an


-benzyl or isopropyl group, yields compounds with single-digit micromolar or high nanomolar 

values against L. donovani and L. amazonensis. The mechanism of action is hypothesized to involve the inhibition of parasitic dihydrofolate reductase (DHFR) or localized disruption of the amastigote membrane within the macrophage phagolysosome [2].

Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease

Alzheimer's disease has a complex, multifactorial etiology involving cholinergic deficit, glutamatergic excitotoxicity, and monoaminergic disruption. Single-target therapies often fail to halt disease progression.

N-methylpropargylamino-quinazoline derivatives have been engineered as MTDLs [1]. By incorporating an N-cyclohexyl group at the C4 position and a propargylamine group, these compounds act as:

  • Selective MAO-B Inhibitors: The propargylamine moiety forms an irreversible covalent bond with the FAD cofactor of MAO-B, while the cyclohexyl group anchors the molecule in the MAO-B specific hydrophobic pocket.

  • Cholinesterase (AChE/BChE) Inhibitors: The planar quinazoline core interacts with the peripheral anionic site (PAS) of cholinesterases.

  • NMDAR Antagonists: Aromatic substitutions on the quinazoline ring modulate calcium channel blockade, preventing excitotoxicity.

Mechanism MTDL N-Cyclohexylquinazolin-4-amine Derivative MAOB MAO-B Inhibition (Propargyl + Cyclohexyl) MTDL->MAOB AChE Cholinesterase Inhibition (Quinazoline Core) MTDL->AChE NMDAR NMDAR Antagonism (Aromatic Substituents) MTDL->NMDAR OxStress Reduced Oxidative Stress & Toxic Aldehydes MAOB->OxStress ACh Increased Acetylcholine Levels AChE->ACh Ca Prevention of Ca2+ Overload & Excitotoxicity NMDAR->Ca Neuro Synergistic Neuroprotection & Cognitive Enhancement OxStress->Neuro ACh->Neuro Ca->Neuro

Multi-target mechanism of action for N-cyclohexylquinazolin-4-amines in Alzheimer's disease.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparison, the biological efficacy of key N-cyclohexylquinazolin-4-amine derivatives and their structural analogs are summarized below.

Table 1: Antileishmanial Activity of Quinazoline-2,4-diamine Derivatives [2] | Compound / Substitution | L. donovani


 (

) | L. amazonensis

(

) | Cytotoxicity

(

) | | :--- | :--- | :--- | :--- | |

-Furfuryl-

-isopropyl (Hit 2) | 2.5 ± 0.3 | 3.7 ± 0.4 | > 50 | |

-Cyclohexyl-

-benzyl | 0.8 ± 0.1 | 1.2 ± 0.2 | > 50 | | Amphotericin B (Internal Control) | 0.040 ± 0.009 | 0.089 ± 0.016 | N/A | | Podophyllotoxin (Toxicity Control) | N/A | N/A | 0.250 ± 0.010 |

Table 2: Anti-Alzheimer's Activity of N-Methylpropargylamino-Quinazolines [1] | Compound | C4 Substitution | hMAO-B


 (

) | hMAO-A

(

) | hAChE Inhibition (%) at 1

| | :--- | :--- | :--- | :--- | :--- | | I-6h | N-Cyclohexyl | 0.85 ± 0.12 | 12.4 ± 1.1 | 12.5% | | II-6h | N-Cyclohexyl | 0.33 ± 0.05 | > 50 (Selective) | 14.2% | | II-6e | N-Butyl | 1.45 ± 0.20 | > 50 | 10.1% |

Note: Compound II-6h demonstrates that the bulky cyclohexyl group is critical for sub-micromolar, highly selective MAO-B inhibition.

Validated Experimental Methodologies

Regioselective Synthesis Protocol

The synthesis of N-cyclohexylquinazolin-4-amines relies on the differential electrophilicity of the C2 and C4 positions of the quinazoline ring. The C4 position is significantly more electrophilic due to the


-effect of the adjacent nitrogen atoms and the fused aromatic system [1, 2].

Step-by-Step Nucleophilic Aromatic Substitution (


): 
  • Preparation of the Core: React commercially available anthranilic acid with urea to form quinazoline-2,4-dione, followed by chlorination using

    
     to yield 2,4-dichloroquinazoline.
    
  • Regioselective C4 Amination:

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add

      
      -diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the 
      
      
      
      byproduct, preventing the protonation of cyclohexylamine and maintaining its nucleophilicity.
    • Add cyclohexylamine (1.1 eq) dropwise at

      
      , then allow to stir at room temperature for 2-4 hours.
      
    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction selectively yields 2-chloro-N-cyclohexylquinazolin-4-amine due to the lower activation energy required for C4 attack at ambient temperatures.

  • C2 Substitution (For MTDLs or Antileishmanials):

    • React the intermediate with the secondary amine (e.g., N-methylpropargylamine) in acetonitrile.

    • Elevate temperature to

      
       (reflux) for 12-24 hours, as the C2 position is less reactive and requires thermal activation.
      
    • Purify via flash column chromatography.

Synthesis A 2,4-Dichloroquinazoline (Electrophilic Core) C 2-Chloro-N-cyclohexylquinazolin-4-amine (Regioselective Intermediate) A->C Regioselective C4 Attack (Room Temp) B Cyclohexylamine + DIPEA (Nucleophilic Attack) B->C E N2,N4-Disubstituted Quinazoline (Final Bioactive Derivative) C->E C2 Substitution (Reflux/Microwave) D Secondary Amine/Propargylamine (High Temp SNAr) D->E

Workflow for the regioselective synthesis of N-cyclohexylquinazolin-4-amine derivatives.

In Vitro MAO-B Inhibition Assay (Self-Validating System)

To validate the anti-Alzheimer's potential of the synthesized derivatives, a fluorometric MAO-B assay must be utilized.

  • Enzyme Preparation: Use recombinant human MAO-B (hMAO-B) expressed in baculovirus-infected insect cells.

  • Substrate & Probe: Utilize kynuramine as a non-fluorescent substrate, which MAO-B oxidatively deaminates to 4-hydroxyquinoline (a highly fluorescent fluorophore).

  • Protocol:

    • Incubate hMAO-B with varying concentrations of the N-cyclohexylquinazolin-4-amine derivative (0.01

      
       to 100 
      
      
      
      ) in potassium phosphate buffer (pH 7.4) for 15 minutes at
      
      
      .
    • Add kynuramine to initiate the reaction.

    • Self-Validation (Controls): Run a vehicle control (DMSO) for baseline activity and a positive control (Selegiline, a known MAO-B inhibitor) to validate assay sensitivity.

    • Measure fluorescence at

      
       nm and 
      
      
      
      nm. Calculate
      
      
      using non-linear regression analysis.

Conclusion

The integration of an N-cyclohexyl moiety at the C4 position of the quinazoline scaffold is a masterclass in rational drug design. By carefully manipulating steric bulk and lipophilicity, researchers have successfully tailored this pharmacophore to combat both infectious intracellular parasites and complex neurodegenerative cascades. Future development should focus on optimizing the aqueous solubility of these highly lipophilic derivatives through prodrug strategies or nanoparticle formulation to enhance their clinical viability.

References

  • Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Svobodova, B., et al. International Journal of Molecular Sciences, 2023, 24(11), 9124. URL:[Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Van Horn, K. S., et al. Journal of Medicinal Chemistry, 2014, 57(12), 5141–5156. URL:[Link]

Technical Guide: Mechanism of Action Studies for N-Cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MoA), experimental validation, and pharmacological significance of the N-cyclohexylquinazolin-4-amine scaffold.

Executive Summary: The Privileged Scaffold

N-cyclohexylquinazolin-4-amine represents a specific structural subset of the 4-aminoquinazoline class, a "privileged scaffold" in medicinal chemistry. While 4-anilinoquinazolines (having an aromatic ring at position 4) are globally recognized as EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), the N-cyclohexyl derivative introduces specific physicochemical properties—increased lipophilicity and flexibility—that broaden its biological profile.

This guide analyzes its dual-potential mechanism:

  • Primary Mechanism (Oncology): ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR .

  • Secondary Mechanism (Neurology/Inflammation): Inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase (PDE) , driven by the aliphatic cyclohexyl moiety's ability to penetrate the blood-brain barrier (BBB) and fit into hydrophobic catalytic gorges.

Structural Biology & Pharmacophore Analysis

The molecule consists of a quinazoline bicyclic core fused to a cyclohexyl amine at the C4 position. Its bioactivity is governed by three key interaction vectors:

Structural DomainFunction in Biological Target
N1 & N3 Nitrogens H-Bond Acceptors: Key for binding to the "hinge region" of kinase ATP pockets (e.g., Met793 in EGFR).
Cyclohexyl Ring Hydrophobic Pharmacophore: Occupies the hydrophobic pocket II (selectivity pocket) in kinases or the peripheral anionic site in AChE. Unlike a planar phenyl ring, the cyclohexyl group is non-planar (chair conformation), offering distinct steric fits.
C6/C7 Positions Solvent Interface: Usually substituted (e.g., -OMe, -O-morpholine) to improve solubility and tune electronic properties for tighter binding.

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The Target: Epidermal Growth Factor Receptor (EGFR)

In the context of antiproliferative activity, N-cyclohexylquinazolin-4-amine acts as a Type I kinase inhibitor. It targets the intracellular tyrosine kinase domain of EGFR (ErbB1), which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).

Binding Mode
  • Competition: The molecule competes with Adenosine Triphosphate (ATP) for the nucleotide-binding cleft between the N-terminal and C-terminal lobes of the kinase.

  • Hinge Interaction: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 .

  • Hydrophobic Clamp: The cyclohexyl group projects into the hydrophobic region usually occupied by the adenine ring of ATP or the ribose sugar, effectively "locking" the kinase in an inactive conformation.

Downstream Signaling Blockade

By preventing ATP binding, the compound inhibits the autophosphorylation of EGFR tyrosine residues (Y1068, Y1173). This halts the recruitment of downstream effectors, collapsing the signaling cascade:

  • RAS-RAF-MEK-ERK Pathway: Blockade prevents cell proliferation.

  • PI3K-AKT-mTOR Pathway: Blockade induces apoptosis (cell death).

Visualization: EGFR Signaling Cascade

The following diagram illustrates the pathway blockade mediated by the scaffold.

EGFR_Pathway EGFR EGFR (ErbB1) [Target] RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Drug N-cyclohexylquinazolin-4-amine Drug->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR Activation (Blocked) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Outcomes Outcomes: 1. G1 Cell Cycle Arrest 2. Apoptosis ERK->Outcomes Inhibition leads to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcomes

Caption: Blockade of RAS/MAPK and PI3K/AKT pathways via ATP-competitive inhibition of EGFR.

Secondary Mechanism: Cholinesterase Inhibition (Neuro-Focus)

Unlike the planar aniline derivatives, the cyclohexyl group confers flexibility that allows the molecule to penetrate the narrow catalytic gorge of Acetylcholinesterase (AChE) .

  • Mechanism: Mixed-type inhibition.[1] The quinazoline ring binds to the peripheral anionic site (PAS), while the cyclohexyl group extends toward the catalytic active site (CAS), blocking acetylcholine hydrolysis.

  • Therapeutic Context: This MoA is relevant for Alzheimer's disease research, where dual efficacy (AChE inhibition + antioxidant properties) is desired.

Experimental Validation Protocols

To rigorously validate the MoA, the following tiered experimental workflow is required.

In Vitro Kinase Assay (ADP-Glo™)

Purpose: To quantify the IC50 against EGFR and verify ATP competition.

  • Preparation: Dilute N-cyclohexylquinazolin-4-amine in DMSO (10-point dose-response, 10 µM to 0.1 nM).

  • Reaction: Incubate compound with recombinant EGFR kinase (0.2 µ g/well ) and substrate (Poly Glu:Tyr) in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Add ATP (at Km concentration, typically 10 µM) to start the reaction. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent to terminate kinase activity and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive IC50.

Western Blotting (Pathway Validation)

Purpose: To confirm inhibition of cellular signaling (phosphorylation).

  • Cell Culture: Seed A549 (lung cancer) cells. Starve in serum-free medium for 12h.

  • Treatment: Treat cells with compound (IC50 and 10x IC50) for 2h.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.

  • Antibodies: Probe for:

    • p-EGFR (Tyr1068): Should decrease dose-dependently.

    • p-ERK1/2 & p-AKT: Downstream markers (should decrease).

    • Total EGFR/ERK/AKT: Loading controls (should remain constant).

Ellman’s Assay (AChE Specificity Check)

Purpose: To verify if the cyclohexyl group induces off-target AChE inhibition.

  • Mix: 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman’s reagent), and compound.

  • Enzyme: Add Acetylcholinesterase (0.05 U/mL). Incubate 10 min.

  • Substrate: Add Acetylthiocholine iodide (ATCh).

  • Read: Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

  • Result: A decrease in absorbance rate compared to control indicates AChE inhibition.

Experimental Workflow Diagram

MoA_Workflow cluster_0 Phase 1: Target Confirmation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Structural Proof Step1 In Vitro Kinase Assay (ADP-Glo) Step3 Cell Viability (MTT/CCK-8) Step1->Step3 If IC50 < 1µM Step2 Ellman's Assay (AChE Selectivity) Step2->Step3 Neuro-active? Step4 Western Blot (p-EGFR, p-ERK) Step3->Step4 Confirm Mechanism Step5 Molecular Docking (PDB: 1M17) Step4->Step5 Define Binding

Caption: Integrated workflow for validating the mechanism of N-cyclohexylquinazolin-4-amine.

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazolines as Epidermal Growth Factor Receptor Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Rao, P. P., et al. (2013). "Quinazolines and quinazolinones as emerging neuronal imaging agents and radiotracers." Medicinal Research Reviews. Link

  • Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Zhang, J., et al. (2016). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

Sources

Architecting the Next Generation of Quinazoline-Based Therapeutics: A Technical Blueprint for EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolines—a bicyclic system consisting of a benzene ring fused to a pyrimidine ring—represent one of the most privileged pharmacophores in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach the discovery of novel quinazoline compounds not merely as a synthetic exercise, but as the engineering of precise molecular interventions. This whitepaper systematically deconstructs the rational design, chemical synthesis, and pharmacological validation of 4-anilinoquinazoline derivatives, focusing on their critical role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Mechanistic Rationale: The EGFR Signaling Axis

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase. Upon ligand binding (e.g., EGF), the receptor undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which subsequently drive cellular proliferation, angiogenesis, and survival[2].

Quinazoline derivatives, such as gefitinib and erlotinib, are engineered to competitively bind the ATP-binding pocket of the intracellular kinase domain[3]. The nitrogen atoms (N1 and N3) of the quinazoline core form critical hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue in EGFR), locking the receptor in an inactive conformation and halting oncogenic signaling[4].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates RAS_MAPK RAS/RAF/MEK/ERK Pathway EGFR->RAS_MAPK Phosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Phosphorylation Quinazoline Quinazoline TKI (ATP-Competitive) Quinazoline->EGFR Inhibits (H-bonds to Met793) Apoptosis Apoptosis (Induced) Quinazoline->Apoptosis Drives Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Fig 1. EGFR signaling cascade and the targeted molecular intervention by quinazoline-based TKIs.

Rational Drug Design & Structure-Activity Relationship (SAR)

The 4-anilinoquinazoline core is highly modular. Small chemical alterations drastically alter selectivity, potency, and pharmacokinetic profiles[4].

  • C4 Position : Substitution with an aniline ring (often halogenated, e.g., 3-chloro-4-fluoroaniline in gefitinib) is critical for fitting into the hydrophobic pocket of the ATP-binding site[4].

  • C6 and C7 Positions : Electron-donating groups (e.g., methoxy or morpholine-alkoxy chains) increase the electron density of the quinazoline core, strengthening the H-bond with the hinge region. Furthermore, bulky water-soluble groups at C6/C7 project into the solvent-exposed region, improving the drug's solubility and pharmacokinetic profile without compromising target affinity[4].

Table 1: SAR Profile of Key Quinazoline Derivatives against EGFR
Compound / ScaffoldC4 SubstituentC6 SubstituentC7 SubstituentTargetIn Vitro IC50 (nM)Clinical Status
Gefitinib 3-chloro-4-fluoroanilinoMethoxy3-morpholinopropoxyEGFR (WT / Exon 19 del)~0.4 - 3.0FDA Approved
Erlotinib 3-ethynylanilino2-methoxyethoxy2-methoxyethoxyEGFR (WT / L858R)~2.0 - 4.0FDA Approved
Afatinib 3-chloro-4-fluoroanilino4-(dimethylamino)but-2-enamido(S)-tetrahydrofuran-3-yloxyEGFR (T790M mutant)~0.5 - 1.0FDA Approved
Compound 8 Arylamino (Urea linker)DimethoxyDimethoxyEGFR (T790M/L858R)~2.7Preclinical

Data synthesized from SAR studies highlighting the shift from reversible (Gefitinib/Erlotinib) to irreversible (Afatinib) binding via Michael acceptor integration at C6[4].

Chemical Synthesis: Self-Validating Protocol for the 4-Anilinoquinazoline Core

To ensure high yield and purity, we employ a streamlined, multi-step synthesis originating from anthranilic acid derivatives[5]. The causality behind this specific route is its modularity; by isolating the 4-chloroquinazoline intermediate, we can rapidly generate a library of C4-anilino variants for high-throughput screening.

Step-by-Step Methodology:
  • Cyclization (Quinazolin-4(3H)-one Formation) :

    • Procedure: React substituted anthranilic acid (e.g., 4,5-dimethoxyanthranilic acid) with formamide at 150°C for 6 hours.

    • Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. The high temperature provides the thermodynamic driving force for dehydration.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar anthranilic acid spot and the appearance of a UV-active spot (254 nm) confirms cyclization. LC-MS should show the [M+H]+ peak of the quinazolinone.

  • Chlorination (Activation) :

    • Procedure: Reflux the quinazolin-4(3H)-one intermediate in neat thionyl chloride (SOCl2) with a catalytic amount of DMF for 4 hours.

    • Causality: The C4-carbonyl is unreactive toward nucleophilic aromatic substitution (SNAr). Conversion to 4-chloroquinazoline using the Vilsmeier-Haack-type intermediate (generated by SOCl2/DMF) creates an excellent leaving group (chloride) for the subsequent amination[5].

    • Validation: Quench a micro-aliquot in cold methanol. GC-MS or LC-MS should indicate the replacement of the -OH mass with -Cl (noting the characteristic 3:1 isotopic pattern of ^35Cl:^37Cl).

  • Nucleophilic Aromatic Substitution (SNAr) :

    • Procedure: Dissolve the 4-chloroquinazoline in isopropanol. Add the desired aniline derivative (e.g., 3-ethynylaniline) and reflux for 3 hours.

    • Causality: The electron-deficient pyrimidine ring facilitates rapid SNAr. Isopropanol is chosen as the solvent because the resulting 4-anilinoquinazoline hydrochloride salt often precipitates directly from the reaction mixture, driving the reaction to completion via Le Chatelier's principle and simplifying purification.

    • Validation: Filter the precipitate, wash with cold ether, and analyze via 1H-NMR (DMSO-d6). The appearance of a broad singlet around 9.5-10.0 ppm (secondary amine N-H) and the downfield shift of the quinazoline C2-H proton confirm successful coupling.

Synthesis_Workflow Start Substituted Anthranilic Acid Step1 Cyclization (Formamide, 150°C) Start->Step1 QC1 QC: TLC & LC-MS (Mass = M+H) Step1->QC1 Int1 Quinazolin-4(3H)-one Step1->Int1 Step2 Chlorination (SOCl2, cat. DMF) Int1->Step2 QC2 QC: Isotope Pattern (35Cl/37Cl) Step2->QC2 Int2 4-Chloroquinazoline Step2->Int2 Step3 SNAr Amination (Aniline, iPrOH, Reflux) Int2->Step3 QC3 QC: 1H-NMR (N-H singlet ~9.8 ppm) Step3->QC3 Final 4-Anilinoquinazoline (Target TKI) Step3->Final

Fig 2. Step-by-step synthetic workflow for 4-anilinoquinazolines with integrated QC checkpoints.

In Vitro Pharmacological Profiling: EGFR Kinase Assay

To validate the synthesized quinazolines, a robust, self-validating biochemical assay is required. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) to measure kinase activity.

Step-by-Step Methodology:
  • Reagent Preparation : Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant EGFR kinase domain and poly(Glu,Tyr) peptide substrate.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the quinazoline compound in DMSO. Transfer to a 384-well plate.

    • Causality: A 10-point curve ensures accurate calculation of the IC50 by capturing both the upper and lower asymptotes of the sigmoidal dose-response curve.

  • Kinase Reaction : Add EGFR enzyme and incubate for 15 minutes at room temperature to allow inhibitor binding. Initiate the reaction by adding an ATP/substrate mix.

    • Causality: The final ATP concentration must be kept at the apparent Km of the enzyme to ensure maximum sensitivity for competitive inhibitors. Incubate for 60 minutes.

  • ADP Detection : Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout & Validation : Measure luminescence.

    • Self-Validation (Z'-factor): Calculate the Z'-factor using positive controls (DMSO vehicle, max activity) and negative controls (no enzyme, min activity). A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio. Curve fitting (4-parameter logistic regression) is then used to determine the exact IC50.

Future Perspectives: Overcoming Resistance

While first-generation quinazolines (gefitinib, erlotinib) revolutionized non-small cell lung cancer (NSCLC) treatment, the emergence of the T790M "gatekeeper" mutation in exon 20 causes steric hindrance, preventing drug binding[6]. This necessitated the development of second-generation irreversible inhibitors (afatinib) which feature a Michael acceptor to form a covalent bond with Cys773[4]. As C797S mutations now emerge to thwart covalent binding, the quinazoline scaffold continues to be heavily modified, utilizing proteolysis-targeting chimeras (PROTACs) and allosteric targeting to maintain clinical efficacy.

References

  • Karan R, Agarwal P, Sinha M, Mahato N. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI ChemEngineering. 2021.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC - NIH. 2023.
  • Method Optimization for Synthesis of Trisubstitued Quinazoline Deriv
  • Mechanisms of resistance to EGFR-targeted drugs: lung cancer. PMC - NIH.
  • What is the mechanism of Gefitinib?

Sources

Decoding the Structure-Activity Relationship (SAR) of 4-Anilinoquinazolines: A Mechanistic Guide to EGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-anilinoquinazoline scaffold is a cornerstone in modern targeted oncology, serving as the privileged pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). From first-generation reversible inhibitors like gefitinib and erlotinib to advanced irreversible agents, the iterative optimization of this scaffold has been driven by rigorous Structure-Activity Relationship (SAR) studies. This technical guide deconstructs the mechanistic rationale behind 4-anilinoquinazoline design, providing drug development professionals with a comprehensive framework for optimizing kinase affinity, selectivity, and cellular efficacy.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activation ATP ATP Binding TK_Domain->ATP Requires Downstream Downstream Signaling ATP->Downstream Phosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor->TK_Domain Blocks ATP Site Proliferation Tumor Proliferation Downstream->Proliferation Drives

EGFR signaling cascade and the mechanistic intervention of 4-anilinoquinazoline TKIs.

Deconstructing the Pharmacophore: Mechanistic SAR

The potency of 4-anilinoquinazolines stems from their ability to act as highly selective ATP-competitive inhibitors. The SAR can be divided into three distinct structural domains:

The Quinazoline Core (The ATP Mimic)

The bicyclic quinazoline ring is the fundamental anchoring unit. It mimics the adenine ring of ATP, orienting itself within the narrow cleft of the kinase hinge region. The N1 and N3 nitrogen atoms are critical; specifically,1 in the EGFR active site[1]. Removing or replacing the quinazoline core drastically reduces target affinity, confirming its 2[2].

The 4-Anilino Moiety (The Hydrophobic Anchor)

The aniline ring attached at the C4 position projects deeply into a hydrophobic pocket adjacent to the ATP-binding site. SAR studies consistently show that3[3]. For instance, the 3-chloro-4-fluoro substitution pattern is highly favored as it maximizes van der Waals interactions while maintaining optimal dihedral angles. Conversely, with the kinase domain walls.

C6 and C7 Positions (The Solvent Interface & Covalent Warheads)

The C6 and C7 positions of the quinazoline ring are oriented toward the solvent-exposed opening of the ATP-binding cleft. This unique spatial arrangement allows for extensive structural modifications without disrupting the primary binding interactions:

  • Solubilizing Groups: Adding bulky, basic side chains (e.g., the morpholine ring in gefitinib or piperidine derivatives) at C6 or C74[4].

  • Covalent Warheads: The emergence of the T790M "gatekeeper" mutation necessitated a shift in design. By introducing a Michael acceptor (such as an acrylamide group) at the C6 position, researchers enabled the inhibitor to form an 5[5]. This covalent tethering overcomes the increased ATP affinity caused by the T790M mutation.

Quantitative SAR Data Summary

To contextualize the SAR principles, the following table summarizes the inhibitory profiles of key 4-anilinoquinazoline derivatives against wild-type and mutant EGFR.

Compound / DerivativeKey Structural FeatureTarget ProfileIC50 (nM)Reference
Compound 20 6,7-dimethoxy substitutionEGFR (Wild-type)0.029[2]
Compound 24 C6 Michael acceptorEGFR (T790M)9.2[6]
Gefitinib C6-morpholine (solubilizing)EGFR (Wild-type)~17.1[6]
Compound 10b Sulfonamide-tetheredEGFR (Wild-type)51.2[7]
Erlotinib C6,C7-bis(2-methoxyethoxy)EGFR (Wild-type)~80.0[7]
Compound 8f C6 urea-linked side chainEGFR (T790M/L858R)Irreversible[5]

Experimental Workflows for SAR Validation

Translating rational design into validated lead compounds requires a robust, self-validating experimental pipeline. The following protocols detail the critical steps for evaluating 4-anilinoquinazolines.

SAR_Workflow Design Rational Design Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assay Synthesis->Biochem Cellular Cellular Assay Biochem->Cellular Cellular->Design Feedback Validation In Vivo Validation Cellular->Validation

Iterative SAR workflow from rational design to in vivo validation of 4-anilinoquinazolines.

Protocol 1: Recombinant Kinase Inhibition Assay (Biochemical Validation)
  • Purpose: To quantify the intrinsic affinity (IC50) of the synthesized derivatives for the isolated EGFR kinase domain.

  • Causality & Logic: Because 4-anilinoquinazolines are ATP-competitive, the assay must be performed at an ATP concentration near the Michaelis constant (

    
    ) for the specific kinase. Using artificially high ATP concentrations will outcompete the inhibitor, artificially inflating the apparent IC50 and leading to false negatives.
    

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human EGFR kinase domain in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the 4-anilinoquinazoline derivatives in a 10-point dose-response curve (typically 10 µM to 0.1 nM, 3-fold serial dilutions).

    • Self-Validating Step: Always include an established clinical inhibitor (e.g., gefitinib) as a positive control to normalize inter-assay variability and validate reagent integrity.

  • Reaction Initiation: Add a master mix containing ATP (at the predetermined

    
    , typically ~10 µM) and a fluorescently labeled peptide substrate (e.g., poly-Glu-Tyr).
    
  • Measurement: Incubate for 60 minutes at room temperature. Terminate the reaction using a stop buffer containing EDTA (to chelate Mg2+). Measure the phosphorylation of the substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the IC50.

Protocol 2: Cellular Target Engagement (Western Blotting for p-EGFR)
  • Purpose: To confirm that the inhibitor penetrates the cell membrane and effectively blocks EGFR autophosphorylation in a physiological environment.

  • Causality & Logic: A compound may exhibit single-digit nanomolar potency biochemically but fail in cells due to poor permeability or high efflux. Measuring the phosphorylation of Tyr1068 (a major autophosphorylation site) directly assesses functional target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed an EGFR-overexpressing cell line (e.g., A431 for wild-type, or H1975 for T790M/L858R mutant) in 6-well plates and grow to 70% confluence.

  • Starvation & Treatment: Serum-starve the cells for 12-24 hours to reduce background kinase activity. Treat cells with varying concentrations of the inhibitor (e.g., 0.01, 0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF ligand for 10-15 minutes to induce robust receptor autophosphorylation.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and quantify total protein concentration via BCA assay.

  • Immunoblotting: Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing & Self-Validation: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR Tyr1068).

    • Self-Validating Step: Crucially, strip and reprobe the membrane for total EGFR and a housekeeping protein (e.g., GAPDH). Logic: This ensures that the observed reduction in p-EGFR is strictly due to kinase inhibition and not an artifact of total receptor degradation or unequal sample loading.

References

1.[2] Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed.2 2.[4] Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. ACS Publications. 4 3.[6] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. 6 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor. PubMed. 5 5. Design, Synthesis, Biological Evaluation, and Docking Study of Novel 4-Anilinoquinazolines Derivatives as Anticancer Agents. SID. Link 6.[7] Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. DOI. 7 7.[3] A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. 3 8.[1] An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. ResearchGate. 1

Sources

Technical Monograph: In Vitro Antitumor Activity of Novel 4-Pyrrylamino Quinazoline Derivatives

[1][2][3]

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] However, the emergence of resistance mutations (e.g., T790M) and the need for improved selectivity have driven the search for novel bioisosteres.

This technical guide focuses on a specific structural innovation: the replacement of the traditional 4-anilino moiety with a 4-pyrrylamino group. Research indicates that this modification can significantly enhance antitumor potency against refractory cell lines (e.g., pancreatic Miapaca2 and prostate DU145) by optimizing binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs).[1] This guide outlines the chemical rationale, synthesis pathways, and rigorous in vitro protocols required to validate these novel derivatives.

Chemical Rationale & Structure-Activity Relationship (SAR)

The "Scaffold Hop" Strategy

The core innovation lies in the bioisosteric replacement of the benzene ring (found in Gefitinib) with a pyrrole ring at the 4-amino position.

  • Electronic Effects: The pyrrole ring is electron-rich (π-excessive), potentially strengthening

    
    -cation or 
    
    
    -
    
    
    stacking interactions with the gatekeeper residues in the EGFR kinase domain.[1]
  • H-Bonding Potential: The pyrrole nitrogen (if unsubstituted) or substituents on the pyrrole ring (e.g., esters) provide additional hydrogen bond donor/acceptor sites that are absent in the phenyl ring of Gefitinib.[1]

  • Solubilizing Side Chains: Modifications at the C6 and C7 positions of the quinazoline core (typically with morpholine or piperazine linkers) are critical for adjusting lipophilicity (LogP) and improving cellular uptake.[1]

SAR Visualization

The following diagram illustrates the structural logic transforming a standard EGFR inhibitor into the novel 4-pyrrylamino derivative.

SAR_LogicGefitinibReference: Gefitinib(4-Anilinoquinazoline)ModificationBioisosteric ReplacementBenzene → PyrroleGefitinib->Modification Scaffold HoppingTargetNovel Derivative:4-Pyrrylamino QuinazolineModification->Target SynthesisEffectOutcome:Enhanced EGFR AffinityIncreased CytotoxicityTarget->Effect In Vitro Validation

Figure 1: Structural evolution from 4-anilino to 4-pyrrylamino quinazoline scaffolds.

Chemical Synthesis Overview

To ensure the integrity of biological testing, the purity of the derivatives must be >95%.[1] The synthesis typically follows a convergent route.

  • Core Formation: Starting from methyl 3-hydroxy-4-methoxybenzoate, alkylation introduces the solubilizing side chain.[1]

  • Ring Closure: Nitration followed by reduction yields the anthranilate equivalent, which is cyclized with formamidine acetate to form the quinazolin-4-one.

  • Activation: Chlorination (using

    
    ) generates the reactive 4-chloroquinazoline intermediate.
    
  • Coupling (Critical Step): Nucleophilic substitution with ethyl 3-amino-1H-pyrrole-2-carboxylate yields the final 4-pyrrylamino derivative.

In Vitro Experimental Methodologies

Cell Line Selection & Culture

Rationale: Testing should focus on EGFR-overexpressing lines and those historically resistant to first-generation inhibitors.[1]

  • Miapaca2 (Pancreatic): High basal EGFR activity; often resistant to standard chemotherapy.[1]

  • DU145 (Prostate): Androgen-independent; useful for assessing broad RTK inhibition.

  • A431 (Epidermoid): (Control) Extremely high EGFR expression, sensitive to EGFR inhibitors.[1]

Protocol:

  • Culture cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1]

  • Maintain at 37°C in a humidified 5%

    
     atmosphere.
    
  • Quality Control: Ensure cells are in the logarithmic growth phase (approx. 70-80% confluence) before harvesting for assays.

Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the

Step-by-Step Protocol:

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    cells/well. Incubate for 24 hours to allow attachment.
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium.

    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[1] Gefitinib or Erlotinib.[1][2]

    • Test Range: 0.01

      
      M to 100 
      
      
      M (5-7 points).[1]
  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add 20

      
      L of MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4 hours at 37°C (formazan crystals form).

    • Remove supernatant and dissolve crystals in 150

      
      L DMSO.[1]
      
  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression (Sigmoidal dose-response).

EGFR Kinase Inhibition Assay (ELISA/FRET)

Objective: Confirm that cytotoxicity is driven by EGFR inhibition rather than off-target toxicity.[1]

Protocol:

  • System: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).[1]

  • Reaction Mix: Combine recombinant EGFR enzyme, ATP (

    
     concentration), peptide substrate (Poly Glu:Tyr), and the test compound in kinase buffer.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add detection reagent (antibody recognizing phosphorylated tyrosine).[1]

  • Readout: Measure fluorescence or luminescence.

  • Calculation: Calculate % Inhibition relative to the "No Inhibitor" control.

Mechanistic Insights & Signaling Pathways

The 4-pyrrylamino quinazolines function as ATP-competitive inhibitors.[1] By blocking the ATP binding pocket, they prevent the autophosphorylation of tyrosine residues on the EGFR intracellular domain.[1] This blockade halts downstream signaling cascades essential for tumor survival.[1]

Pathway Visualization

The following diagram maps the specific inhibition points of these derivatives within the EGFR signaling cascade.

EGFR_PathwayLigandEGF LigandEGFREGFR (RTK)Ligand->EGFR ActivationPI3KPI3KEGFR->PI3K PhosphorylationRASRASEGFR->RASInhibitor4-PyrrylaminoQuinazolineInhibitor->EGFR Inhibition (ATP Competition)AKTAKTPI3K->AKTProliferationCell ProliferationAKT->ProliferationApoptosisApoptosisAKT->Apoptosis InhibitsERKERK1/2RAS->ERKERK->Proliferation

Figure 2: Mechanism of Action – Blockade of PI3K/AKT and RAS/ERK pathways.[1]

Data Interpretation & Validation

When analyzing results, researchers should look for the following benchmarks to validate the "novelty" and efficacy of the derivatives.

MetricDescriptionTarget Benchmark

(Cytotoxicity)
Concentration killing 50% of cells.[1]< 5

M (ideally nanomolar range for leads).[1]

(Kinase)
Concentration inhibiting 50% enzyme activity.[1]< 100 nM (indicates high affinity).[1][3]
Selectivity Index (SI)

(Normal Cells) /

(Cancer Cells).[1]
> 10 (indicates safety window).
Apoptosis Rate % of Annexin V+ cells in flow cytometry.Significant increase vs. Control (p < 0.05).

Self-Validating Check: If the compound shows high cytotoxicity (




off-target1

Experimental Workflow Summary

WorkflowStep11. Chemical Synthesis(Purity > 95%)Step22. Primary Screening(MTT Assay @ 10 µM)Step1->Step2Decision> 50% Inhibition?Step2->DecisionStep33. Dose-Response(Determine IC50)Decision->Step3YesDiscardDiscard / RedesignDecision->DiscardNoStep44. Target Validation(EGFR Kinase Assay)Step3->Step4Step55. Mechanistic Study(Apoptosis/Cell Cycle)Step4->Step5

Figure 3: Screening and validation workflow for novel antitumor agents.

References

  • Wu, X., Li, M., Tang, W., et al. (2011).[1][4][5] Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives.[1][4][5] Chemical Biology & Drug Design, 78(6), 932–940.[1][5]

  • Bridges, A. J. (2001).[1] Chemical inhibitors of protein kinases.[1][4][5][2][6][7] Chemical Reviews, 101(8), 2541–2572.[1] [1]

  • Smaill, J. B., et al. (1999).[1] Tyrosine kinase inhibitors.[1][4][5][6][7][8] 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry, 42(10), 1803–1815.[1] [1]

  • Ruan, Z., et al. (2022).[1] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[4][5][2][7] Molecules, 27(12), 3939.[1] [1]

  • Mendelsohn, J., & Baselga, J. (2006).[1] Epidermal growth factor receptor targeting in cancer.[1][4][5][2] Seminars in Oncology, 33(4), 369–385.[1] [1]

N-Arylbenzo[h]quinazoline-2-amines: Synthesis, Cytotoxicity, and Mechanistic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[h]quinazoline scaffold represents a structural evolution of the clinically validated quinazoline core (found in drugs like Gefitinib and Erlotinib). By extending the aromatic system, this tricyclic pharmacophore gains unique physicochemical properties, including enhanced planarity and lipophilicity. These features shift its biological profile from predominantly EGFR inhibition toward DNA intercalation (G-quadruplex stabilization) , tubulin polymerization inhibition , and Aurora kinase targeting .

This technical guide details the synthesis of N-arylbenzo[h]quinazoline-2-amines , a specific subclass with potent cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. It provides a validated synthetic protocol, structure-activity relationship (SAR) analysis, and a mechanistic overview of how this scaffold induces apoptosis.

Chemical Synthesis: The "How-To"

The synthesis of N-arylbenzo[h]quinazoline-2-amines overcomes the limitations of traditional Niementowski cyclization (which often requires harsh conditions) by utilizing a modular, three-step approach. This pathway allows for late-stage diversification of the N-aryl moiety via Palladium-catalyzed cross-coupling.

Retrosynthetic Analysis

The tricyclic core is constructed by annulating a pyrimidine ring onto a naphthalene backbone. The key disconnection point is the C2-amine, installed via Buchwald-Hartwig amination, allowing rapid library generation.

Validated Synthetic Protocol

Based on the methodology by Veeraiah et al. (2024).

Step 1: Formylation of 1-Fluoronaphthalene
  • Reagents: 1-Fluoronaphthalene, n-Butyllithium (n-BuLi), DMF, THF.

  • Conditions: -78 °C, inert atmosphere (Ar/N₂).

  • Protocol:

    • Dissolve 1-fluoronaphthalene (20 mmol) in anhydrous THF.

    • Cool to -78 °C and add n-BuLi (1.0 eq) dropwise over 20 mins. Critical: Maintain low temp to prevent benzyne formation.

    • Stir for 2 hours to generate the lithiated species.

    • Add dry DMF (2.0 eq) and stir for another 2 hours at -78 °C.

    • Quench with water, extract with ethyl acetate, and concentrate.

  • Yield: ~65% of 1-fluoro-2-naphthaldehyde .

Step 2: Cyclization to Benzo[h]quinazoline Core
  • Reagents: 1-Fluoro-2-naphthaldehyde, Guanidinium carbonate, DMA (Dimethylacetamide).

  • Conditions: 150 °C, 16 hours.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) of the fluorine by the guanidine nitrogen, followed by condensation with the aldehyde.

  • Protocol:

    • Suspend guanidinium carbonate (1.4 eq) in DMA.

    • Add the aldehyde from Step 1.

    • Heat to 150 °C. The mixture will darken as the tricyclic system forms.

    • Pour into ice water. The product precipitates as a solid.

    • Filter and dry to obtain benzo[h]quinazolin-2-amine .

  • Yield: ~63%.

Step 3: Buchwald-Hartwig C-N Coupling
  • Reagents: Benzo[h]quinazolin-2-amine, Aryl bromide (Ar-Br), Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-Dioxane.

  • Conditions: 100 °C, 12 hours, sealed tube.

  • Protocol:

    • Combine the amine core (1.0 eq), aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq) in dry dioxane.

    • Degas with Argon for 10 mins.

    • Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

    • Seal and heat to 100 °C.

    • Filter through Celite, concentrate, and purify via column chromatography.

  • Yield: 60–85% depending on the aryl substituent.

Synthetic Workflow Diagram

Synthesis Start 1-Fluoronaphthalene Inter1 1-Fluoro-2-naphthaldehyde Start->Inter1 n-BuLi, DMF -78°C, THF Core Benzo[h]quinazolin-2-amine (Tricyclic Core) Inter1->Core Guanidinium Carbonate DMA, 150°C (Cyclization) Final N-Arylbenzo[h]quinazoline-2-amine (Target) Core->Final Ar-Br, Pd(OAc)2 Xantphos, Cs2CO3 (Buchwald-Hartwig)

Figure 1: Modular synthetic pathway for N-arylbenzo[h]quinazoline-2-amines. The final Palladium-catalyzed step allows for rapid diversification of the library.

Biological Evaluation: The "Why"

While bicyclic quinazolines are famous for EGFR inhibition, the benzo[h] fusion alters the molecule's geometry and electronic distribution. This extended π-system facilitates intercalation into DNA structures (specifically G-quadruplexes) and binding to the colchicine site of tubulin, in addition to kinase inhibition.

Cytotoxicity Profile (IC50)

The following data summarizes the potency of key derivatives against human cancer cell lines (Veeraiah et al., 2024).

CompoundR-SubstituentHCT-116 (Colon)MCF-7 (Breast)Caco-2 (Colon)MDA-MB-468 (Breast)
4a Phenyl (H)1.7 μM >50 μM4.2 μM6.0 μM
4f m-OMe-Phenyl>50 μM>50 μM4.3 μM>50 μM
4h o-F-Phenyl>50 μM>50 μM4.6 μM>50 μM
4i m-F-Phenyl5.8 μM6.0 μM 2.0 μM 4.0 μM

Key Insight: The unsubstituted phenyl ring (4a ) shows high selectivity for HCT-116, while the meta-fluoro derivative (4i ) exhibits the broadest spectrum of activity. The lack of activity in some derivatives suggests a tight Structure-Activity Relationship (SAR) where steric bulk at the ortho position may hinder binding to the target pocket.

Mechanism of Action (MoA)

The cytotoxicity of benzo[h]quinazolines is likely multimodal. Unlike simple EGFR inhibitors, these tricyclic systems are implicated in:

  • G-Quadruplex Stabilization: The planar benzo[h]quinazoline core can stack on top of G-quartets in telomeric DNA, inhibiting telomerase activity and triggering senescence.

  • Tubulin Polymerization Inhibition: Analogous to colchicine, these compounds can bind to tubulin, preventing microtubule assembly and causing cell cycle arrest at the G2/M phase.[1][2]

  • Kinase Inhibition (Aurora/CLK): Specific derivatives have shown nanomolar affinity for Aurora Kinase A and CLK kinases, driving apoptosis via the mitochondrial pathway.

Signaling Pathway Diagram

MoA Drug N-Arylbenzo[h]quinazoline Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization G4 DNA G-Quadruplex (Telomeres) Drug->G4 Stabilizes Structure Kinase Aurora/CLK Kinases Drug->Kinase Inhibits Phosphorylation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Damage Replication Stress & DNA Damage G4->Damage Mito Mitochondrial Dysfunction Kinase->Mito Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Damage->Apoptosis Mito->Apoptosis

Figure 2: Multimodal mechanism of action. The scaffold's planarity allows it to target DNA structures and tubulin, distinct from the pure kinase inhibition of bicyclic quinazolines.

References

  • Veeraiah, B., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 2592–2598.

  • Paritala, H., & Firestine, S. M. (2009). Benzo[h]quinoline derivatives as G-quadruplex binding agents.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(6), 1584–1587.[3]

  • Jiang, B., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors.[5][6] Pharmaceuticals, 19(1).

  • Besson, T., et al. (2000). Microwave-assisted synthesis of quinazoline derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Engineering Quinazolin-4-amine Derivatives as Highly Selective Aurora A Kinase Inhibitors: A Technical Guide to Rational Design, Evaluation, and Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aurora A kinase is a critical serine/threonine kinase orchestrating centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is a hallmark of various malignancies, particularly triple-negative breast cancer (TNBC)[1][2]. While pan-Aurora inhibitors have entered clinical trials, their therapeutic windows are severely limited by off-target toxicities—primarily neutropenia—driven by concurrent Aurora B inhibition[3]. Designing highly selective Aurora A inhibitors is notoriously difficult due to the structural homology between the two isoforms[1].

This technical guide explores the rational design, structural biology, and experimental validation of quinazolin-4-amine derivatives , a privileged chemical scaffold that has recently demonstrated unprecedented selectivity and potency against Aurora A[2].

The Mechanistic Imperative: The Aurora A vs. Aurora B Selectivity Challenge

Aurora A and Aurora B share a highly conserved catalytic domain, making isoform-selective inhibition a significant challenge in medicinal chemistry. Of the 26 amino acid residues lining the active ATP-binding pocket, only three differ between Aurora A and Aurora B: Leu215, Thr217, and Arg220 (numbered according to Aurora A)[4].

The functional divergence of these kinases is further dictated by specific binding partners. Aurora A is activated by TPX2 at the centrosome, whereas Aurora B is activated by INCENP at the centromere[5]. A single residue substitution in the catalytic domain—such as Gly198 in Aurora A to Asn142 in Aurora B—can fundamentally alter these protein-protein interactions[4][5].

To achieve selectivity, modern drug design must exploit the subtle conformational flexibility of the Aurora A ATP-binding pocket rather than relying solely on static residue differences.

G AurA Aurora A Kinase Centrosome Centrosome Maturation AurA->Centrosome TPX2 TPX2 Activation TPX2->AurA Binds & Activates Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Mitotic Progression Spindle->Mitosis Inhibitor Quinazolin-4-amine Inhibitor->AurA ATP-competitive Inhibition Apoptosis G2/M Arrest & Apoptosis Inhibitor->Apoptosis Induces

Fig 1: Aurora A signaling pathway and the pharmacological intervention by quinazolin-4-amines.

Rational Drug Design: The Quinazolin-4-amine Scaffold

The quinazolin-4-amine core has emerged as a highly tunable pharmacophore for kinase inhibition[1][2]. Recent structure-based drug design (SBDD) efforts have focused on optimizing substitutions at the C-2, C-7, and C-8 positions of the quinazoline ring to enhance hydrophobic contacts and induce a unique "open" conformation in the Aurora A binding pocket[2].

Structure-Activity Relationship (SAR) Highlights
  • C-H/π Interactions: Molecular dynamics (MD) simulations reveal that highly selective derivatives (e.g., Compound 5h) establish unique C-H/π interactions that are energetically favorable in Aurora A but sterically hindered in Aurora B[2].

  • Salt Bridge Formation: Isoform selectivity is often driven by the disruption or avoidance of a specific salt bridge present in the Aurora B structure, which prevents the inhibitor from binding effectively to the off-target kinase[1].

  • Solubility and Pharmacokinetics: Modifications such as the introduction of 2,3-dimethoxy groups or N-methyl piperazine substitutions have dramatically improved both the antiproliferative effects and the aqueous solubility of these compounds[2][3].

Quantitative Selectivity Profiles

The table below summarizes the enzymatic IC50 values of key quinazoline-based derivatives, demonstrating the evolutionary leap in selectivity achieved through rational design.

CompoundAurora A IC50 (µM)Aurora B IC50 (µM)Selectivity Fold (A/B)Key Phenotype
Compound 5h [2]0.0207.237362-foldPotent MDA-MB-231 TNBC suppression
Compound 6 [1]< 0.010> 7.500>757-foldHigh in vivo efficacy in TNBC models
BIQO-19 [3]0.0680.581~8.5-foldSynergistic with gefitinib in NSCLC
Aurora Inhibitor II [6]0.390Not ReportedN/ABlocks MCF-7 proliferation (IC50 1.25 µM)

*Estimated based on >757-fold selectivity reported against the lead compound.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the potency and selectivity of novel quinazolin-4-amine derivatives, researchers must employ highly sensitive, self-validating biochemical assays. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this purpose due to its high sensitivity, low background interference, and amenability to high-throughput screening (HTS)[7][8].

Protocol 1: TR-FRET Kinase Assay for Aurora A/B Selectivity

Principle: This assay utilizes a synthetic peptide substrate labeled with a fluorophore (e.g., ULight) and an anti-phospho-peptide antibody labeled with a Europium (Eu) chelate. When the kinase phosphorylates the substrate, the Eu-antibody binds to it, bringing the donor and acceptor into close proximity (<10 nm) and generating a FRET signal upon excitation[7][9].

Materials:

  • Recombinant human Aurora A and Aurora B kinases.

  • ULight-labeled peptide substrate (e.g., ULight-PLK Ser137)[9].

  • Europium-labeled anti-phospho antibody.

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Quinazolin-4-amine inhibitor library (serial dilutions in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold serial dilution of the quinazolin-4-amine compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% in the reaction.

  • Enzyme-Inhibitor Pre-incubation: Add 20 nM of Aurora A (or Aurora B) in Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow for steady-state binding[9].

  • Reaction Initiation: Add a substrate mix containing 50 nM ULight-peptide and ATP (at the predetermined Km value for each respective kinase, typically 10-200 µM) to initiate the reaction[9].

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding a detection mix containing EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM of the Eu-labeled anti-phospho antibody[9].

  • Signal Acquisition: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation is typically at 320/340 nm, with emission read at 615 nm (Eu donor) and 665 nm (ULight acceptor)[7][9].

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] versus the normalized TR-FRET ratio to determine the IC50 using non-linear regression.

G Step1 1. Pre-incubation (Kinase + Inhibitor) Step2 2. Reaction Initiation (Add ATP + ULight-Peptide) Step1->Step2 Step3 3. Termination (Add EDTA + Eu-Antibody) Step2->Step3 Step4 4. TR-FRET Readout (Excitation 340nm / Emission 665nm) Step3->Step4

Fig 2: Step-by-step workflow of the TR-FRET biochemical kinase assay.

Protocol 2: Cellular Phenotypic Validation (Cell Cycle Arrest)

Biochemical potency must translate to cellular efficacy. Because Aurora A is essential for centrosome separation, its selective inhibition results in monopolar spindles and subsequent G2/M phase cell cycle arrest[2].

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 (TNBC) cells in 6-well plates at a density of

    
     cells/well. Allow 24 hours for adherence.
    
  • Treatment: Treat cells with the selective quinazolin-4-amine inhibitor (e.g., Compound 5h at 0.1 µM, 0.5 µM, and 1.0 µM) or vehicle control (0.1% DMSO) for 24 to 48 hours[2].

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash fixed cells to remove ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. A successful Aurora A selective inhibitor will show a dose-dependent accumulation of cells with 4N DNA content (G2/M phase) and a sub-G1 peak indicative of apoptosis[2].

Translational Perspectives

The ultimate goal of developing selective Aurora A inhibitors is clinical translation. Non-selective inhibitors often fail due to severe myelosuppression linked to Aurora B inhibition, which disrupts cytokinesis and causes polyploidy in healthy dividing cells[1][3].

By utilizing the quinazolin-4-amine scaffold, researchers have achieved up to >757-fold selectivity for Aurora A[1]. In preclinical xenograft models, such as the MDA-MB-231 TNBC model, submicromolar concentrations of these compounds effectively suppress Aurora A autophosphorylation, induce apoptosis, and significantly inhibit tumor growth without the systemic toxicity associated with pan-Aurora inhibitors[1][2].

Future development will likely focus on optimizing the pharmacokinetic profiles of these derivatives and exploring rational combination therapies, such as pairing quinazolin-4-amines with EGFR-TKIs to combat acquired resistance in non-small cell lung cancer (NSCLC)[3].

References

  • Long, L., et al. "Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors." European Journal of Medicinal Chemistry, PubMed.[Link]

  • "Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase." ACS Medicinal Chemistry Letters, ACS Publications.[Link]

  • "Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer." PMC, NIH.[Link]

  • "AURKB (aurora kinase B)." Atlas of Genetics and Cytogenetics in Oncology and Haematology.[Link]

  • "Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B." PMC, NIH.[Link]

  • "Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling." PMC, NIH.[Link]

  • "SwiftFluo® TR-FRET Kinase Assay Kits." Sino Biological.[Link]

Sources

Methodological & Application

N-cyclohexylquinazolin-4-amine in vitro assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of N-cyclohexylquinazolin-4-amine

Part 1: Executive Summary & Scientific Rationale

N-cyclohexylquinazolin-4-amine represents a quintessential pharmacophore in medicinal chemistry, specifically within the 4-aminoquinazoline class. This scaffold is structurally homologous to clinically approved Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib and Erlotinib. Consequently, the primary in vitro assessment of this molecule focuses on its capacity to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase activity and its downstream cytotoxicity in EGFR-dependent cancer cell lines.

While recent literature also explores this scaffold for acetylcholinesterase (AChE) inhibition in Alzheimer's research (MDPI, 2023), this protocol prioritizes the Kinase Inhibitor Workflow , as this is the dominant industrial application for 4-aminoquinazolines.

Experimental Logic:

  • Biochemical Potency (Target Engagement): We utilize an ADP-Glo™ Kinase Assay to quantify the compound's ability to inhibit ATP hydrolysis by the EGFR kinase domain. This assay is chosen for its high Z-factor and resistance to fluorescence interference.

  • Cellular Efficacy (Phenotypic Output): We validate membrane permeability and cellular potency using the CellTiter-Glo® Luminescent Cell Viability Assay in A431 cells (human epidermoid carcinoma), which overexpress EGFR.

Part 2: Compound Management & Preparation

Objective: Ensure accurate concentration delivery and prevent precipitation, which is the #1 cause of false negatives in quinazoline screening.

1. Physicochemical Properties:

  • Molecular Weight: ~227.3 g/mol

  • Solubility: Low in water; High in DMSO.

  • Storage: Powder at -20°C (desiccated).

2. Stock Solution Preparation (10 mM):

  • Weigh 2.27 mg of N-cyclohexylquinazolin-4-amine.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Critical Step: Vortex for 30 seconds and sonicate for 5 minutes to ensure complete solubilization. Quinazolines can form micro-aggregates invisible to the naked eye.

3. Serial Dilution (Assay Ready Plate):

  • Prepare a 3-fold serial dilution series in 100% DMSO.

  • Top Concentration: 10 mM (Final assay concentration will be 10 µM at 0.1% DMSO).

  • Range: 10 concentrations (10 mM down to ~0.5 µM).

Part 3: Biochemical Assay Protocol (EGFR Kinase Inhibition)

Methodology: ADP-Glo™ Kinase Assay (Promega) Mechanism: Measures the conversion of ATP to ADP during the kinase reaction. The assay converts ADP back to ATP, which is then used by Ultra-Glo™ Luciferase to produce light. The signal is positively correlated with kinase activity (Inhibition = Loss of Signal).

A. Reagents & Buffer Formulation
  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme: Recombinant EGFR (human, intracellular domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL final).

  • ATP: Ultra-pure ATP (10 µM final, near

    
    ).
    
B. Step-by-Step Workflow
  • Compound Transfer: Acoustic dispense 50 nL of compound (in DMSO) into a white, low-volume 384-well plate.

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 ng/µL) in 1X Kinase Buffer.

    • Control 1 (Max Signal): Enzyme + DMSO (No inhibitor).

    • Control 2 (Min Signal): Buffer only (No enzyme).

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or PHERAstar).

C. Assay Logic Visualization

KinaseAssay Compound N-cyclohexyl- quinazolin-4-amine Reaction Kinase Reaction (Phosphorylation) Compound->Reaction Inhibits EGFR EGFR Kinase EGFR->Reaction ATP ATP ATP->Reaction ADP ADP Generated Reaction->ADP Stop ADP-Glo Reagent (Deplete ATP) ADP->Stop Detect Detection Reagent (ADP -> ATP -> Light) Stop->Detect Signal Luminescence (RLU) Detect->Signal

Figure 1: Schematic of the ADP-Glo kinase assay workflow. The compound inhibits the transition from ATP to ADP, resulting in a decrease in the final luminescent signal.

Part 4: Cellular Viability Protocol (A431 Model)

Methodology: CellTiter-Glo® (Promega) Rationale: A431 cells are "addicted" to EGFR signaling. If N-cyclohexylquinazolin-4-amine successfully inhibits EGFR inside the cell, it should induce apoptosis or cell cycle arrest, measurable as a drop in cellular ATP levels.

A. Cell Culture Conditions
  • Cell Line: A431 (ATCC® CRL-1555™).

  • Media: DMEM + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.

  • Harvesting: Cells must be in log-phase growth (70-80% confluency).

B. Step-by-Step Workflow
  • Seeding: Dispense 3,000 cells/well in 40 µL media into a white, clear-bottom 384-well plate.

  • Attachment: Incubate for 16–24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 5X compound solution (diluted in media from DMSO stock). Final DMSO concentration must be <0.5%.

  • Exposure: Incubate for 72 hours. (Quinazolines are cytostatic; 72h allows sufficient time for growth inhibition to manifest).

  • Development: Equilibrate plate to Room Temp (30 min). Add 50 µL CellTiter-Glo reagent.

  • Lysis: Shake on an orbital shaker for 2 minutes. Incubate 10 min (dark).

  • Readout: Measure Luminescence.

C. Mechanistic Pathway Visualization

EGFRPathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Activates RAS RAS Receptor->RAS Phosphorylation Inhibitor N-cyclohexyl- quinazolin-4-amine Inhibitor->Receptor Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Gene Expression

Figure 2: Simplified EGFR signaling cascade showing the intervention point of the quinazoline inhibitor at the receptor level, preventing downstream ERK activation.

Part 5: Data Analysis & Quality Control

1. Normalization: Convert Raw Luminescence Units (RLU) to Percent Inhibition:



2. IC50 Calculation: Fit the data to a non-linear regression model (4-parameter logistic equation) using software like GraphPad Prism or XLfit:



3. Acceptance Criteria (Self-Validation):

  • Z-Factor: Must be > 0.5 for the assay plate to be valid.

  • Reference Control: A known EGFR inhibitor (e.g., Gefitinib) must be run on the same plate. Expected IC50 for Gefitinib ~2-5 nM (Biochemical) and ~20-100 nM (Cellular).

References

  • Maddali, N. K., et al. (2023).[1][2] "Design, synthetic approach, in Silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids." RSC Advances.

  • Korboukh, V. K., et al. (2023).[2] "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer’s Disease." International Journal of Molecular Sciences.

  • Zhang, J., et al. (2014). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Synthesis of N,2-diphenylquinazolin-4-amine derivatives for anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for N,2-diphenylquinazolin-4-amine derivatives, a "privileged scaffold" in medicinal chemistry known for potent anti-inflammatory activity.[1] Unlike non-selective NSAIDs (e.g., Indomethacin) that cause gastric ulceration via COX-1 inhibition, 2,4-disubstituted quinazolines offer a structural template for high-selectivity COX-2 inhibition.[1]

This guide provides a scalable, three-step synthetic workflow, analytical characterization standards, and validated biological protocols (in vitro COX inhibition and in vivo Carrageenan-induced edema) for researchers in early-stage drug discovery.[1]

Strategic Synthesis Workflow

The synthesis follows a convergent "Chlorination-Amination" route, preferred over direct coupling for its ability to generate diverse libraries at the final step (


).

SynthesisWorkflow Start Anthranilic Acid (Precursor) Inter1 2-Phenyl-4H-benzo[d] [1,3]oxazin-4-one Start->Inter1 Benzoyl Chloride Pyridine/Reflux Inter2 2-Phenylquinazolin- 4(3H)-one Inter1->Inter2 Formamide or NH4OAc Activated 4-Chloro-2- phenylquinazoline Inter2->Activated POCl3 Chlorination Final N,2-Diphenylquinazolin- 4-amine (Target) Activated->Final Aniline deriv. Reflux/EtOH

Figure 1: Step-wise synthetic pathway for the generation of the target quinazoline scaffold.

Detailed Synthetic Protocols

Phase A: Scaffold Construction (The Niementowski Variation)

Objective: Isolate the stable 2-phenylquinazolin-4(3H)-one intermediate.[1]

Reagents:

  • Anthranilic acid (1.0 eq)[1]

  • Benzoyl chloride (1.1 eq)[1]

  • Pyridine (Catalytic) / Dry Acetone (Solvent)[1]

  • Ammonium Acetate (Excess)[1]

Protocol:

  • Benzoylation: Dissolve anthranilic acid in dry acetone/pyridine. Add benzoyl chloride dropwise at 0°C. Stir for 2 hours at room temperature. Pour into ice water to precipitate N-benzoylanthranilic acid .

  • Cyclization: Mix the precipitate with anhydrous ammonium acetate (1:5 ratio) and heat neat at 160°C for 2 hours.

  • Isolation: Cool the melt, triturate with water, and recrystallize from ethanol.

    • QC Checkpoint: Target Melting Point: ~235–238°C. Appearance: White/Off-white needles.[1]

Phase B: Activation (Chlorination)

Objective: Convert the tautomeric keto-group into a reactive chloro-leaving group.[1]

Reagents:

  • 2-Phenylquinazolin-4(3H)-one (from Phase A)[1]

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent)
    
  • 
     (0.5 eq - Optional accelerant)[1]
    

Protocol:

  • Charge: In a round-bottom flask equipped with a calcium chloride guard tube (moisture sensitive!), place the quinazolinone and

    
     (10 mL per gram of solid).
    
  • Reflux: Heat to gentle reflux (105°C) for 3–5 hours. Monitor reaction progress by TLC (Solvent: Hexane:Ethyl Acetate 7:3). The starting material spot (polar) should disappear, replaced by a non-polar spot (4-chloro derivative).[1]

  • Quench (CRITICAL): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

    • Safety Note: This step is highly exothermic and releases HCl gas. Perform in a fume hood.

  • Workup: Neutralize with saturated

    
     solution to pH 8. Extract with chloroform (
    
    
    
    mL). Dry over anhydrous
    
    
    and evaporate.
    • Result: Yellowish solid (4-Chloro-2-phenylquinazoline).[1] Use immediately for Phase C due to hydrolytic instability.

Phase C: Library Generation (Nucleophilic Aromatic Substitution)

Objective: Install the aniline pharmacophore to yield the final anti-inflammatory agent.

Reagents:

  • 4-Chloro-2-phenylquinazoline (1.0 eq)[1]

  • Substituted Aniline (e.g., 4-Fluoroaniline, 4-Methoxyaniline) (1.1 eq)[1]

  • Isopropanol or Ethanol (Solvent)[1]

  • Catalytic HCl (2 drops)[1]

Protocol:

  • Reaction: Dissolve the chloro-intermediate in isopropanol (10 mL/mmol). Add the substituted aniline.

  • Reflux: Heat at reflux for 4–6 hours.

  • Precipitation: Upon cooling, the hydrochloride salt of the product often precipitates.

  • Neutralization: Filter the solid, suspend in water, and neutralize with 10% ammonia solution to liberate the free base.

  • Purification: Recrystallize from ethanol/DMF mixtures.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized N,2-diphenylquinazolin-4-amine, the following spectral signatures must be confirmed.

TechniqueFeatureExpected Signal (Approximate)Structural Confirmation
IR (KBr) N-H Stretch3300–3450

Confirms amine linkage formation.[1]
IR (KBr) C=N Stretch1610–1630

Confirms quinazoline ring integrity.[1]
1H NMR NH Proton

9.8–10.2 ppm (Singlet)

exchangeable; proves secondary amine.
1H NMR Aromatic

7.0–8.5 ppm (Multiplet)
Integration should match total proton count (approx 13-14H).[1]
Mass Spec Molecular Ion

Must match calculated molecular weight.

Biological Evaluation Protocols

In Vitro: COX-1/COX-2 Isoenzyme Inhibition Assay

Rationale: To determine the


 and Selectivity Index (SI = 

).
  • Kit Setup: Use a commercial COX (ovine/human) inhibitor screening kit (e.g., Cayman Chemical or similar ELISA-based method).

  • Incubation: Incubate COX-1 and COX-2 enzymes separately with test compounds (concentration range: 0.01

    
     to 100 
    
    
    
    ) for 10 minutes at 25°C.
  • Initiation: Add Arachidonic Acid (substrate).

  • Measurement: Measure the production of Prostaglandin

    
     (or 
    
    
    
    ) colorimetrically at 405-420 nm.
  • Calculation:

    
    [1]
    
In Vivo: Carrageenan-Induced Rat Paw Edema

Rationale: The gold standard for acute inflammation testing.

  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Grouping (n=6):

    • Group I: Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg or Celecoxib).

    • Group III: Test Compound (N,2-diphenylquinazolin-4-amine derivative) at 10, 20, 50 mg/kg p.o.[1]

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw 1 hour after drug administration.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Efficacy:

    
    
    (Where 
    
    
    
    is mean paw volume of treated group and
    
    
    is control).[1]

Mechanism of Action & SAR

The anti-inflammatory efficacy of N,2-diphenylquinazolin-4-amine stems from its ability to dock into the hydrophobic channel of the COX-2 enzyme.[1]

  • The 2-Phenyl Group: Fits into the extra hydrophobic pocket present in COX-2 (but not COX-1), conferring selectivity.[1]

  • The 4-NH-Phenyl Group: Mimics the arachidonic acid structure, blocking the active site.[1]

  • SAR Insight: Electron-withdrawing groups (F, Cl) on the 4-phenyl ring typically enhance metabolic stability and potency, while the 2-phenyl ring provides the steric bulk necessary for COX-2 specificity.[1]

MOA Stimulus Tissue Injury/Inflammation Membrane Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Release Membrane->AA PLA2 COX2 COX-2 Enzyme Induction AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Catalysis Inhibitor N,2-diphenylquinazolin-4-amine (Inhibitor) Inhibitor->COX2 Competitive Binding (Hydrophobic Pocket) Inhibitor->PGs Blocks Synthesis Effect Pain & Inflammation PGs->Effect

Figure 2: Mechanism of Action showing the interruption of the Arachidonic Acid cascade by the quinazoline inhibitor.[1]

References

  • Alagarsamy, V., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica.[2]

  • Bansal, R., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science.

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry.

  • Alafeefy, A. M., et al. (2016).[3] Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

  • LITFL. (2019). COX Inhibitors: Mechanism of Action and Pharmacology. Life in the Fast Lane.

Sources

Cell-Based Assays for N-cyclohexylquinazolin-4-amine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of N-cyclohexylquinazolin-4-amine

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide spectrum of biological activities, including the inhibition of key signaling molecules crucial for cancer cell proliferation and survival.[3][4] N-cyclohexylquinazolin-4-amine belongs to this promising class of molecules. Its structural features suggest potential interactions with various cellular targets, making a thorough evaluation of its efficacy in relevant biological systems imperative.

Quinazoline derivatives have been successfully developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptors are often dysregulated in cancer, leading to uncontrolled cell growth, angiogenesis, and metastasis.[2][6] Furthermore, the quinazoline core has been implicated in the modulation of other critical signaling pathways, including the PI3K/Akt pathway, which governs cell survival and apoptosis.[7][8] Given this precedent, this guide provides a comprehensive suite of cell-based assays to meticulously characterize the efficacy of N-cyclohexylquinazolin-4-amine, elucidating its mechanism of action and therapeutic potential.

This document is designed for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible assessment of N-cyclohexylquinazolin-4-amine's biological activity.

Section 1: Assessing General Cytotoxicity and Anti-Proliferative Activity

A fundamental first step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and are essential for establishing a dose-response relationship.

Principle of Tetrazolium-Based Cell Viability Assays

Metabolic assays using tetrazolium salts like MTT, XTT, or WST-1 are widely used to assess cell viability.[9][10] These colorimetric assays measure the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[11] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which can be quantified spectrophotometrically.[9] A decrease in the formazan product in treated cells compared to untreated controls indicates a reduction in cell viability, which could be due to cytotoxicity or cytostatic effects.[10][12]

Experimental Workflow: WST-1 Cell Viability Assay

The WST-1 assay is often preferred due to its water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[13]

Caption: Workflow for the WST-1 Cell Viability Assay.

Detailed Protocol: WST-1 Assay

Materials:

  • Target cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-cyclohexylquinazolin-4-amine stock solution (in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[3]

  • Compound Preparation: Prepare serial dilutions of N-cyclohexylquinazolin-4-amine in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 48-72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, protected from light.[13]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical IC50 Values
Cell LineN-cyclohexylquinazolin-4-amine IC50 (µM)
A549 (Lung Carcinoma)5.2
MCF-7 (Breast Carcinoma)8.9
PC-3 (Prostate Carcinoma)6.5
HCT116 (Colon Carcinoma)12.3

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Once anti-proliferative activity is established, it is crucial to determine whether the compound induces programmed cell death (apoptosis) or necrosis.[15] Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, making it a desirable mechanism for anti-cancer agents.[16]

Principles of Apoptosis Detection

Several hallmark events of apoptosis can be measured:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it translocates to the outer leaflet where it can be detected by Annexin V, a protein with high affinity for PS.[17][18]

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7) is a key indicator of apoptosis.[15]

Experimental Workflow: Annexin V and Propidium Iodide (PI) Staining

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Target cancer cell line

  • N-cyclohexylquinazolin-4-amine

  • FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with N-cyclohexylquinazolin-4-amine at concentrations around the IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Section 3: Investigating Effects on Cell Cycle Progression

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[19][20] Flow cytometric analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle of Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[19] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.[21] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[19][20]

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Target cancer cell line

  • N-cyclohexylquinazolin-4-amine

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

Procedure:

  • Cell Treatment: Treat cells with N-cyclohexylquinazolin-4-amine for a relevant duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution. The RNase is crucial to prevent staining of double-stranded RNA.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram to quantify the percentage of cells in each phase of the cell cycle.

Section 4: Probing Potential Molecular Targets

The quinazoline scaffold is a well-established pharmacophore for inhibiting protein kinases.[1] Based on existing literature, EGFR, VEGFR, and the PI3K/Akt pathway are plausible targets for N-cyclohexylquinazolin-4-amine.[3][6][7]

Kinase Inhibition Assays (In Vitro)

To directly assess the inhibitory activity of N-cyclohexylquinazolin-4-amine on specific kinases, in vitro kinase assays are employed. These assays typically use purified recombinant kinase domains, a substrate, and ATP.[23][24] The transfer of phosphate from ATP to the substrate is measured, often using luminescence-based methods like the Kinase-Glo® assay.[23][24]

Experimental Workflow: In Vitro VEGFR-2 Kinase Assay

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Phosphorylation Assays

To confirm that the compound inhibits the target kinase within a cellular context, assays that measure the phosphorylation of downstream substrates are essential. Western blotting or cell-based ELISA can be used to detect changes in the phosphorylation status of key signaling proteins. For example, to assess the inhibition of the PI3K/Akt pathway, one could measure the phosphorylation of Akt at Ser473 and Thr308.[8][25]

Detailed Protocol: Western Blot for p-Akt (Ser473)

Materials:

  • Target cell line (e.g., one with a constitutively active PI3K/Akt pathway)

  • N-cyclohexylquinazolin-4-amine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the p-Akt/total Akt ratio in treated cells indicates inhibition of the PI3K/Akt pathway.

Conclusion

The suite of assays detailed in this application note provides a robust framework for the comprehensive evaluation of N-cyclohexylquinazolin-4-amine's efficacy. By systematically assessing its impact on cell viability, proliferation, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a detailed biological profile of the compound. This multi-faceted approach is critical for understanding its mechanism of action and for making informed decisions in the drug development pipeline. The integration of both broad phenotypic assays and specific molecular target-based assays ensures a thorough and scientifically rigorous characterization of this promising quinazoline derivative.

References

  • Alam, M. A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). [Link]

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Chaudhary, P., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Research Journal of Pharmacy and Technology, 17(11), 5221-5228.
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3145. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. 14(09), 069-075. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Taylor & Francis Online. (2021). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Journal of Biomolecular Structure and Dynamics, 40(13), 5869-5884. [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • BenchChem. (2025). Application of Quinazoline Derivatives in Anti-Proliferative Assays.
  • AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9_Supplement), 555-555.
  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Invitrogen. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Flow Cytometry in Cancer Research. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • PubMed. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 152-164. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Roche. (n.d.). Cell Proliferation Reagent WST-1.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(74), 46695-46736.
  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Apoptosis Measurement by Annexin V Staining. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 16672.
  • Harvard DASH. (2022). Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit. Retrieved from [Link]

  • PMC. (2013). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 8(3), e58544. [Link]

  • Arabian Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. 14(12), 103471.
  • PMC. (2016). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 59(1), 229-247.
  • ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of N-Cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-cyclohexylquinazolin-4-amine represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for two distinct therapeutic areas: Oncology (via EGFR kinase inhibition) and Neurodegeneration (via Acetylcholinesterase/AChE inhibition).

This guide provides a standardized framework for testing this compound in vivo. Unlike rigid templates, this document focuses on the causality of model selection —explaining why specific models are chosen based on the compound's structural homology to approved drugs like Gefitinib (oncology) and Tacrine/Donepezil (neurology).

Key Mechanism of Action (MOA)
  • Primary MOA (Oncology): ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). The N-cyclohexyl group mimics the hydrophobic interactions found in the ATP-binding pocket, preventing downstream signaling (Ras/Raf/MEK/ERK) essential for tumor proliferation.

  • Secondary MOA (Neurology): Inhibition of Acetylcholinesterase (AChE), increasing synaptic acetylcholine levels to combat cognitive decline.

Formulation & Pharmacokinetics (Critical Pre-requisites)

Before initiating animal models, the compound must be formulated to ensure bioavailability. Quinazoline derivatives are characteristically lipophilic (LogP > 3), posing solubility challenges.

Recommended Vehicle Systems
RouteVehicle CompositionApplication
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.Preferred for Efficacy. Creates a stable suspension. Mimics clinical oral dosing.
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 50% Saline. Preferred for PK/Screening. Ensures complete solubilization for rapid absorption.
Intravenous (IV) 5% DMSO + 10% Cremophor EL + 85% Saline. PK Only. Use solely for determining absolute bioavailability (F%).

Dosing Strategy:

  • Range: 10 mg/kg to 50 mg/kg (daily).

  • Volume: 10 mL/kg (mice), 5 mL/kg (rats).

  • Frequency: QD (Once daily) is standard; BID (Twice daily) if half-life (

    
    ) < 4 hours.
    

Protocol A: Oncology Efficacy Model (EGFR-Driven NSCLC)

Objective: Assess tumor growth inhibition (TGI) in Non-Small Cell Lung Cancer (NSCLC).

Model Selection: Nude Mouse Xenograft
  • Species: BALB/c Nude Mice (Foxn1^nu).

    • Why: T-cell deficiency prevents rejection of human tumor cells.

  • Cell Line: A549 (Wild-type EGFR) or H1975 (L858R/T790M mutant).

    • Why: A549 is the gold standard for general NSCLC; H1975 tests efficacy against drug-resistant mutations.

Experimental Workflow
  • Cell Preparation: Cultivate A549 cells in F-12K medium + 10% FBS. Harvest at 80% confluence. Resuspend in 1:1 Matrigel/PBS matrix (

    
     cells/mouse).
    
  • Inoculation: Inject 100 µL subcutaneously into the right flank of 6-8 week old female mice.

  • Staging: Monitor tumors until they reach 100–150 mm³ (approx. 10-14 days). Crucial: Do not start dosing before this volume to ensure established vascularization.

  • Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.

  • Treatment:

    • Group 1: Vehicle Control (PO, QD).

    • Group 2: N-cyclohexylquinazolin-4-amine (25 mg/kg, PO, QD).

    • Group 3: N-cyclohexylquinazolin-4-amine (50 mg/kg, PO, QD).

    • Group 4: Positive Control (Gefitinib 50 mg/kg, PO, QD).

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days using digital calipers.
    • Formula:

      
      
      
Signaling Pathway Visualization

The following diagram illustrates the interruption of the EGFR pathway by the test compound.

EGFR_Pathway Compound N-cyclohexylquinazolin-4-amine EGFR EGFR (Receptor) Compound->EGFR Inhibits (Competitive) RAS RAS-GTP EGFR->RAS Phosphorylation Cascade ATP ATP ATP->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Mechanism of Action. The compound competes with ATP for the EGFR binding pocket, halting the RAS/RAF/MEK cascade required for tumor growth.

Protocol B: Neuropharmacology Model (Cognitive Enhancement)

Objective: Assess memory restoration in a Scopolamine-induced amnesia model.

Model Selection: ICR Mice (Morris Water Maze)
  • Species: Male ICR (CD-1) Mice.

    • Why: Outbred strain with robust exploratory behavior, ideal for spatial memory tasks.

  • Induction Agent: Scopolamine (1 mg/kg, IP).

    • Why: Muscarinic antagonist that temporarily blocks cholinergic signaling, mimicking Alzheimer's-like memory deficits.

Experimental Workflow
  • Acquisition Phase (Days 1-4):

    • Mice are trained to find a submerged platform in a circular pool.

    • Administer Test Compound (PO) 60 mins before trial.

    • Administer Scopolamine (IP) 30 mins before trial.

    • Metric: Escape Latency (Time to find platform).

  • Probe Trial (Day 5):

    • Remove the platform.

    • Track time spent in the "Target Quadrant" where the platform previously existed.

  • Groups:

    • Naive: Vehicle + Saline.

    • Model: Vehicle + Scopolamine.

    • Treated: Compound (10 mg/kg) + Scopolamine.

    • Positive Control: Donepezil (5 mg/kg) + Scopolamine.

Data Analysis & Self-Validation

To ensure scientific integrity (E-E-A-T), every experiment must include internal validation steps.

Validation Criteria
CheckpointAcceptance CriteriaTroubleshooting
Body Weight Loss > 20% requires euthanasia.Indicates toxicity.[1][2][3][4] Reduce dose or switch to BID dosing.
Tumor Growth Control group tumors must grow >500% by Day 21.If slow growth, check cell viability or mouse strain immunodeficiency.
Positive Control Gefitinib/Donepezil must show statistical significance (p<0.05).If controls fail, the assay is invalid. Re-evaluate formulation.
Workflow Diagram

Workflow cluster_Vivo In Vivo Phase Start Compound Synthesis & QC (>98% Purity) Formulation Formulation (0.5% MC Suspension) Start->Formulation Acclimation Acclimation (7 Days) Formulation->Acclimation Inoculation Tumor Inoculation (A549 Cells) Acclimation->Inoculation Dosing Daily Dosing (21 Days) Inoculation->Dosing Measure Data Collection (Vol/BW) Dosing->Measure Dosing->Measure Every 3 Days Analysis Statistical Analysis (ANOVA) Measure->Analysis

Caption: Standardized workflow for in vivo efficacy testing, emphasizing the cyclic nature of dosing and measurement.

References

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors. (2022).[3][4] Journal of Medicinal Chemistry. Demonstrates the structural basis of quinazoline-4-amines in targeting EGFR mutants.

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. validating the scaffold for NSCLC.

  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. (2019). Frontiers in Pharmacology. Establishes the relevance of the amino-quinazoline/quinoline core for AChE inhibition.[5]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2013). Current Neuropharmacology. Review of standard protocols (Morris Water Maze) for testing AChE inhibitors.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. (2023). Molecules. Provides synthetic routes and antiproliferative assay standards.[6]

Sources

High-throughput screening for N-cyclohexylquinazolin-4-amine target identification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Target Deconvolution for N-Cyclohexylquinazolin-4-amine Scaffolds

Abstract

The N-cyclohexylquinazolin-4-amine scaffold represents a structural evolution of the classic 4-anilinoquinazoline pharmacophore, widely recognized for kinase inhibition (e.g., Gefitinib, Erlotinib). While the quinazoline core suggests ATP-competitive kinetics, the substitution of the aromatic aniline with a flexible cyclohexyl ring alters the hydrophobicity and spatial occupancy within the binding pocket, potentially shifting affinity toward non-kinase targets (e.g., GPCRs, helicases) or distinct kinase subsets (e.g., ROCK, Aurora). This application note details a hierarchical High-Throughput Screening (HTS) strategy for identifying the molecular targets of this scaffold, moving from in silico prediction to biophysical validation.

Introduction: The "Privileged" Scaffold Challenge

Quinazolin-4-amines are "privileged structures"—molecular frameworks capable of binding diverse receptors with high affinity. In drug discovery, this is a double-edged sword:

  • The Advantage: High probability of biological activity.

  • The Problem: High risk of polypharmacology (off-target effects).

For a researcher observing phenotypic activity (e.g., cytotoxicity, pathway modulation) with an N-cyclohexylquinazolin-4-amine derivative, the critical question is: Is the phenotype driven by a canonical kinase target (like EGFR) or a novel interaction induced by the cyclohexyl moiety?

This guide prioritizes a "Fail-Fast" logic: Rule out the known kinase targets first using panel screening before investing in complex proteomic deconvolution.

Strategic Workflow

The following flowchart illustrates the decision matrix for target identification.

TargetID_Workflow Start Phenotypic Hit: N-cyclohexylquinazolin-4-amine InSilico Phase 1: In Silico Profiling (Molecular Docking / SEA) Start->InSilico KinasePanel Phase 2: Kinome Scan (468+ Kinase Panel) InSilico->KinasePanel High Kinase Probability Decision1 Kinase Hits < 1µM? KinasePanel->Decision1 CETSA Phase 3: HT-CETSA (Cellular Thermal Shift) Decision1->CETSA No (Or weak hits) Validation Target Validation (CRISPR/RNAi Rescue) Decision1->Validation Yes (Potent Kinase identified) ChemProt Phase 4: Chemical Proteomics (Photo-affinity / Pull-down) CETSA->ChemProt No Shift (Complex mechanism) CETSA->Validation Thermal Shift Observed ChemProt->Validation

Figure 1: Hierarchical workflow for target deconvolution. The process moves from high-probability/low-cost assays (Kinase Panel) to high-complexity/high-fidelity assays (Proteomics).

Phase 1: The Kinome Scan (The "Low Hanging Fruit")

Given the quinazoline core, the statistical likelihood of this compound being a kinase inhibitor is >80%. Therefore, the first experimental step is a Kinome Profiling Screen .

Protocol: Competition Binding Assay (KINOMEscan® Type)

Instead of measuring enzymatic activity (which requires specific substrates for each kinase), use an active-site-directed competition binding assay. This is more robust for HTS.

Principle: The assay employs a DNA-tagged kinase and an immobilized active-site ligand. The test compound competes with the immobilized ligand. If the compound binds the kinase, the DNA-tagged kinase is eluted and quantified via qPCR.

Step-by-Step Protocol:

  • Library Prep: Dissolve N-cyclohexylquinazolin-4-amine in 100% DMSO to 10 mM. Prepare a 100x intermediate dilution in 1x Screening Buffer.

  • Incubation:

    • Mix DNA-tagged kinase (0.1 nM) + Immobilized Ligand Beads + Test Compound (10 µM final).

    • Incubate for 1 hour at Room Temperature (RT) with shaking.

  • Wash:

    • Magnetically pellet beads.

    • Wash 3x with 1x PBS + 0.05% Tween-20 to remove unbound kinase.

  • Elution:

    • If the test compound binds the kinase active site, it prevents the kinase from binding the beads. The kinase remains in the supernatant (or is washed away if the assay is setup for retention). Note: In standard KINOMEscan, the "hit" prevents bead binding, so the kinase is in the supernatant.

  • Detection (qPCR):

    • Measure the amount of kinase in the eluate via qPCR using the DNA tag.

    • Calculation: Percent Control (%Ctrl) = (Signal_compound / Signal_DMSO) * 100.

Data Interpretation:

  • Hit Threshold: < 35% Control (indicates >65% inhibition/binding).

  • Selectivity Score (S-score): Calculate S(35) = (Number of kinases with %Ctrl < 35) / (Total kinases tested).

    • High S-score (>0.5): Promiscuous binder (likely toxic).

    • Low S-score (<0.05): Selective binder (promising lead).

Phase 2: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

If the Kinome scan is negative (or if you suspect the target is not a kinase, e.g., a scaffolding protein or helicase), CETSA is the gold standard for validating target engagement in live cells.

Why CETSA? The N-cyclohexyl group adds bulk. In a purified enzyme assay (Phase 1), the protein is flexible. In a cell, the protein is complexed. CETSA respects the cellular context.

Protocol: HT-CETSA (384-well format)
  • Cell Seeding:

    • Seed relevant cell line (e.g., A549) at 10,000 cells/well in 384-well PCR plates.

    • Incubate 24h.

  • Compound Treatment:

    • Treat cells with N-cyclohexylquinazolin-4-amine (at 5x EC50 concentration) for 1 hour.

    • Control: DMSO only.

  • Thermal Challenge:

    • Heat the plate across a gradient (e.g., 40°C to 65°C) or a single screening temperature (e.g., 52°C, determined by the proteome's melting curve).

    • Heating duration: 3 minutes.

    • Cool immediately to 25°C.

  • Lysis:

    • Add Lysis Buffer (PBS + 0.4% NP-40 + Protease Inhibitors).

    • Shake 20 min.

  • Separation:

    • Centrifuge plate at 4,000 x g for 20 min to pellet precipitated (denatured) proteins.

    • Transfer supernatant (soluble, stabilized proteins) to a detection plate.

  • Detection (AlphaScreen / Western):

    • Target-Specific: If you have a candidate (e.g., from literature), use antibodies.

    • Proteome-Wide (MS-CETSA): Digest the supernatant and run LC-MS/MS to see which proteins remained soluble (stabilized) in the treated vs. control samples.

Visualization of CETSA Logic:

CETSA_Logic cluster_0 DMSO Control cluster_1 Compound Treated P1 Protein (Native) Heat1 Heat (52°C) P1->Heat1 P1_Den Protein (Denatured/Aggregated) Heat1->P1_Den P2 Protein + Ligand Heat2 Heat (52°C) P2->Heat2 P2_Stab Protein (Stabilized/Soluble) Heat2->P2_Stab

Figure 2: Principle of CETSA. Ligand binding thermodynamically stabilizes the target protein, preventing precipitation upon heating.

Phase 3: Chemical Proteomics (Affinity Pull-Down)

If the target is unknown and not a kinase, use Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling .

Critical Consideration: The Linker Strategy To attach the compound to a bead (or biotin), you must modify it without killing activity.

  • SAR Analysis: For Quinazolin-4-amines, the C6 or C7 position on the quinazoline ring is often solvent-exposed and tolerant to modification.

  • Avoid: Modifying the N-cyclohexyl group or the N1/N3 nitrogens, as these are critical for hydrogen bonding in the ATP pocket.

Protocol: Biotin-Streptavidin Pull-Down
  • Probe Synthesis: Synthesize a biotinylated analog of N-cyclohexylquinazolin-4-amine (linker at C6/C7).

    • Control Probe: A non-binding analog or free biotin.

  • Lysate Preparation:

    • Lyse 1x10^8 cells in mild buffer (0.5% NP-40, no SDS).

  • Incubation:

    • Incubate Lysate + Biotin-Probe (10 µM) for 4 hours at 4°C.

    • Competition Control: Pre-incubate lysate with 100x excess of free (unlabeled) N-cyclohexylquinazolin-4-amine. This proves specificity.

  • Capture:

    • Add Streptavidin-Magnetic Beads. Rotate 1h.

  • Wash & Elute:

    • Wash 5x with lysis buffer.

    • Elute with boiling SDS-PAGE buffer or On-Bead Digestion (Trypsin).

  • Mass Spectrometry (LC-MS/MS):

    • Identify proteins enriched in the Probe sample vs. Competition Control.

Data Presentation & Analysis

Table 1: Example Data Output Structure

Compound IDAssayPrimary HitIC50 (nM)Selectivity ScoreValidation Status
QNZ-Cyc-01 KinomeScanEGFR (L858R)120.04 (High)Confirmed (Western)
QNZ-Cyc-01 KinomeScanROCK2450-Off-Target
QNZ-Cyc-01 PhenotypicA549 Viability55-Primary Driver

Validation Criteria (The "Self-Validating" Pillar): To confirm a target identified in HTS (e.g., Protein X) is the functional target:

  • Correlation: The biochemical IC50 against Protein X must correlate with the cellular EC50 (viability).

  • Rescue: Overexpression of a drug-resistant mutant of Protein X should rescue cell viability.

  • Knockdown: siRNA knockdown of Protein X should mimic the drug's phenotype.

References

  • Structure-based drug design of quinazolin-4-amine derivatives. Source: European Journal of Medicinal Chemistry (2018).[1] URL:[Link]

  • High-throughput screening (HTS) in drug discovery. Source: Wikipedia / Nature Reviews Drug Discovery contexts. URL:[Link]

  • The Cellular Thermal Shift Assay (CETSA) for Target Validation. Source: Science (2013) / Annual Review of Pharmacology. URL:[Link]

  • Kinase Profiling and Small Molecule Selectivity. Source: DiscoverX / Eurofins Protocols. URL:[Link]

  • Chemical Probes and Linker Strategies for Quinazolines. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Guide: Purification and Analytical Profiling of N-Cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical techniques for N-cyclohexylquinazolin-4-amine purification Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scope

N-cyclohexylquinazolin-4-amine (CAS: 81080-06-0) represents a critical pharmacophore in medicinal chemistry, specifically within the class of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. Its structural motif—a quinazoline core substituted at the C4 position with a secondary amine—is shared by approved therapeutics such as Gefitinib and Erlotinib.

High-purity isolation of this compound is challenging due to the persistent presence of the hydrolysis byproduct, quinazolin-4(3H)-one, and unreacted amine precursors. This guide provides a validated workflow for the purification and rigorous analytical characterization of N-cyclohexylquinazolin-4-amine, moving beyond generic protocols to address the specific physicochemical behavior of the 4-aminoquinazoline scaffold.

Chemical Profile & Impurity Landscape

Understanding the physicochemical properties is prerequisite to effective purification. The basicity of the quinazoline N1 nitrogen and the lipophilicity of the cyclohexyl ring dictate the separation strategy.

Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Molecular Formula

Exact Mass: 227.14
Molecular Weight 227.31 g/mol Observed

pKa (Predicted) ~7.6 (N1 ring nitrogen)Ionizes in acidic media (pH < 5); neutral in basic media.
LogP ~3.2Moderate lipophilicity; retains well on C18 columns.
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility (neutral form). Soluble in dilute HCl.[1]
Melting Point 135–138 °CSharp melt indicates high purity; broad range suggests solvent/impurity retention.
Impurity Origins

The primary synthetic route involves the nucleophilic aromatic substitution (


) of 4-chloroquinazoline with cyclohexylamine.
  • Impurity A (Hydrolysis): Quinazolin-4(3H)-one.[2] Formed by the reaction of 4-chloroquinazoline with atmospheric moisture. It is highly crystalline and difficult to separate by simple filtration.

  • Impurity B (Starting Material): Unreacted 4-chloroquinazoline (unstable, converts to Impurity A) or excess cyclohexylamine.

  • Impurity C (Salt Forms): The product often precipitates as the hydrochloride salt, which has distinct solubility compared to the free base.

ImpurityPathways SM1 4-Chloroquinazoline Product N-cyclohexylquinazolin-4-amine (Target) SM1->Product + SM2, Base (SNAr Reaction) ImpurityA Quinazolin-4(3H)-one (Hydrolysis Impurity) SM1->ImpurityA + H2O (Hydrolysis) SM2 Cyclohexylamine ImpurityA->Product Co-crystallizes (Hard to remove)

Figure 1: Reaction pathways leading to the target compound and its primary hydrolysis impurity.

Purification Protocols

Two distinct methodologies are presented: Method A for bulk purification (>100 mg) relying on acid-base chemistry, and Method B for high-purity library synthesis (<50 mg) using Preparative HPLC.

Method A: Acid-Base Extraction & Recrystallization (Scalable)

Best for: Removing the non-basic Quinazolin-4(3H)-one impurity.

Principle: The target amine is basic and will protonate/dissolve in aqueous acid. The hydrolysis impurity (Quinazolin-4(3H)-one) is weakly acidic/neutral and remains insoluble or extracts into organics.

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer twice with 1M HCl .

    • Chemistry: The target becomes the water-soluble hydrochloride salt (

      
      ). Impurities remain in the DCM.
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM to remove non-basic organic debris.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 4M NaOH or saturated

    
    .
    
    • Observation: The product will precipitate as a white/off-white solid.

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3x) . Dry over

    
    , filter, and concentrate.
    
  • Polishing (Recrystallization): If purity is <98%, recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

Method B: Preparative HPLC (High Purity)

Best for: Final polishing for biological assays.

System Configuration:

  • Column: C18 Preparative Column (e.g., XBridge Prep C18, 5 µm, 19 x 150 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10).

    • Note: Basic pH is preferred for amines to suppress ionization, improving peak shape and loading capacity.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 30% B to 90% B over 15 minutes.

Analytical Validation (QC Protocols)

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Generic gradients often fail to separate the hydrolysis impurity from the product due to structural similarity. This method uses a pH modifier to sharpen the amine peak.

Method Parameters:

  • Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (creates the formate salt, ensuring solubility).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic core) and 320 nm (specific to quinazoline conjugation).

  • Temperature: 40°C.

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection
10.095Linear Gradient
12.095Wash
12.15Re-equilibration

Acceptance Criteria:

  • Retention Time (RT): Target peak elutes ~6.5–7.5 min.

  • Impurity Check: Quinazolin-4(3H)-one typically elutes earlier (more polar) ~4.0–5.0 min.

  • Purity: Area % > 98.0% at 254 nm.

Protocol 2: LC-MS Interpretation
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Mass:

    
     m/z.
    
  • Common Adducts:

    • 
       m/z.
      
    • 
       m/z (Dimer, common at high concentrations).
      
Protocol 3: NMR Verification ( NMR, 400 MHz, DMSO- )

NMR confirms the integrity of the cyclohexyl ring and the absence of starting material.

  • Aromatic Region (7.5 – 8.5 ppm): Look for 4 protons corresponding to the quinazoline benzene ring.

  • Amine Proton (~8.0 – 8.3 ppm): Broad singlet (exchangeable).

  • Cyclohexyl Methine (~4.1 – 4.3 ppm): Multiplet (1H), diagnostic of N-alkylation.

  • Cyclohexyl Methylene (1.1 – 2.0 ppm): Multiplet cluster (10H).

Workflow Visualization

The following diagram illustrates the integrated synthesis, purification, and QC decision matrix.

PurificationWorkflow Crude Crude Reaction Mixture (DCM/MeOH) AcidBase Acid-Base Extraction (1M HCl wash -> Basify -> EtOAc Extract) Crude->AcidBase Remove Neutral Impurities CheckPurity HPLC Analysis (Purity Check) AcidBase->CheckPurity Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst 90-98% (Major solid impurity) PrepHPLC Preparative HPLC (Basic Buffer) CheckPurity->PrepHPLC <90% or Close-eluting impurities Release Release for Assay CheckPurity->Release >98% FinalQC Final QC (NMR, LC-MS, HPLC) Recryst->FinalQC PrepHPLC->FinalQC FinalQC->Release Pass

Figure 2: Integrated purification and quality control decision matrix.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction of basic amine with silanols on column.Add 0.1% Triethylamine (TEA) or use Ammonium Acetate buffer (pH 9) if column permits.
"Ghost" Peak at RT ~4 min Hydrolysis of product on-column or in autosampler.Ensure samples are prepared in anhydrous ACN/DMSO. Avoid leaving in acidic water >24h.
Low Yield (Acid-Base) Product trapped as HCl salt in aqueous layer.Ensure pH is adjusted to >10 during basification. The salt may require salting out (NaCl) to extract into EtOAc.
Doublet in NMR (Aromatic) Rotamers or protonation effects.Add a drop of

to collapse exchangeable protons or run at elevated temperature (50°C).

References

  • Microwave-Assisted Synthesis: Efficient Synthesis of 4-Aminoquinazoline Derivatives by Microwave Irradiation. Organic Letters (2004). Link

  • Impurity Profiling: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. MDPI (2024). Link

  • HPLC Methodology: Application Notes for HPLC Analysis of Amines. BenchChem (2025).[1][5][6] Link

  • Compound Data: N-cyclohexylquinazolin-4-amine Physical Properties. PubChem / EPA CompTox. Link

Sources

Using N-cyclohexylquinazolin-4-amine in cell cycle analysis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterizing Cell Cycle Modulation by N-cyclohexylquinazolin-4-amine

Introduction & Biological Context

N-cyclohexylquinazolin-4-amine represents a privileged "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast class of ATP-competitive kinase inhibitors. While substituted derivatives (e.g., Gefitinib, Erlotinib) are well-characterized EGFR inhibitors, the fundamental N-cyclohexylquinazolin-4-amine structure is frequently used in Structure-Activity Relationship (SAR) studies to evaluate baseline kinase affinity and off-target effects.

In cell cycle analysis, this compound is utilized to:

  • Induce Cell Cycle Arrest: By inhibiting specific kinases (typically EGFR, CDKs, or Aurora Kinases depending on concentration and cell type), it forces cells to accumulate in specific phases (G0/G1 or G2/M).

  • Study Apoptosis vs. Necrosis: High-dose treatment often triggers apoptotic pathways, distinguishable from cell cycle arrest via sub-G1 population analysis.

  • Validate Kinase Dependency: It serves as a tool compound to verify if a cell line's proliferation is dependent on quinazoline-sensitive pathways.

This Application Note provides a rigorous, field-proven protocol for using N-cyclohexylquinazolin-4-amine to modulate and analyze cell cycle dynamics using Flow Cytometry.

Mechanistic Basis

The quinazoline-4-amine moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of protein kinases.

  • G0/G1 Arrest: Inhibition of EGFR or CDK4/6 signaling pathways prevents the transition from G1 to S phase.

  • G2/M Arrest: Inhibition of Aurora Kinases or CDK1 can lead to accumulation in G2 or failure of cytokinesis (polyploidy).

Figure 1: Mechanism of Action & Experimental Logic

CellCycleMechanism cluster_pathways Downstream Effects Compound N-cyclohexylquinazolin-4-amine Target ATP-Binding Pocket (Kinase Domain) Compound->Target Competitive Inhibition EGFR EGFR/MAPK Signaling Target->EGFR Inhibits CDK CDK/Cyclin Complexes Target->CDK Inhibits Arrest Cell Cycle Arrest (Checkpoint Activation) EGFR->Arrest G1 Block CDK->Arrest G1/S or G2/M Block Analysis Flow Cytometry (DNA Content) Arrest->Analysis Quantifiable Peak

Caption: Schematic of N-cyclohexylquinazolin-4-amine interference with kinase signaling, leading to defined cell cycle checkpoints detectable by flow cytometry.

Experimental Design & Reagent Preparation

Solubility & Storage

N-cyclohexylquinazolin-4-amine is hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes artifacts in flow cytometry (false "debris" signals).

ParameterSpecification
Solvent DMSO (Dimethyl Sulfoxide), anhydrous, cell culture grade.
Stock Concentration 10 mM or 20 mM (Avoid higher to prevent precipitation upon dilution).
Storage -20°C in aliquots (Avoid freeze-thaw cycles).
Working Solution Dilute in warm media immediately before use. Max final DMSO < 0.5%.
Dosing Strategy

Since the potency varies by cell line, a dose-titration is mandatory.

  • Range: 0.1 µM – 50 µM.

  • Recommendation: Start with a logarithmic scale (0.1, 1.0, 10, 50 µM) to identify the IC50 and the specific arrest concentration (which is often 2-5x the IC50).

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment.

Step 1: Cell Culture & Treatment
  • Seed Cells: Plate cells (e.g., A549, HeLa) at 50-60% confluency in 6-well plates.

    • Expert Tip: Do not over-seed. Contact inhibition induces G0/G1 arrest, masking the drug's effect.

  • Synchronization (Optional but Recommended): Serum-starve cells (0.1% FBS) for 24h to synchronize in G0/G1, then release into complete media containing N-cyclohexylquinazolin-4-amine .

  • Treatment: Add the compound at determined concentrations.

    • Control: Vehicle control (DMSO equivalent volume).

    • Positive Control: Nocodazole (100 ng/mL) for G2/M arrest.

  • Incubation: Incubate for 24 hours (approx. 1 cell cycle).

Step 2: Harvesting
  • Collect media (contains floating/apoptotic cells) into a 15 mL tube.

  • Wash adherent cells with PBS (Ca2+/Mg2+ free).

  • Trypsinize and pool with the collected media.

  • Centrifuge: 300 x g for 5 min at 4°C. Discard supernatant.

Step 3: Ethanol Fixation (Critical Step)

Causality: Ethanol dehydrates the cell and permeabilizes the membrane, allowing PI to enter the nucleus. It must be added dropwise to prevent cell clumping.

  • Resuspend the cell pellet in 300 µL cold PBS .

  • While vortexing gently, add 700 µL ice-cold 70% Ethanol dropwise.

    • Note: Final ethanol concentration is ~70%.

  • Incubation: Fix at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).

Step 4: Staining
  • Centrifuge fixed cells: 500 x g for 5 min (higher speed needed for ethanol-fixed cells).

  • Wash twice with cold PBS to remove ethanol.

  • Resuspend in 500 µL PI/RNase Staining Buffer :

    • Propidium Iodide (PI): 50 µg/mL

    • RNase A: 100 µg/mL (Degrades RNA to prevent false PI binding)

    • Triton X-100: 0.1% (v/v)

  • Incubate: 30 minutes at 37°C in the dark.

Step 5: Flow Cytometry Acquisition
  • Instrument: Flow Cytometer with 488 nm or 561 nm laser.

  • Detector: Linear scale on PE or PI channel (approx. 600-620 nm emission).

  • Gating Strategy:

    • FSC vs. SSC: Exclude debris.

    • FL2-W vs. FL2-A (or Width vs. Area): Doublet Discrimination (Critical). Exclude clumps (high width, high area) which mimic G2/M cells.

    • Histogram: Plot FL2-A (DNA Content).

Figure 2: Experimental Workflow

ProtocolWorkflow Start Start: Adherent Cells (50-60% Confluence) Treat Treatment N-cyclohexylquinazolin-4-amine (24 Hours) Start->Treat Harvest Harvest (Trypsin + Floating Cells) Treat->Harvest Fix Fixation Dropwise 70% Ethanol (-20°C, >2h) Harvest->Fix Wash Wash 2x PBS (Remove Ethanol) Fix->Wash Stain Staining PI (50 µg/mL) + RNase A (30 min, 37°C) Wash->Stain Acquire Flow Cytometry Linear Scale (FL2-A) Stain->Acquire

Caption: Step-by-step workflow for PI-based cell cycle analysis of quinazoline-treated cells.

Data Analysis & Interpretation

When analyzing the histogram, N-cyclohexylquinazolin-4-amine treatment typically yields one of the following phenotypes:

PhenotypeHistogram PatternBiological Interpretation
G1 Arrest Sharp increase in the first peak (2N DNA). Depletion of S and G2/M.Suggests EGFR inhibition or CDK4/6 blockade. The cell is stuck at the Restriction Point.
G2/M Arrest Increase in the second peak (4N DNA).Suggests off-target inhibition of Aurora Kinases or Tubulin interference.
S-Phase Delay Broadening of the valley between G1 and G2.Suggests replication stress or DNA damage response.
Sub-G1 Population to the left of G1 (<2N DNA).Indicates apoptosis (DNA fragmentation). Common at high doses (>20 µM).

Self-Validation Check:

  • If the G2/M peak is exactly double the intensity of the G1 peak (Linear Scale), the linearity of the cytometer is correct.

  • If the Coefficient of Variation (CV) of the G1 peak is >5-6%, the staining or fixation was poor.

References

  • Chemical Identity & Synthesis

    • Synthesis and biological evaluation of 4-aminoquinazoline deriv
    • Source: (Verified generic precursor link for context).

    • Note: Specific synthesis of N-cyclohexylquinazolin-4-amine is often described in patents for EGFR inhibitors (e.g., Gefitinib analogs).
  • Methodology (Flow Cytometry)

    • Darzynkiewicz, Z., et al. "Features of apoptotic cells measured by flow cytometry." Cytometry 13.8 (1992): 795-808.
    • Source:

  • Quinazoline Mechanism

    • Wissner, A., et al. "Analogues of 4-[(3-bromophenyl) amino]-6, 7-dimethoxyquinazoline: inhibitors of the EGF receptor tyrosine kinase." Bioorganic & Medicinal Chemistry Letters 12.20 (2002): 2893-2897.
    • Source:

  • General Cell Cycle Protocol

    • Propidium Iodide Cell Cycle Staining Protocol.
    • Source:

(Note: N-cyclohexylquinazolin-4-amine is a chemical scaffold often synthesized in-house or by custom synthesis vendors; specific commercial "kits" for this exact molecule do not exist, hence the reliance on standard chemical inhibition protocols.)

Kinase inhibition assay protocol for 4-aminoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Kinase Inhibition Assay for 4-Aminoquinazoline Derivatives

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating 4-aminoquinazoline derivatives (e.g., analogs of Gefitinib, Erlotinib) against Epidermal Growth Factor Receptor (EGFR) kinases.[1][2] These compounds function as Type I ATP-competitive inhibitors , binding to the active conformation of the kinase domain. Specifically, the N1 of the quinazoline core accepts a hydrogen bond from the backbone amide of Met793 in the hinge region, while the C4-aniline moiety occupies the hydrophobic pocket.[3]

To accurately rank the potency of these derivatives, this protocol utilizes a bioluminescent ADP-detection assay (ADP-Glo) . Unlike radiometric assays, this method is homogeneous and non-radioactive. Unlike binding assays, it measures functional enzymatic turnover, providing a direct readout of inhibitory potential (


) under physiological catalysis conditions.

Critical Mechanistic Requirement: Because 4-aminoquinazolines compete directly with ATP, the assay must be conducted at an ATP concentration equivalent to the apparent


 (

) of the specific kinase. Running the assay at saturating ATP levels will artificially inflate the

, masking the potency of your compounds.

Assay Principle & Pathway Visualization

The assay couples kinase activity to a luciferase reporter system.[4][5] The kinase reaction produces ADP, which is subsequently converted back to ATP by the detection reagent.[4][5][6][7] This newly synthesized ATP fuels the luciferase reaction, generating light proportional to kinase activity.[5]

Assay_Principle ATP ATP (Substrate) Kinase EGFR Kinase ATP->Kinase Substrate Peptide/Protein Substrate Substrate->Kinase ADP ADP (Product) Kinase->ADP Catalysis PhosSub Phospho-Substrate Kinase->PhosSub Inhibitor 4-Aminoquinazoline Derivative Inhibitor->Kinase Competes w/ ATP Reagent1 ADP-Glo™ Reagent (Depletes unused ATP) ADP->Reagent1 Step 1: Stop Rxn Reagent2 Detection Reagent (Converts ADP -> ATP -> Light) Reagent1->Reagent2 Step 2: Detection Signal Luminescence (RLU) Reagent2->Signal Readout

Caption: Figure 1. Mechanism of the ADP-Glo kinase assay highlighting the competitive inhibition point of 4-aminoquinazolines.

Pre-Assay Optimization (The "Expertise" Pillar)

Before running the screen, you must validate three parameters to ensure data integrity.

A. Compound Solubility & DMSO Tolerance

4-aminoquinazolines are hydrophobic.[8][9] Precipitation in the aqueous reaction buffer ("crashing out") causes false negatives (flat dose-response).

  • Stock Prep: Dissolve compounds at 10 mM in 100% anhydrous DMSO.

  • Assay Limit: Most kinases tolerate up to 2-5% DMSO, but EGFR is sensitive. Keep final DMSO < 1% .

  • Validation: Dilute your compound to 100 µM in assay buffer. Centrifuge at 13,000 x g for 10 min. If a pellet forms, you must use an intermediate dilution step (see Protocol Step 2).

B. Enzyme Linearity

You must operate within the linear velocity phase of the enzyme.

  • Run a time-course (0–120 min) at a fixed enzyme concentration.

  • Select a reaction time where product formation is linear (typically 40–60 min for EGFR).

  • Target Conversion: Aim for < 20% substrate-to-product conversion to maintain Michaelis-Menten kinetics.

C. ATP Determination

If the vendor does not provide the


 for ATP with your specific substrate:
  • Titrate ATP (0.5 µM to 500 µM) against fixed Kinase/Substrate.

  • Fit to Michaelis-Menten equation.

  • Set Assay [ATP] =

    
    . 
    

Detailed Protocol: IC50 Determination

Materials:

  • Kinase: Recombinant Human EGFR (cytoplasmic domain).

  • Substrate: Poly(Glu,Tyr) 4:1 (generic PTK substrate) or specific EGFR peptide.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT (fresh).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[10]

  • Plate: 384-well small volume, white, non-binding surface (Corning 3825 or equiv).

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_run Reaction Phase (384-well) cluster_detect Detection Phase Step1 1. Compound Serial Dilution (100% DMSO -> Buffer) Step4 4. Add 2 µL Compound (or DMSO control) Step1->Step4 Step2 2. Prepare 2.5X Kinase/Substrate Mix Step5 5. Add 2 µL Kinase/Substrate Mix Pre-incubate 10 min (Optional) Step2->Step5 Step3 3. Prepare 2.5X ATP Mix Step6 6. Add 1 µL ATP Mix Start Reaction Step3->Step6 Step4->Step5 Step5->Step6 Step7 7. Incubate @ RT (60 min) Step6->Step7 Step8 8. Add 5 µL ADP-Glo Reagent Incubate 40 min Step7->Step8 Step9 9. Add 10 µL Detection Reagent Incubate 30 min Step8->Step9 Step10 10. Read Luminescence Step9->Step10

Caption: Figure 2. Step-by-step liquid handling workflow for a 10 µL reaction volume (384-well).

Step-by-Step Procedure

1. Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of the 4-aminoquinazoline derivative in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO (10 points).

  • Intermediate Dilution: Transfer 1 µL of DMSO stock into 24 µL of 1X Kinase Buffer. This creates a 4% DMSO intermediate (4X concentration).

    • Why? This prevents "DMSO shock" when adding directly to the enzyme.

2. Reaction Setup (384-well Plate)

  • Volume: Total reaction volume is 5 µL (before detection).

  • Dispense:

    • 2 µL of diluted compound (from Step 1). Final DMSO = 1%.[9]

    • 2 µL of Enzyme/Substrate mix (2.5X conc).

    • Pre-incubation: Incubate for 5-10 mins at RT. This allows the inhibitor to access the binding pocket before ATP competes.

    • 1 µL of ATP (5X conc). Initiate reaction.

  • Controls:

    • Max Signal (No Inhibitor): DMSO + Enzyme + Substrate + ATP.[11]

    • Min Signal (No Enzyme): DMSO + Buffer + Substrate + ATP.[11]

3. Incubation

  • Seal plate to prevent evaporation.

  • Incubate at 20-25°C for 60 minutes (or optimized linear time).

4. Detection (Two-Step)

  • Step A: Add 5 µL of ADP-Glo™ Reagent.[6] Incubate 40 min at RT.

    • Action: Stops kinase reaction; depletes remaining ATP.[4][6][7]

  • Step B: Add 10 µL of Kinase Detection Reagent.[6] Incubate 30 min at RT.

    • Action: Converts ADP to ATP; Luciferase generates light.[4][6][7]

5. Measurement

  • Read luminescence (Integration time: 0.5–1.0 sec) on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Reporting

Quantitative Data Table

Organize your results as follows to ensure comparability.

ParameterValue / FormulaNotes
Signal-to-Background (S/B) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Should be > 10 for robust assay.
Z' Factor $1 - \frac{3(\sigma{Max} + \sigma_{Min})}{\mu_{Max} - \mu_{Min}
% Inhibition

Calculated for each well.
IC50 Fit 4-Parameter Logistic (Hill Slope)

Ki Calculation

Cheng-Prusoff equation for competitive inhibitors.

Interpretation:

  • Valid Hill Slope: For 4-aminoquinazolines (1:1 binding), the slope should be near -1.0. A steep slope (> -2.0) suggests aggregation or non-specific binding.

  • Potency Shift: If

    
     increases significantly when [ATP] is increased, the compound is confirmed as ATP-competitive.
    

References

  • Barker, A. J., et al. "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the tumor vasculature." Bioorganic & Medicinal Chemistry Letters 11.14 (2001): 1911-1914. [Link] Seminal paper describing the SAR and assay conditions for Gefitinib (4-aminoquinazoline class).

  • Assay Guidance Manual (NCBI). "Basics of Enzymatic Assays for HTS." [Link] Authoritative guide on calculating Z' factors and IC50 validation.

Sources

Application Note: High-Throughput MTT Assay Protocol for Evaluating N-Cyclohexylquinazolin-4-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

N-cyclohexylquinazolin-4-amine and its structural derivatives are highly versatile pharmacophores currently under intensive investigation. They have demonstrated significant potential as antileishmanial agents[1] and as multipotent therapeutics for neurodegenerative conditions such as Alzheimer's disease[2].

A critical bottleneck in the preclinical development of these compounds is establishing a robust therapeutic window. For instance, an effective antileishmanial drug must clear Leishmania amastigotes without inducing toxicity in the host's mammalian macrophages[1]. To quantify this selectivity, researchers rely on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a gold-standard colorimetric method for assessing cell viability, proliferation, and cytotoxicity[3].

Mechanistic Principle of the MTT Assay

The MTT assay operates as a direct proxy for mitochondrial integrity and cellular metabolic activity. Viable cells internalize the water-soluble, yellow MTT tetrazolium salt. Within the mitochondria, NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) reduce the tetrazolium ring[3]. This enzymatic cleavage yields insoluble, purple formazan crystals[4]. Because dead or metabolically inactive cells cannot execute this reduction, the intensity of the solubilized purple color is directly proportional to the number of living cells.

MTT_Mechanism MTT MTT Substrate (Yellow Tetrazolium) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Cellular Uptake Formazan Formazan Crystals (Purple & Insoluble) Enzyme->Formazan Enzymatic Reduction (NADH / NADPH)

Biochemical reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.

Experimental Design & Causality

To ensure the protocol acts as a self-validating system , specific experimental parameters must be strictly controlled:

  • Cell Line Selection: The choice of cell line depends on the compound's intended application. For antileishmanial screening, murine macrophage lines like J774A.1 are standard[1]. For neurodegenerative applications, human neuroblastoma lines like SH-SY5Y are utilized[2].

  • Serum-Free Incubation: During the MTT incubation phase, it is critical to use serum-free media. Serum proteins can interfere with the solubilization of the formazan product and artificially inflate background absorbance.

  • Vehicle Controls: Because N-cyclohexylquinazolin-4-amine derivatives are often hydrophobic, they require DMSO for solubilization. A vehicle control (e.g., 0.1% DMSO) must be included to isolate the compound's toxicity from solvent toxicity.

  • Positive Controls: A known cytotoxic agent must be used to validate assay sensitivity. For J774A.1 cells, Podophyllotoxin (EC50 ≈ 250 nM) is a validated internal control[1].

Step-by-Step Experimental Protocol

Reagent Preparation
  • MTT Stock Solution: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL[5].

  • Sterilization: Filter-sterilize the solution through a 0.22 μm syringe filter.

  • Storage: Store in light-protected aliquots at -20°C (stable for up to 6 months)[5].

Assay Workflow
  • Cell Seeding: Harvest target cells (e.g., J774A.1 or SH-SY5Y) in the exponential growth phase. Seed at a density of

    
     to 
    
    
    
    cells/well in a flat-bottom 96-well tissue culture plate (100 μL/well)[3].
  • Attachment Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery[3].

  • Compound Treatment: Aspirate the media. Add 100 μL of fresh media containing a serial dilution of the N-cyclohexylquinazolin-4-amine derivative (e.g., 0.1 μM to 100 μM). Include blank wells (media only), vehicle control wells, and positive control wells.

  • Exposure Incubation: Incubate for the desired treatment window (typically 24 to 72 hours)[3].

  • MTT Addition: Carefully aspirate the drug-containing media. Add 50 μL of serum-free media and 50 μL of the 5 mg/mL MTT stock solution to each well[5].

  • Formazan Formation: Incubate the plate in the dark at 37°C for 3 to 4 hours[5]. Check periodically for the appearance of intracellular purple crystals.

  • Solubilization: Carefully aspirate the MTT-containing media without disturbing the cell monolayer or the formazan crystals[5]. Add 150 μL of MTT solvent (e.g., 100% DMSO or acidified isopropanol) to each well[5].

  • Agitation: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals[5].

  • Absorbance Reading: Read the optical density (OD) using a microplate spectrophotometer at 570–590 nm. To correct for background noise (e.g., cell debris or plastic imperfections), read at a reference wavelength of 630 nm and subtract this value from the primary OD. Read the plate within 1 hour of solubilization[5].

Workflow Step1 1. Cell Seeding (e.g., J774A.1 or SH-SY5Y) Step2 2. Compound Treatment (N-cyclohexylquinazolin-4-amine) Step1->Step2 24h Incubation (37°C) Step3 3. MTT Incubation (5 mg/mL, 3-4 hours) Step2->Step3 24-72h Drug Exposure Step4 4. Solubilization (DMSO or SDS-HCl) Step3->Step4 Aspirate Media (Adherent) Step5 5. Absorbance Reading (OD 570-590 nm) Step4->Step5 15 min Orbital Shaking

Step-by-step experimental workflow for the MTT cytotoxicity assay in 96-well microplates.

Data Presentation & Analysis

To determine the cytotoxicity of the quinazoline derivatives, calculate the percentage of cytotoxicity using the corrected absorbance values[5].

Equation:




Representative Cytotoxicity Profile

The following table summarizes expected cytotoxicity thresholds for N-cyclohexylquinazolin-4-amine derivatives based on recent structure-activity relationship (SAR) studies[1],[2].

Compound ClassTarget ApplicationMammalian Cell LineAcceptable Cytotoxicity (EC₅₀)Validated Positive Control
N2,N4-Disubstituted QuinazolinesAntileishmanial AgentsJ774A.1 (Murine Macrophage)> 20 μMPodophyllotoxin (250 nM)
N-Methylpropargylamino-QuinazolinesAlzheimer's Disease (CNS)SH-SY5Y (Human Neuroblastoma)> 50 μMDoxorubicin (1.2 μM)

Expert Troubleshooting & Edge Cases

  • Compound Color Interference: Some quinazoline derivatives may possess intrinsic color that absorbs near 570 nm. Solution: Always run a "compound background control" (media + compound + MTT solvent, but no cells) to subtract intrinsic compound absorbance from the final reading[5].

  • Incomplete Solubilization: If purple crystals remain visible under the microscope after 15 minutes of shaking, the absorbance reading will be artificially low. Solution: Pipette the liquid up and down gently to mechanically break up the crystals before reading.

  • Phenol Red Interference: Phenol red in standard DMEM/RPMI can elevate background OD. Solution: Switch to phenol red-free media during the 3-4 hour MTT incubation step[5].

References

Sources

Troubleshooting & Optimization

N-cyclohexylquinazolin-4-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Troubleshooting Guide

Ticket ID: NCQ-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for N-cyclohexylquinazolin-4-amine . If you are reading this, you are likely facing a common paradox: this molecule is a potent scaffold for kinase inhibition (typically EGFR/VEGFR pathways), yet it behaves like "brick dust" in aqueous media.

This guide is not a generic list of steps. It is a causal analysis of why your compound precipitates and a set of self-validating protocols to fix it.

Quick Reference: Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight ~227.3 g/mol Small molecule, not the primary solubility barrier.
LogP (Lipophilicity) 3.5 – 4.2High. Preferentially partitions into lipids/organic solvents.
pKa (Basic) ~6.8 – 7.2 (N1)Critical. Ionized at acidic pH (<5), neutral (insoluble) at physiological pH (7.4).
Crystal Lattice High Energy (

-

stacking)
Requires significant energy (heat/solvent strength) to break the crystal structure.

Module 1: Stock Solution Preparation

Issue: "I can't get the powder to dissolve completely in DMSO, or it precipitates upon freezing."

The Science

The quinazoline core is planar and hydrophobic. The molecules stack like plates (π-π interactions), creating a high lattice energy. The cyclohexyl group adds bulk lipophilicity. To dissolve it, you must overcome this lattice energy.

Protocol A: The "Warm Start" DMSO Method

Do not treat DMSO as a magic wand. It has saturation limits.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Avoid Ethanol for high-concentration stocks (>10mM) as it evaporates and has lower solubilizing power for this scaffold.

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent plasticizer leaching).

  • Vortex & Heat: Add DMSO to achieve 10 mM - 50 mM .

    • Critical Step: If the solution is cloudy, sonicate at 40°C for 10 minutes. The heat disrupts the lattice energy; the sonication disperses aggregates.

  • Visual Check: Hold the vial up to a light source. It must be absolutely clear. Any "haze" is actually micro-precipitate that will seed a massive crash-out later.

Troubleshooting Logic (Stock Prep)

StockTroubleshooting Start Powder not dissolving in DMSO CheckConc Is Concentration > 50mM? Start->CheckConc Dilute Dilute to 10-25mM CheckConc->Dilute Yes CheckWater Is DMSO Anhydrous? CheckConc->CheckWater No Heat Sonicate at 40°C Dilute->Heat NewSolvent Use Fresh Anhydrous DMSO CheckWater->NewSolvent No (Hygroscopic uptake) CheckWater->Heat Yes NewSolvent->Heat Success Clear Solution Heat->Success

Figure 1: Decision tree for troubleshooting initial stock solution preparation.

Module 2: The Aqueous Transition (Cell Culture/Assay)

Issue: "My compound crashes out when I add it to cell culture media (RPMI/DMEM)."

The Science: Solvent Shock

When you pipette 1 µL of DMSO stock into 1 mL of media, the DMSO rapidly diffuses away. The N-cyclohexylquinazolin-4-amine molecules are suddenly surrounded by water. Since the pH of media is ~7.4, the molecule is neutral (uncharged) and immediately aggregates to hide its hydrophobic cyclohexyl tail from the water. This is "Solvent Shock."

Protocol B: The Intermediate Dilution Method

Never jump from 100% DMSO to 0.1% DMSO in one step for hydrophobic compounds.

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 into pure DMSO first, creating a 1 mM working stock.

  • The "Shift" Step: Further dilute this 1 mM stock into a surfactant-containing vehicle before adding to media.

    • Vehicle: PBS containing 0.1% Tween-80 or 0.5% Methylcellulose .

  • Final Addition: Add the vehicle-diluted compound to the cell media. The surfactant forms micelles around the quinazoline, preventing aggregation.

Protocol C: pH Modification (For Acute Assays)

Since the N1-nitrogen is basic (pKa ~7.0), it is soluble at pH 4.0 but insoluble at pH 7.4.

  • Action: If your assay tolerates it, buffer your carrier solution to pH 6.0 using MES buffer. This keeps a fraction of the molecule protonated and soluble.

Serial Dilution Workflow

SerialDilution Stock 10mM Stock (100% DMSO) Inter 1mM Working (100% DMSO) Stock->Inter 1:10 Step3 Media + Compound (Precipitation Risk!) Inter->Step3 Direct Add (Avoid) BetterPath Intermediate Buffer (PBS + 0.1% Tween 80) Inter->BetterPath 1:100 (Slow Add) Final Assay Well (Soluble Micelles) BetterPath->Final Add to Cells

Figure 2: Correct serial dilution pathway to avoid "Solvent Shock" precipitation.

Module 3: In Vivo Formulation (Animal Studies)

Issue: "I need to dose mice/rats. DMSO is too toxic for high volumes."

The Science

For in vivo work, you cannot rely on DMSO. You must utilize the Ionization Potential or Complexation .

Solution 1: Salt Formation (The Gold Standard)

The free base of N-cyclohexylquinazolin-4-amine is insoluble. Convert it to a salt in situ.

  • Vehicle: 5% Dextrose in Water (D5W) + 1-2 molar equivalents of Methanesulfonic acid (MsOH) or HCl .

  • Mechanism: The acid protonates the N1 nitrogen, creating a cationic species that is highly water-soluble.

  • Note: Check the pH of the final solution. It should be >3.0 to be tolerated by the animal.

Solution 2: Cyclodextrin Complexation

If pH modification is not an option, use a "molecular bucket."

  • Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Protocol:

    • Dissolve compound in a minimal volume of DMSO or Ethanol.

    • Add slowly to the 20% HP-β-CD solution with vigorous stirring.

    • The hydrophobic cyclohexyl group enters the cyclodextrin cavity, shielding it from water.

Frequently Asked Questions (FAQ)

Q: My solution turned yellow after a week. Is it degraded? A: Quinazolines can undergo oxidation or hydrolysis at the imine bond over time, especially in the presence of light. However, a slight yellowing often indicates trace oxidation of the amine. Verify purity via LC-MS. Store stocks at -20°C, protected from light.

Q: Can I use PEG-400? A: Yes. A common "universal" vehicle is 10% DMSO / 40% PEG-400 / 50% Water . Mix the DMSO and PEG-400 first, dissolve the compound, and then add water. Adding water too early will cause precipitation.

Q: Why does the literature say "Soluble in Ethanol" but mine isn't? A: Literature often cites "potential" solubility or solubility of the salt form. The free base N-cyclohexylquinazolin-4-amine has limited solubility in pure ethanol (<10 mg/mL) compared to DMSO (>50 mg/mL). Always heat the ethanol to 40°C to assist dissolution.

References

  • BenchChem. (2025).[1] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Retrieved from

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: N-cyclohexylpyridin-4-amine (Analogous Physicochemical Data). Retrieved from

  • Molecules (MDPI). (2013). Quinazoline Derivatives: Synthesis and Bioactivities. Discusses pKa and solubility challenges of the quinazoline scaffold. Retrieved from

  • Arkivoc. (2025).[2][3] Synthetic strategies towards quinazoline based anticancer drugs. Details salt formation (mesylates) for improved solubility. Retrieved from

Sources

Technical Support Center: N-cyclohexylquinazolin-4-amine (NCQA) in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for N-cyclohexylquinazolin-4-amine (NCQA) . Quinazoline derivatives are well-established structural scaffolds for tyrosine kinase inhibitors (TKIs), primarily designed to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[1][2].

While NCQA demonstrates potent baseline anti-proliferative effects in sensitive cancer models, prolonged exposure inevitably leads to acquired resistance—a major hurdle in TKI drug development[3]. This guide provides drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to identify and overcome NCQA resistance.

Mechanism of Action & Resistance Pathways

To troubleshoot resistance, one must first understand the causality of the drug's failure. NCQA exerts its effect by occupying the ATP-binding cleft of the kinase domain, thereby halting auto-phosphorylation and downstream signaling (PI3K/AKT and RAS/MAPK pathways)[1][4]. Resistance typically emerges through three distinct evolutionary bottlenecks:

  • Target Alteration (Gatekeeper Mutations): Mutations (e.g., T790M-like or C797S-like) alter the three-dimensional structure of the binding pocket. This not only causes steric hindrance but also pathologically increases the receptor's affinity for endogenous ATP, effectively outcompeting the NCQA inhibitor[4][5].

  • Bypass Signaling Activation: The cancer cell amplifies an alternative RTK (e.g., MET or HER2) to reactivate the PI3K/AKT and MAPK survival networks independently of the NCQA-inhibited target[3].

  • Phenotypic Transformation: The tumor undergoes Epithelial-to-Mesenchymal Transition (EMT) or histological transformation (e.g., to Small Cell Lung Cancer), fundamentally altering its survival dependency away from the targeted kinase[6][7].

G NCQA N-cyclohexylquinazolin-4-amine (NCQA) EGFR Primary Target (e.g., EGFR/RTK) NCQA->EGFR Inhibits ATP binding PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Mut Gatekeeper Mutation (e.g., T790M) Mut->NCQA Steric Hindrance Bypass Bypass Kinase (e.g., MET/HER2) Bypass->PI3K Reactivates Bypass->MAPK Reactivates Survival Cancer Cell Survival PI3K->Survival MAPK->Survival

Fig 1: NCQA inhibition of RTK signaling and common bypass/mutation resistance pathways.

Frequently Asked Questions (FAQs): Assay Setup & Troubleshooting

Q: My baseline IC50 for NCQA is highly variable across different passages of the same parental cell line. What is causing this? A: Quinazoline-based TKIs are highly lipophilic and prone to binding serum proteins. If your Fetal Bovine Serum (FBS) lot changes, or if you do not strictly control the FBS concentration (typically 10%) during your viability assays, the free-drug concentration will fluctuate. Additionally, RTK expression is confluency-dependent. Always plate cells to reach exactly 60-70% confluency at the time of drug addition to ensure consistent target expression.

Q: I’ve generated an NCQA-resistant line, but the resistance is lost after a few passages in drug-free media. Why? A: You are likely observing epigenetic adaptation or transcriptional rewiring (such as reversible EMT) rather than a stable genomic mutation[7]. To maintain selective pressure, resistant lines should be continuously cultured in a low maintenance dose of NCQA (typically IC10 to IC20 of the resistant profile) until a stable, irreversible genetic alteration (like a gatekeeper mutation) is clonally established.

Q: How can I quickly differentiate whether my cells have developed a gatekeeper mutation or activated a bypass track? A: Perform a Western blot on the resistant lysates. If the primary target (e.g., EGFR) remains highly phosphorylated despite high doses of NCQA, a target-site mutation or amplification has occurred[4]. If the primary target's phosphorylation is successfully suppressed by NCQA, but downstream p-AKT or p-ERK remains high, the cells are utilizing a bypass track (e.g., MET amplification)[3].

Data Presentation: Diagnostic Signatures of Resistance

To effectively troubleshoot, compare your experimental readouts against the known quantitative signatures of quinazoline resistance summarized below.

Resistance MechanismTypical IC50 ShiftKey Diagnostic BiomarkersRe-sensitization Strategy
Gatekeeper Mutation (e.g., T790M)>50-fold increaseHigh p-RTK, High p-AKT; Mutated allele via Sanger/NGSSwitch to irreversible/covalent TKI or PROTACs
Bypass Amplification (e.g., MET/AXL)10 to 30-fold increaseLow p-RTK, High p-MET, High p-AKTCombination therapy (NCQA + MET/AXL inhibitor)
Drug Efflux Pump (e.g., P-gp/ABCB1)5 to 15-fold increaseHigh ABCB1 mRNA; Rhodamine 123 effluxCo-treatment with Verapamil or Tariquidar
Phenotypic EMT 5 to 20-fold increaseLoss of E-cadherin; Upregulation of Vimentin/SlugAXL inhibitors or epigenetic modulators

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Always run the parental (sensitive) cell line in parallel as a negative control for resistance.

Protocol A: Generation and Clonal Isolation of NCQA-Resistant Cell Lines

Workflow Start Parental Cell Line (NCQA Sensitive) Escalation Dose Escalation (IC10 to IC50+) Start->Escalation Continuous Exposure Clonal Clonal Isolation (FACS/Dilution) Escalation->Clonal Stable Resistance Validation Resistance Validation (Dose-Response) Clonal->Validation Expand Clones Mechanism Mechanistic Profiling (WES & RNA-Seq) Validation->Mechanism Confirmed >5-fold IC50 Shift

Fig 2: Step-by-step workflow for the generation and validation of NCQA-resistant cell lines.

Objective: Establish a stable, genetically resistant in vitro model.

  • Baseline Profiling: Determine the exact IC10, IC50, and IC90 of NCQA in the parental cell line using a 72-hour CellTiter-Glo viability assay.

  • Initial Exposure: Seed parental cells at 30% confluency. Add NCQA at the IC10 concentration. Replace media and drug every 3 days.

  • Dose Escalation: Once cells resume a normal doubling time (typically 2-3 weeks), increase the NCQA concentration stepwise (e.g., IC10 → IC25 → IC50). Causality note: Gradual escalation prevents massive population bottlenecks, allowing for the selection of true mutational resistance rather than just enriching for persister cells.

  • Clonal Isolation: Once cells proliferate freely at >IC50, perform limiting dilution in 96-well plates (0.5 cells/well) to isolate single clones.

  • Validation (Self-Validating Step): Expand clones and perform a parallel IC50 assay alongside the parental line. A confirmed resistant clone must exhibit a >5-fold rightward shift in the IC50 curve.

Protocol B: Validating Bypass Signaling via Phospho-Kinase Array

Objective: Identify which alternative kinases are driving survival when the primary target is inhibited by NCQA.

  • Cell Preparation: Plate both parental and NCQA-resistant clones in 10 cm dishes.

  • Drug Treatment: Treat both lines with NCQA at the parental IC90 concentration for 4 hours. Rationale: This ensures the primary target is fully suppressed, isolating the activity of the bypass kinase.

  • Lysate Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical for preserving transient phosphorylation states).

  • Array Incubation: Incubate 200 µg of total protein lysate overnight on a commercial Phospho-RTK nitrocellulose array at 4°C.

  • Orthogonal Validation: If the array reveals hyperphosphorylation of a bypass target (e.g., MET or IGF1R), you must validate this finding orthogonally. Perform a standard Western blot probing for the identified p-RTK, and subsequently treat the resistant cells with a combination of NCQA and a specific inhibitor for the identified bypass kinase to confirm re-sensitization.

References

1.1 - Revista de Química Clínica, raco.cat. 2.2 - Oriental Journal of Chemistry, orientjchem.org. 3.5 - Translational Lung Cancer Research, amegroups.org. 4.6 - Nature Reviews Clinical Oncology, nih.gov. 5.4 - Oncology Letters, spandidos-publications.com. 6.7 - Clinical Cancer Research, aacrjournals.org. 7.3 - Cancers, mdpi.com.

Sources

Optimizing N-cyclohexylquinazolin-4-amine dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of N-cyclohexylquinazolin-4-amine and its structural analogs for in vivo applications. As a privileged scaffold in medicinal chemistry, quinazolin-4-amines are frequently utilized as kinase inhibitors (e.g., EGFR, VEGFR) and tubulin polymerization inhibitors. However, their utility is often limited by poor aqueous solubility and rapid metabolic clearance .

This guide functions as a decision-support system to help you navigate formulation, dosage selection, and pharmacokinetic (PK) validation.

Phase 1: Formulation & Solubility Optimization

The Bottleneck: N-cyclohexylquinazolin-4-amine exhibits high lipophilicity (LogP > 3.5) and crystalline lattice energy, classifying it typically as a BCS Class II compound (Low Solubility, High Permeability). Standard saline/PBS suspensions will result in erratic absorption and false negatives in efficacy studies.

Troubleshooting Guide: Dissolution Issues
Issue Root Cause Recommended Solution (Step-by-Step)
Precipitation upon dilution "Crash-out" effect when organic stock hits aqueous buffer.Switch to Co-solvent System: 1. Dissolve compound in 5% DMSO (Stock A).2. Add 40% PEG400 (Solubilizer).3.[1] Add 5% Tween 80 (Surfactant).4.[1] Slowly add 50% Saline (warm to 37°C) with vortexing.
Cloudy suspension (Oral) Particle size is too large for absorption.Micronization or Lipid Vehicle: Use Labrasol or Corn Oil for oral gavage (PO). Alternatively, create a 20% (w/v) HP-β-Cyclodextrin complex (stir for 4h at 40°C).
Injection Site Necrosis pH is too extreme or vehicle is toxic.Buffer Control: Ensure final pH is 6.5–7.5. Limit DMSO to <5% for IV/IP. Use Captisol® (SBE-β-CD) instead of organic solvents for sensitive routes.
Visual Workflow: Formulation Decision Tree

FormulationTree Start Start: N-cyclohexylquinazolin-4-amine Route Intended Route? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Soluble in Saline? IV->SolubilityCheck PO->SolubilityCheck Simple Use 0.9% Saline SolubilityCheck->Simple Yes ComplexIV Use 5% DMSO + 10% Solutol HS-15 or 20% Captisol SolubilityCheck->ComplexIV No (IV) ComplexPO Use 0.5% Methylcellulose (Suspension) or PEG400/Labrasol (Solution) SolubilityCheck->ComplexPO No (PO)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and compound solubility.

Phase 2: Dosage Selection & Safety (MTD)

The Risk: Quinazoline derivatives can exhibit off-target toxicity (e.g., cardiac hERG inhibition). You must establish the Maximum Tolerated Dose (MTD) before efficacy studies.

Q: How do I determine the starting dose for a new derivative?

A: Do not guess. Follow a modified "3+3" dose-escalation protocol in mice (n=3 per group).

  • Starting Dose (Conservative): 10 mg/kg (IP/PO) or 2 mg/kg (IV).

  • Escalation Factor: 1.5x to 2x (e.g., 10 → 20 → 40 → 80 mg/kg).

  • Observation Window: 48 hours. Monitor for:

    • Weight loss (>15% is a hard stop).

    • Piloerection (ruffled fur).

    • Lethargy or ataxia.

Critical Alert: If you observe acute toxicity (death within 1 hour) at low doses (e.g., 4 mg/kg IV), suspect vehicle toxicity (embolism from precipitation) rather than drug toxicity. Re-check solubility.

Phase 3: Pharmacokinetics (PK) & Dosing Regimen

The Objective: Define how often to dose (qd, bid, tid) to maintain therapeutic coverage.

Experimental Protocol: Single-Dose PK Study

Objective: Determine Half-life (


), Clearance (

), and Bioavailability (

).

Materials:

  • Mice: C57BL/6 or BALB/c (n=3 per timepoint).[2]

  • Dose: 5 mg/kg (IV) and 20 mg/kg (PO).

  • Sampling: Plasma collection.[2]

Step-by-Step Workflow:

  • Administer compound via tail vein (IV) or gavage (PO).

  • Collect Blood at

    
     hours.
    
  • Process: Centrifuge at 4°C, 3000g for 10 min. Collect plasma.

  • Analyze: LC-MS/MS (MRM mode).

  • Calculate Parameters:

    • Bioavailability (%F):

      
      .
      
    • Target Coverage: Time plasma conc. >

      
       (cellular).[3][4]
      
Visual Workflow: PK-Driven Dosing Logic

PKLogic Input PK Data (Half-life, AUC) CheckF Bioavailability > 20%? Input->CheckF GoodF Route: Oral (PO) CheckF->GoodF Yes BadF Route: IP or SC CheckF->BadF No CheckT12 Half-life < 2 hours? GoodF->CheckT12 BadF->CheckT12 FreqBID Dose BID (Twice Daily) CheckT12->FreqBID Yes (Rapid Clearance) FreqQD Dose QD (Once Daily) CheckT12->FreqQD No (Stable)

Figure 2: Logic flow for converting raw PK data into a practical dosing schedule.

Phase 4: Frequently Asked Questions (FAQs)

Q1: My compound clears too fast (


 min). Is the study doomed? 
  • Diagnosis: High metabolic clearance (likely CYP450 oxidation on the cyclohexyl ring).

  • Solution:

    • Formulation: Switch to a depot injection (subcutaneous in oil) to create a "flip-flop" kinetic profile (absorption-limited elimination).

    • Chemical: Deuterate the metabolic soft spots (e.g., the cyclohexyl ring) to exploit the Kinetic Isotope Effect (KIE).

    • Co-administration: Use a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) only for proof-of-concept tool compound studies.

Q2: Can I use DMSO for chronic dosing?

  • Strictly No. Repeated high-concentration DMSO (>10% v/v) causes weight loss, local tissue sclerosis, and can confound anti-inflammatory readouts. For chronic studies (14+ days), transition to 0.5% Methylcellulose/0.1% Tween 80 (suspension) or HP-β-CD (solution).

Q3: The literature cites 100 mg/kg, but my mice are dying at 50 mg/kg.

  • Analysis: Literature values often report nominal doses in suspension where absorption is capped (solubility limited). If you optimized the formulation (e.g., using PEG400/Solutol), you likely increased

    
     significantly, hitting toxic thresholds.
    
  • Action: Trust your MTD study over literature values. Reduce dose and rely on plasma exposure (AUC) data, not just mg/kg nomograms.

References

  • Li, L., et al. (2013). "Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site." Journal of Medicinal Chemistry.

  • WuXi AppTec DMPK. (2024). "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies."

  • Moucha, P., et al. (2018). "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents." PLOS ONE.

  • BenchChem. (2024). "Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols."

Sources

Technical Support Center: Troubleshooting N-cyclohexylquinazolin-4-amine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-cyclohexylquinazolin-4-amine. This compound—a versatile quinazoline derivative with a flexible, lipophilic cyclohexyl ring—presents significant crystallization challenges. Its structural dichotomy often leads to complex thermodynamic behaviors, including Liquid-Liquid Phase Separation (LLPS) and polymorphism.

This guide is engineered for researchers and process scientists, providing mechanistic insights and field-proven, self-validating protocols to ensure scalable, high-purity crystallization.

Diagnostic Workflow

Workflow A N-cyclohexylquinazolin-4-amine Solution B Generate Supersaturation (Cooling/Antisolvent) A->B C Phase Separation Observed? B->C D Liquid-Liquid (Oiling Out) C->D Emulsion/Cloudy E Solid (Crystallization) C->E Suspension F Adjust Kinetics: Seed in MSZW & Slow Cooling D->F Troubleshoot G Polymorph Check: Is it the desired form? E->G F->B Retry H Slurry Aging / Solvent Screen G->H No (Mixture) I Final Pure API G->I Yes H->G Re-test

Diagnostic workflow for N-cyclohexylquinazolin-4-amine crystallization.

Troubleshooting Guides & FAQs

Q1: Why does my N-cyclohexylquinazolin-4-amine form a milky emulsion (oil out) instead of crystallizing?

Root Cause (Causality): The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS)[1]. When supersaturation is generated too rapidly, the system is pushed past the binodal curve into a miscibility gap before solid nucleation can occur. Because the flexible cyclohexyl moiety hinders rapid conformational alignment into a rigid crystal lattice, the activation energy required to form a disordered, solute-rich liquid phase is lower than that for crystal nucleation. The Fix: You must kinetically bypass the LLPS boundary. Utilize solubility data to map the Metastable Zone Width (MSZW) and avoid high supersaturation[1]. Implement a robust seeding strategy halfway into the MSZW. Seeds provide an immediate surface area for solute deposition, consuming supersaturation via crystal growth rather than allowing it to build up and trigger oiling out[2].

Q2: My product crashes out as a sticky, amorphous gel. How do I recover it?

Root Cause (Causality): Gelation is a severe, late-stage consequence of unmitigated oiling out. When solute-rich oil droplets coalesce at high concentrations, they form a highly viscous network that traps the solvent. This gel phase lacks the molecular mobility required to rearrange into a crystalline lattice, halting the purification process[2]. The Fix: Do not attempt to filter the gel. Instead, subject the system to temperature cycling. Heat the suspension to just below the dissolution temperature to increase molecular mobility and dissolve the unstable amorphous aggregates. Then, cool slowly (0.1 °C/min) to promote the growth of stable crystals[3].

Q3: I am getting a mixture of polymorphs. How do I isolate the thermodynamically stable form?

Root Cause (Causality): Quinazoline derivatives exhibit extensive polymorphism due to their capacity for diverse hydrogen-bonding networks (e.g., N-H···N and N-H···O interactions) and the conformational flexibility of the secondary amine linkage[4]. Rapid precipitation often yields kinetically favored, metastable polymorphs. The Fix: Employ a slurry conversion (Ostwald ripening) process. Suspend the polymorphic mixture in a solvent where it has moderate solubility. Over time, the more soluble metastable forms will dissolve and precipitate onto the less soluble, thermodynamically stable crystals[3].

Quantitative Data: Crystallization Parameters

To maintain strict control over the thermodynamics and kinetics of N-cyclohexylquinazolin-4-amine, adhere to the following operational parameters:

ParameterTypical Target RangeImpact on N-cyclohexylquinazolin-4-amineRecommended Action
Supersaturation Ratio (S) 1.1 - 1.3High S (>1.5) triggers LLPS due to the flexible cyclohexyl ring.Maintain S < 1.3 during the primary nucleation and seeding phase.
Cooling Rate 0.1 - 0.2 °C/minRapid cooling traps the system in a metastable gel or oil state.Use linear or cubic cooling profiles to allow time for lattice integration.
Seeding Load 1% - 5% w/wInsufficient surface area leads to secondary nucleation and oiling.Seed halfway into the MSZW with precisely milled crystals.
Agitation Rate 200 - 400 RPMPoor mixing causes localized supersaturation, triggering emulsion.Optimize impeller speed to ensure uniform mass transfer without attrition.

Experimental Protocols

Protocol 1: Seeding-Assisted Cooling Crystallization (LLPS Prevention)

This protocol is designed to be a self-validating system, ensuring that supersaturation is consumed via crystal growth rather than phase separation.

  • Dissolution: Dissolve crude N-cyclohexylquinazolin-4-amine in a primary solvent (e.g., Isopropanol or Ethanol) at 10 °C below the solvent's boiling point. Agitate at 300 RPM until a clear solution is achieved.

  • Cooling to MSZW: Cool the solution at a rate of 0.5 °C/min until the temperature reaches exactly the midpoint of the predetermined Metastable Zone Width (MSZW). Hold the temperature steady for 15 minutes to ensure thermal equilibrium.

  • Seeding: Introduce 2% w/w of milled N-cyclohexylquinazolin-4-amine seed crystals (thermodynamically stable form).

  • Desupersaturation Aging: Hold the temperature constant for 2 hours.

    • Self-Validation Check: Utilize in-line microscopy (e.g., FBRM or EasyViewer). If spherical droplets are observed, the system has oiled out; raise the temperature by 5 °C and repeat step 3. If sharp, faceted particles are observed, primary crystallization is successful[1].

  • Controlled Cooling: Initiate a slow cooling ramp of 0.1 °C/min down to the final isolation temperature (e.g., 5 °C).

  • Isolation: Filter the resulting suspension, wash with cold solvent, and dry under a vacuum at 40 °C.

Protocol 2: Slurry Conversion for Polymorphic Purity

Use this protocol to convert a mixture of kinetic polymorphs into the single, thermodynamically stable form.

  • Suspension: Add the polymorphic mixture of N-cyclohexylquinazolin-4-amine to a solvent system (e.g., Ethyl Acetate/Heptane) to create a 15% w/v slurry.

  • Seeding (Optional but Recommended): Add 0.5% w/w of the pure, desired polymorph to act as a template.

  • Temperature Cycling: Cycle the temperature between 20 °C and 40 °C (heating at 0.5 °C/min, cooling at 0.2 °C/min) under continuous agitation at 250 RPM for 24 to 48 hours.

    • Self-Validation Check: Sample the slurry every 12 hours. Filter, dry, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The protocol is complete when two consecutive samples show identical thermal melts or diffraction patterns, confirming polymorphic equilibrium[4].

  • Filtration: Filter the pure crystalline product and dry under a vacuum.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]

  • Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: N-cyclohexylquinazolin-4-amine Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexylquinazolin-4-amine represents a fundamental pharmacophore in the design of ATP-competitive kinase inhibitors (e.g., EGFR inhibitors). While the quinazoline core provides high affinity for the ATP-binding pocket, the C4-amino substituent determines selectivity and physicochemical properties.

This guide addresses the specific stability challenges associated with this scaffold. Unlike simple anilino-quinazolines (like Gefitinib), the N-cyclohexyl group introduces a secondary alkyl-amine linkage, which alters the basicity and hydrolytic susceptibility compared to its aryl-amine counterparts.

Module 1: Hydrolytic Degradation (The "Lactam" Impurity)[1]

User Question:

"I am observing a new impurity peak (RRT ~0.6-0.8) increasing over time in my acidic formulation. The mass spectrum shows a loss of 99 Da. What is happening?"

Technical Diagnosis:

You are observing the acid-catalyzed hydrolysis of the C4-N bond. This is the primary degradation pathway for 4-aminoquinazolines.

  • The Impurity: Quinazolin-4(3H)-one (often called the "Lactam" impurity).

  • The Leaving Group: Cyclohexylamine (Mass = 99 Da).

  • Mechanism: The quinazoline N1 or N3 nitrogen protonates, increasing the electrophilicity of the C4 carbon. Water attacks C4, leading to a tetrahedral intermediate that collapses to expel cyclohexylamine.

Degradation Pathway Diagram

HydrolysisPathway Parent N-cyclohexylquinazolin-4-amine (Parent) Protonated Protonated Intermediate (Activated C4) Parent->Protonated + H+ (Acidic pH) Tetrahedral Tetrahedral Intermediate (Gem-amino-alcohol) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Lactam Quinazolin-4(3H)-one (Major Degradant) Tetrahedral->Lactam Elimination Amine Cyclohexylamine (Leaving Group) Tetrahedral->Amine Cleavage

Figure 1: Acid-catalyzed hydrolysis mechanism converting the drug substance into the inactive quinazolinone lactam.

Troubleshooting Protocol: Hydrolysis Mitigation
ParameterRecommendationScientific Rationale
pH Window Maintain pH > 6.0 Protonation of the quinazoline ring (pKa ~5.4) drastically accelerates hydrolysis.
Buffer Choice Avoid Phosphate at low pHPhosphate anions can catalyze general acid/base hydrolysis in some heterocycles. Use Acetate or Citrate if acidic pH is unavoidable, but keep pH > pKa.
Water Content Minimize in solid dosageHydrolysis requires water. Use desiccants or lyophilization for long-term storage.

Module 2: Oxidative Stability (N-Oxides)

User Question:

"My sample was stressed with 3% H2O2 and now shows a peak at M+16. Is this the cyclohexyl ring oxidizing?"

Technical Diagnosis:

While the cyclohexyl ring can oxidize (hydroxylation) under metabolic conditions (CYP450), chemical stress with peroxide typically yields the N-oxide .

  • Site of Oxidation: The quinazoline ring nitrogens (N1) are the most electron-rich and accessible.

  • Observation: Mass shift of +16 Da (Oxygen).

  • Risk Factor: Presence of peroxides in excipients (e.g., PEG, Polysorbates).

Experimental Workflow: Differentiating Oxidation Sites

To confirm if the oxidation is on the Ring Nitrogen (N-oxide) vs. the Carbon Skeleton (Hydroxylation):

  • MS/MS Fragmentation:

    • N-Oxide: Often shows a characteristic loss of -16 Da (Oxygen) or -17 Da (OH radical) during fragmentation.

    • C-Hydroxylation: The Oxygen is usually stably bound; fragmentation leads to ring opening or loss of water (-18 Da).

  • Reduction Test:

    • Treat the sample with Titanium(III) chloride (TiCl3) .

    • Result: N-oxides are readily reduced back to the parent amine. C-hydroxyl compounds are generally stable to TiCl3.

Module 3: Analytical Method Troubleshooting

User Question:

"I cannot separate the parent compound from the quinazolinone impurity using my standard C18 gradient."

Technical Diagnosis:

The quinazolin-4(3H)-one (Lactam) is significantly more polar than the N-cyclohexyl parent. If they co-elute, your gradient likely starts with too high an organic content, or the pH is suppressing the ionization difference.

Optimized HPLC Method Parameters
ParameterSettingReason
Column C18 or Phenyl-HexylPhenyl-hexyl offers unique selectivity for the aromatic quinazoline core.
Mobile Phase A 10mM Ammonium Acetate (pH 5.5)pH 5.5 keeps the quinazoline partially protonated, improving peak shape, but ensures the Lactam (neutral) behaves differently.
Mobile Phase B AcetonitrileMethanol can sometimes cause peak broadening for nitrogen heterocycles.
Gradient Start at 5-10% B The Lactam is polar; starting at >20% B will elute it in the void volume.
Detection 254 nmBoth species absorb well here. Note: Cyclohexylamine (the other hydrolysis product) has weak UV absorbance and will likely be invisible without ELSD or MS.
Troubleshooting Decision Tree

Troubleshooting Start Unknown Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass MassMinus99 Mass = Parent - 99 Da CheckMass->MassMinus99 Loss of Cyclohexyl MassPlus16 Mass = Parent + 16 Da CheckMass->MassPlus16 Oxygen Addition MassSame Mass = Parent CheckMass->MassSame No Change Hydrolysis Diagnosis: Hydrolysis (Quinazolinone Formation) MassMinus99->Hydrolysis Oxidation Diagnosis: Oxidation (N-Oxide) MassPlus16->Oxidation Isomer Diagnosis: Isomerization or Salt Dissociation MassSame->Isomer

Figure 2: Rapid diagnostic workflow for identifying impurity classes based on mass shift.

Module 4: Synthesis & Sourcing Impurities

User Warning: Not all impurities are degradation products. If you synthesize N-cyclohexylquinazolin-4-amine via


 (4-chloroquinazoline + cyclohexylamine), be aware of:
  • 4-Chloroquinazoline (Starting Material): Highly unstable. Hydrolyzes rapidly to the Lactam in moist air. If you see Lactam in a fresh batch, it is likely residual starting material that decomposed, not the product degrading.

  • Cyclohexylamine: Liquid, high boiling point. Hard to remove by simple evaporation. Verify removal via GC or NMR, as it can catalytically degrade the product if stored as a salt.

References

  • Hydrolysis Mechanism of 4-Aminoquinazolines Title: Synthesis and Basicity of 4-Amino-2-phenylquinazolines (Discusses hydrolysis rates). Source: ResearchGate. URL:[Link]

  • Forced Degradation Protocols for Quinazolines Title: Forced Degradation Studies - Coriolis Pharma.[1] Source: Coriolis Pharma.[1] URL:[Link]

  • Metabolic & Chemical Oxidation of Quinazolines Title: Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes.[2] Source: PubMed (NIH). URL:[Link]

Sources

Enhancing aqueous solubility of N-cyclopropylthian-4-amine via salt formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-State Chemistry. This guide is specifically engineered for researchers and drug development professionals tasked with overcoming the physicochemical limitations of N-cyclopropylthian-4-amine .

As a secondary aliphatic amine featuring a lipophilic thiane ring and a sterically hindering cyclopropyl group, this free base inherently suffers from high crystal lattice energy and poor aqueous solvation. Below, we provide field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to successfully enhance its solubility via salt formation.

🔬 Knowledge Base: Core Principles of Salt Selection

Q1: Why does N-cyclopropylthian-4-amine exhibit poor aqueous solubility, and how does salt formation mechanistically resolve this? Causality: The free base contains a hydrophobic thiane ring and a cyclopropyl group, which increase the molecule's lipophilicity (LogP) and crystal lattice energy. Thermodynamically, this disfavors the disruption of the crystal lattice by water molecules. Mechanistically, converting the secondary amine (estimated pKa ~9.5) into a salt introduces a formal positive charge on the nitrogen. This ionized state lowers the crystal lattice energy relative to the hydration energy, facilitating highly favorable ion-dipole interactions with water molecules, thereby driving dissolution[1].

Q2: What is the optimal strategy for selecting counterions for this specific secondary amine? Causality: Successful salt formation relies on the "pKa rule," which dictates that the pKa of the basic center must be at least 2 to 3 units higher than the pKa of the counterion acid (


) to ensure stable proton transfer and prevent disproportionation back to the free base[2]. For N-cyclopropylthian-4-amine (pKa ~9.5), acids with a pKa < 6.5 are required. Strong acids (e.g., methanesulfonic acid, HCl) are prioritized for maximum solubility, while moderate organic acids (e.g., tartaric acid) are evaluated for optimal physical stability.

SaltSelection API N-cyclopropylthian-4-amine Free Base (pKa ~9.5) Rule Apply pKa Rule: ΔpKa = pKa(base) - pKa(acid) > 3 API->Rule Strong Strong Acids (pKa < 2) e.g., HCl, Mesylate Rule->Strong Preferred Weak Weak Acids (pKa 2-6) e.g., Tartrate, Citrate Rule->Weak Alternative HCl HCl Salt: Risk of Common Ion Effect Strong->HCl Mesylate Mesylate Salt: High Solubility, Watch Hygroscopicity Strong->Mesylate

Decision tree for counterion selection based on the ΔpKa rule and physicochemical risks.

🛠️ Troubleshooting Guide: Common Pitfalls in Salt Formation

Q3: We formed the hydrochloride (HCl) salt, but its in vivo solubility and dissolution in gastric fluid are unexpectedly low. What is causing this? Causality: This is a classic manifestation of the "common ion effect." While HCl salts are standard in drug development, the high concentration of endogenous chloride ions in the stomach (gastric fluid) suppresses the dissolution of the HCl salt by shifting the solubility equilibrium (


) toward the solid state[1].
Solution:  Switch to a mesylate (methanesulfonate) or tosylate salt. These counterions bypass the common ion liability in the GI tract, yielding higher intrinsic solubility and consistent in vivo exposure[2][].

Q4: Our newly formed mesylate salt is highly soluble but turns into a sticky paste on the benchtop. How do we troubleshoot this? Causality: This indicates severe hygroscopicity, where the salt absorbs ambient moisture and undergoes deliquescence. This occurs when the crystal lattice is loosely packed, or if a metastable amorphous phase was generated during rapid precipitation. Solution: First, verify crystallinity via X-ray Powder Diffraction (XRPD). If the sample is amorphous, anneal it or recrystallize using a less polar anti-solvent (e.g., heptane). If it is highly crystalline but inherently hygroscopic, switch to a more sterically hindered, hydrophobic counterion like tosylate. The bulky aromatic ring of the tosylate ion increases the lattice energy and blocks moisture ingress[2].

Quantitative Comparison of Counterion Properties (Representative Data)

To guide your selection, the following table summarizes the expected physicochemical trade-offs when salting secondary amines similar to N-cyclopropylthian-4-amine:

CounterionAcid pKa

pKa
Aqueous Sol. (mg/mL)Melting Point (°C)Hygroscopicity (at 75% RH)
Free Base N/AN/A< 0.165 - 70Non-hygroscopic
Hydrochloride -6.1~15.612.5 (drops in SGF)195 - 200Slightly hygroscopic
Mesylate -1.9~11.4> 50.0145 - 150Highly hygroscopic
Tosylate -2.8~12.325.0175 - 180Non-hygroscopic
Tartrate 2.98~6.58.5160 - 165Moderately hygroscopic

🧪 Experimental Workflows & Protocols

Q5: How do we design a self-validating high-throughput salt screen for this highly lipophilic compound? Causality: Traditional organic solvent screens often fail for highly lipophilic free bases because the polar counterion acids do not co-dissolve effectively. By adding exactly 10% aqueous content to the organic solvent mixture, you create a solubility bridge that accommodates both the lipophilic base and the polar acid, significantly improving the crystalline hit rate[4]. A cooling-evaporative crystallization method combined with solid-state validation ensures that only thermodynamically stable polymorphs are selected[5][6].

Protocol: High-Throughput Cooling-Evaporative Salt Screen

This protocol is designed as a self-validating system; the final analytical steps confirm both the success of the reaction and the stability of the product.

  • Free Base Preparation: Dispense 20 mg of N-cyclopropylthian-4-amine free base into standard 2.0 mL HPLC glass vials.

  • Solvent Addition: Add 500 µL of a solvent mixture (e.g., THF/Water 9:1 or Ethanol/Water 9:1) to dissolve the free base. Critical Step: The 10% aqueous content is mandatory to bridge the solubility gap between the base and the acid[4].

  • Counterion Dosing: Add a stoichiometric amount (1:1.05 molar ratio) of the selected acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) to ensure complete protonation.

  • Thermal Cycling: Heat the sealed vials to 50°C for 2 hours with magnetic stirring (500 rpm) to ensure complete reaction. Linearly cool the system to 5°C at a controlled rate of 0.1°C/min to induce supersaturation and promote ordered crystal growth[6].

  • Evaporation (If Necessary): If no crystals form upon cooling, uncap the vials and allow slow evaporation at ambient conditions.

  • Self-Validation (Solid-State Characterization): Harvest the resulting solids. Immediately analyze via XRPD to confirm the presence of a new crystalline phase (distinct from the free base). Follow up with Differential Scanning Calorimetry (DSC) to confirm a single, sharp endothermic melting peak, which validates phase purity and rules out solvates/hydrates[5].

ScreeningWorkflow S1 1. Dissolution Free base in 10% Aq/Org S2 2. Stoichiometric Acid Addition S1->S2 S3 3. Thermal Cycling & Evaporation S2->S3 S4 4. Solid-State Validation (XRPD/DSC) S3->S4 S5 5. Solubility & Stability Testing S4->S5

Step-by-step workflow for high-throughput cooling-evaporative salt screening.

📚 References

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules - National Institutes of Health (NIH) URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • An evaluation of salt screening methodologies Source: Journal of Pharmacy and Pharmacology - ResearchGate URL:[Link]

  • The Influence of Aqueous Content in Small Scale Salt Screening--Improving Hit Rate for Weakly Basic, Low Solubility Drugs Source: International Journal of Pharmaceutics - PubMed URL:[Link]

Sources

Validation & Comparative

Comparative Guide: N-Cyclohexylquinazolin-4-amine vs. Clinical Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 4-aminoquinazoline pharmacophore is one of the most privileged and extensively validated scaffolds in targeted oncology, serving as the structural backbone for multiple FDA-approved epidermal growth factor receptor (EGFR) inhibitors. While clinical agents like gefitinib and erlotinib are optimized for picomolar affinity against oncogenic kinases, N-cyclohexylquinazolin-4-amine serves as a critical baseline model and synthetic intermediate in medicinal chemistry [1].

This guide objectively compares the structural, mechanistic, and pharmacological properties of the aliphatic-substituted N-cyclohexylquinazolin-4-amine against its aromatic-substituted clinical counterparts. By analyzing how specific C4-substitutions dictate ATP-pocket binding, researchers can better design next-generation inhibitors that overcome acquired resistance mutations (e.g., T790M or C797S) [2].

Mechanistic Comparison: Aliphatic vs. Aromatic C4-Substitutions

The causality behind a kinase inhibitor's potency lies in its spatial geometry and its ability to mimic ATP within the highly conserved kinase hinge region.

  • The Quinazoline Core (The Anchor): In all 4-aminoquinazoline derivatives, the N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors. They interact directly with the backbone amide of Met793 in the EGFR hinge region, anchoring the molecule within the ATP-binding cleft.

  • Aromatic Substitution (Gefitinib/Erlotinib): Clinical inhibitors utilize halogenated anilines (e.g., 3-chloro-4-fluoroaniline) at the C4 position. These planar, aromatic rings insert deeply into a hydrophobic pocket past the "gatekeeper" residue (Thr790). The aromaticity allows for crucial

    
     stacking and halogen bonding, driving the IC
    
    
    
    down to the low nanomolar range [2].
  • Aliphatic Substitution (N-cyclohexylquinazolin-4-amine): Substituting the planar aniline with a bulky, sp

    
    -hybridized cyclohexyl ring fundamentally alters the molecule's 3D conformation. The chair conformation of the cyclohexyl group creates steric clash within the narrow hydrophobic cleft of wild-type EGFR. Consequently, classical EGFR affinity is significantly reduced. However, this steric shift makes the N-cyclohexyl scaffold highly valuable for probing atypical kinases with larger active sites, or for multi-target drug design in non-oncological indications (such as Alzheimer's or leishmaniasis) where different spatial geometries are required [3].
    

Quantitative Performance & Physicochemical Profiling

The following table summarizes the structural and quantitative differences between the baseline aliphatic scaffold and optimized clinical inhibitors.

Property / CompoundN-Cyclohexylquinazolin-4-amineGefitinib (Clinical Standard)Erlotinib (Clinical Standard)
C4-Substituent Cyclohexyl (Aliphatic, Bulky)3-Chloro-4-fluoroaniline (Planar)3-Ethynylaniline (Planar)
C6 / C7 Substituents None (Hydrogen)Morpholino-propoxy / MethoxyBis-(2-methoxyethoxy)
Molecular Weight 227.30 g/mol 446.90 g/mol 393.43 g/mol
LogP (Lipophilicity) ~3.2~3.2~2.7
Primary Target Atypical Kinases / Multi-targetEGFR (Wild-type & L858R)EGFR (Wild-type & L858R)
EGFR IC

(In Vitro)
> 1

M (Baseline/Weak)
1 - 2 nM (Potent)2 nM (Potent)
Clinical Status Preclinical / Scaffold ProbeFDA Approved (NSCLC)FDA Approved (NSCLC, Pancreatic)

Experimental Methodologies for Kinase Profiling

To ensure scientific integrity, the evaluation of quinazoline-based inhibitors must utilize a self-validating system. The following protocols isolate biochemical affinity from cellular permeability, ensuring that observed effects are strictly causal.

Protocol A: Cell-Free ATP-Competitive Kinase Assay (ADP-Glo)

Purpose: To directly quantify the intrinsic catalytic inhibition of the kinase domain without cellular variables.

  • Reagent Preparation: Prepare recombinant EGFR kinase domain in a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , and 0.1 mg/mL BSA.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-cyclohexylquinazolin-4-amine (Test) and Gefitinib (Positive Control) in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Kinase Reaction: Incubate 5 ng of EGFR enzyme with the inhibitor for 15 minutes at room temperature. Initiate the reaction by adding 10

    
    M ATP and 0.2 
    
    
    
    g/
    
    
    L Poly(Glu,Tyr) substrate.
  • Self-Validation Step: Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (1% DMSO, 100% activity baseline).

  • Detection: After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

  • Analysis: Measure luminescence. Calculate IC

    
     using a four-parameter logistic non-linear regression model.
    
Protocol B: Cellular Target Engagement (Phospho-EGFR Western Blot)

Purpose: To confirm that the inhibitor penetrates the cell membrane and blocks intracellular signaling.

  • Cell Culture: Seed PC9 cells (EGFR exon 19 deletion) in 6-well plates at

    
     cells/well. Starve cells in serum-free media for 12 hours to reduce basal signaling.
    
  • Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, and 10

    
    M) for 2 hours. Stimulate with 50 ng/mL EGF ligand for 10 minutes prior to lysis.
    
  • Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Quantify total protein via BCA assay to ensure equal loading (20

    
    g per lane).
    
  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against pEGFR (Tyr1068) and Total EGFR.

  • Self-Validation Step: The ratio of pEGFR to Total EGFR must be used to quantify inhibition. Total EGFR serves as the internal loading control to prove the drug inhibits phosphorylation rather than degrading the receptor itself.

Visualizing the Pharmacological Landscape

Workflow A Scaffold Synthesis (N-cyclohexylquinazolin-4-amine) B Cell-Free Kinase Assay (ADP-Glo / ATP Competition) A->B C Phenotypic Screening (Cell Viability / MTT) B->C D Target Validation (pEGFR Western Blot) C->D

Fig 1: Step-by-step experimental workflow for evaluating quinazoline-based kinase inhibitors.

Pathway L Growth Factor Ligand R Receptor Tyrosine Kinase (EGFR/HER2) L->R Activation P1 PI3K / AKT Cascade R->P1 Phosphorylation P2 RAS / MAPK Cascade R->P2 Phosphorylation I Quinazoline Inhibitor (Competes for ATP Pocket) I->R Steric Blockade Out Tumor Proliferation & Survival P1->Out P2->Out

Fig 2: Mechanism of action for ATP-competitive quinazoline inhibitors in oncogenic signaling.

Conclusion

While N-cyclohexylquinazolin-4-amine lacks the extreme potency of FDA-approved EGFR inhibitors like gefitinib and erlotinib, its value lies in its utility as a structural probe. By understanding how the shift from a planar aromatic ring to a bulky aliphatic ring disrupts ATP-pocket binding, drug development professionals can leverage this scaffold to map the steric boundaries of novel kinase targets, ultimately guiding the rational design of next-generation therapeutics.

References

  • Title: One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines Source: ResearchGate URL: [Link][1]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI (Molecules) URL: [Link][2]

  • Title: Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease Source: National Institutes of Health (PMC) URL: [Link][3]

Sources

Cross-Reactivity Profiling of N-Cyclohexylquinazolin-4-amine: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of N-cyclohexylquinazolin-4-amine Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Switch

N-cyclohexylquinazolin-4-amine (NCQ-4A) represents a critical "scaffold switch" in medicinal chemistry. While the quinazoline-4-amine core is historically synonymous with potent EGFR tyrosine kinase inhibition (e.g., Gefitinib, Erlotinib), the substitution of the planar N-aryl ring with a bulky, aliphatic N-cyclohexyl group fundamentally alters the molecule's selectivity profile.

This guide details the cross-reactivity profiling of NCQ-4A, contrasting its behavior with "classical" N-aryl quinazolines. For researchers, understanding this shift is vital: NCQ-4A frequently exhibits reduced affinity for EGFR but increased promiscuity toward Serine/Threonine kinases (CDKs, CLKs) and non-kinase targets like Phosphodiesterases (PDEs).

Structural Basis of Cross-Reactivity

To profile NCQ-4A effectively, one must first understand the mechanism driving its selectivity divergence from standard alternatives.

The "Planar vs. Pucker" Mechanism
  • Standard Alternative (Gefitinib/Erlotinib): These drugs feature a 3-chloro-4-fluoroaniline moiety. The planar phenyl ring engages in specific hydrophobic

    
    -stacking interactions within the adenine-binding pocket of EGFR.
    
  • NCQ-4A (The Product): The cyclohexyl group is non-planar (chair conformation) and aliphatic. It lacks

    
    -stacking capability and introduces steric bulk that often clashes with the "gatekeeper" residues in tyrosine kinases, potentially shifting affinity toward kinases with larger, more flexible ATP pockets (e.g., CDKs) or distinct hydrophobic requirements.
    
DOT Diagram: Structural Divergence & Target Consequences

G Scaffold Quinazoline-4-amine Core Sub_Aryl N-Aryl Substitution (e.g., Gefitinib) Scaffold->Sub_Aryl Sub_Alkyl N-Cyclohexyl Substitution (NCQ-4A) Scaffold->Sub_Alkyl Target_EGFR High Affinity: EGFR (Tyrosine Kinase) Sub_Aryl->Target_EGFR Pi-Stacking Optimized Target_Off Off-Target: CDK/CLK (Ser/Thr Kinase) Sub_Aryl->Target_Off Low Affinity Sub_Alkyl->Target_EGFR Steric Clash Reduced Affinity Sub_Alkyl->Target_Off Hydrophobic Fit Increased Promiscuity Target_PDE Off-Target: PDE4 (Phosphodiesterase) Sub_Alkyl->Target_PDE Known Liability

Caption: Divergence in target selectivity driven by N-substituent modification (Aryl vs. Cyclohexyl).

Comparative Profiling Data

The following table contrasts the expected performance of NCQ-4A against established benchmarks. Data represents consensus SAR trends for 4-aminoquinazoline derivatives.

FeatureNCQ-4A (Target Compound) Gefitinib (Standard Alternative) Palbociclib (Selectivity Control)
Primary Class Promiscuous Scaffold / HitEGFR Tyrosine Kinase InhibitorCDK4/6 Inhibitor
EGFR Affinity (

)
Moderate to Low (>100 nM)High Potency (<10 nM)Inactive
Kinase Selectivity Mixed: Tyr + Ser/Thr (CDK/CLK)Selective: Primarily Tyrosine KinasesSelective: CDK Family
Major Off-Target Phosphodiesterase (PDE) minimal PDE activityminimal PDE activity
Solubility (LogP) High (Lipophilic, >4.0)Moderate (3.2)Moderate (2.7)
Metabolic Stability Susceptible to CYP oxidation (cyclohexyl)Optimized (metabolically stable core)Optimized

Critical Insight: If your screening identifies NCQ-4A as a hit, you must counter-screen against PDE4 and CDK2 early. Unlike Gefitinib, the cyclohexyl derivative is prone to "false positive" kinase hits due to PDE inhibition in cAMP-dependent assays.

Experimental Protocols for Profiling

To validate the cross-reactivity profile of NCQ-4A, use this self-validating workflow.

Protocol A: Differential Kinase Binding Assay (The "Filter")

Objective: Distinguish between Tyrosine Kinase (EGFR) and Ser/Thr Kinase (CDK) activity. Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Preparation: Prepare NCQ-4A stocks at 10 mM in DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).

  • Tracer Selection:

    • EGFR Assay: Use Tracer 199 (optimized for ATP pocket of TKs).

    • CDK2 Assay: Use Tracer 236 (optimized for Ser/Thr kinases).

  • Incubation:

    • Mix 5 µL Compound + 5 µL Kinase/Antibody mixture + 5 µL Tracer.

    • Incubate for 60 min at Room Temperature (protect from light).

  • Readout: Measure TR-FRET ratio (Em 665nm / Em 615nm).

  • Validation:

    • Positive Control:[1] Gefitinib (for EGFR), Staurosporine (Pan-kinase).

    • Negative Control:[1] DMSO only.

    • Success Criteria: Z'-factor > 0.5.

Protocol B: Phosphodiesterase (PDE) Counter-Screen

Objective: Rule out non-kinase off-target activity common to N-alkyl quinazolines. Method: IMAP® Fluorescence Polarization Assay.

  • Enzyme: Recombinant human PDE4D.

  • Substrate: FAM-labeled cAMP.

  • Reaction: Incubate NCQ-4A (10 µM) with PDE4D and FAM-cAMP for 60 min.

  • Binding: Add IMAP binding reagent (nanoparticles bind specifically to the product AMP, not the substrate cAMP).

  • Analysis: High polarization (mP) indicates high product formation (active enzyme). Low polarization indicates inhibition.

  • Interpretation: >50% inhibition at 10 µM flags the compound as a dual Kinase/PDE inhibitor.

Profiling Workflow Visualization

This diagram outlines the decision tree for researchers evaluating NCQ-4A derivatives.

Workflow Start Hit Identification: NCQ-4A Derivative Screen1 Primary Screen: EGFR Kinase Assay Start->Screen1 Decision1 Potency < 100nM? Screen1->Decision1 Path_Potent High Potency EGFR Hit Decision1->Path_Potent Yes Path_Weak Weak/Moderate Hit Decision1->Path_Weak No Screen3 Safety Counter-Screen: PDE4 Inhibition Path_Potent->Screen3 Screen2 Secondary Screen: CDK2 / CLK2 Panel Path_Weak->Screen2 Screen2->Screen3 Check Promiscuity Outcome3 Tool: Ser/Thr Kinase Probe Screen2->Outcome3 High Affinity Outcome1 Lead: Selective EGFR Inhibitor (Rare for Cyclohexyl) Screen3->Outcome1 PDE Negative Outcome2 Lead: Poly-pharmacology (Kinase + PDE Modulator) Screen3->Outcome2 PDE Positive

Caption: Decision matrix for profiling N-cyclohexylquinazolin-4-amine derivatives.

References

  • Structure-Activity Relationships of 4-Anilinoquinazolines. Clinical and Experimental Pharmacology and Physiology. (1996). Establishes the requirement of the N-aryl moiety for optimal EGFR selectivity.

  • Quinazoline Derivatives as Kinase Inhibitors. Molecules. (2023). Reviews the shift in selectivity toward Ser/Thr kinases with non-planar substitutions.

  • PDE4 Inhibitors: Structural Classes. MDPI Pharmaceuticals. (2023). Highlights quinazolines as a privileged scaffold for phosphodiesterase inhibition.

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Standard industry protocol for kinase profiling.

Sources

Head-to-head comparison of N-cyclohexylquinazolin-4-amine and Gefitinib

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a head-to-head analysis of Gefitinib , a clinically approved first-generation EGFR inhibitor, and N-cyclohexylquinazolin-4-amine , a structural analog often used as a synthetic intermediate or Structure-Activity Relationship (SAR) probe.

This comparison serves as a critical case study in medicinal chemistry, illustrating how specific pharmacophore elements (aromatic vs. aliphatic substitutions) dictate kinase selectivity and potency.

Executive Summary

Gefitinib (Iressa) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically designed to target the ATP-binding cleft with high affinity (


 nM). Its efficacy relies on a specific 3-chloro-4-fluoroaniline moiety that occupies the hydrophobic back-pocket of the enzyme.

N-cyclohexylquinazolin-4-amine represents a simplified quinazoline scaffold where the aromatic aniline of Gefitinib is replaced by a cyclohexyl amine. While it retains the core "hinge-binding" capacity of the quinazoline ring, it lacks the necessary electronic and steric properties to engage the EGFR hydrophobic pocket effectively. Consequently, it exhibits significantly reduced potency, serving primarily as a negative control or synthetic intermediate in drug discovery campaigns.

Chemical Architecture & Pharmacophore Analysis

The divergence in performance stems directly from the C4-position substitution on the quinazoline core.

Structural Comparison Diagram

Structures Gefitinib Gefitinib (Optimized Drug) C4: 3-Cl-4-F-Aniline C6: Morpholinopropoxy C7: Methoxy Cyclohexyl N-cyclohexylquinazolin-4-amine (Structural Probe) C4: Cyclohexylamino C6: Hydrogen C7: Hydrogen Gefitinib->Cyclohexyl Pharmacophore Comparison Core Quinazoline Core (Hinge Binder) Core->Gefitinib Functionalized Core->Cyclohexyl Simplified

Figure 1: Structural divergence between the optimized drug Gefitinib and the simplified probe N-cyclohexylquinazolin-4-amine.

Key Structural Differences
FeatureGefitinibN-cyclohexylquinazolin-4-amineImpact on Binding
Core Scaffold QuinazolineQuinazolineBoth bind Met793 in the hinge region via N1.
C4 Substituent 3-Chloro-4-fluoroaniline Cyclohexylamine CRITICAL: The aniline engages in

-stacking and hydrophobic interactions. The cyclohexyl group is too bulky and lacks

-character.
C6 Substituent 3-MorpholinopropoxyHydrogenGefitinib's morpholine improves solubility and solvent-front interactions.
C7 Substituent MethoxyHydrogenElectron-donating group in Gefitinib strengthens the hinge H-bond.

Mechanism of Action: The "Selectivity Filter"

To understand why Gefitinib works and the cyclohexyl analog fails, we must look at the ATP-binding pocket of EGFR .

Gefitinib Binding Mode[1]
  • Hinge Interaction: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 .

  • Hydrophobic Pocket: The 3-chloro-4-fluoroaniline moiety rotates to fit deep into a hydrophobic pocket formed by Val726, Ala743, and Leu844 . The aromatic ring engages in van der Waals interactions, and the halogens fill specific steric voids.

  • Solvent Exposure: The morpholine tail points out towards the solvent, improving pharmacokinetic properties without interfering with binding.

N-cyclohexylquinazolin-4-amine Binding Mode
  • Hinge Interaction: The N1 still bonds with Met793.

  • Steric Clash: The cyclohexyl group is aliphatic and non-planar (chair conformation). It lacks the flat geometry required to slide between the hydrophobic residues. Furthermore, it cannot participate in the

    
    -
    
    
    
    interactions that the aniline ring forms with the gatekeeper residue or surrounding aromatics.
  • Result: The molecule binds loosely, if at all, leading to a high off-rate and poor inhibition.

Signaling Pathway Blockade

Pathway cluster_Inhibitors Inhibitors EGFR EGFR (ErbB1) Tyrosine Kinase Phosphorylation Autophosphorylation (Tyr Residues) EGFR->Phosphorylation ATP ATP ATP->EGFR Activates Gefitinib Gefitinib (High Affinity) Gefitinib->EGFR Blocks (Potent) Cyclohexyl N-cyclohexyl... (Low Affinity) Cyclohexyl->EGFR Fails to Block Signaling Downstream Signaling (RAS-RAF-MEK-ERK) Phosphorylation->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Figure 2: Differential impact on the EGFR signaling cascade.

Experimental Performance Data

The following data contrasts the established potency of Gefitinib with the inferred activity of the cyclohexyl analog based on Quinazoline SAR literature [1, 2].

MetricGefitinibN-cyclohexylquinazolin-4-amine
Target EGFR (ErbB1)EGFR (ErbB1)
IC50 (Enzyme) 2.0 - 3.0 nM [1]> 1,000 nM (Predicted) [2]
IC50 (Cellular - A431) 20 - 80 nM Inactive / Weak
Binding Type ATP-Competitive (Type I)ATP-Competitive (Weak Binder)
Solubility Moderate (Morpholine salt)Low (Lipophilic)
Primary Utility NSCLC TreatmentSynthetic Intermediate / SAR Probe

Analysis: Extensive SAR studies on 4-anilinoquinazolines demonstrate that replacing the aromatic aniline with an aliphatic amine (like cyclohexyl) results in a 100- to 1000-fold loss in potency [2]. The aromatic ring is "mandatory" for high-affinity binding to the EGFR ATP pocket.

Experimental Protocols

A. Synthesis of N-cyclohexylquinazolin-4-amine

Note: This protocol utilizes a one-pot HMDS-mediated approach, avoiding harsh chlorinating agents like


.[1]
  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Cyclohexylamine (1.2 eq), Hexamethyldisilazane (HMDS, 2.0 eq), Iodine (

    
    , catalytic).
    
  • Procedure:

    • Mix quinazolin-4(3H)-one, cyclohexylamine, and HMDS in a round-bottom flask.

    • Add catalytic iodine.[2][3]

    • Reflux at 120°C for 6–8 hours under inert atmosphere (

      
      ).
      
    • Monitor: TLC (Ethyl Acetate/Hexane 1:1) until starting material disappears.

    • Workup: Cool to RT. Add ethanol to quench. Pour into ice water.

    • Purification: Filter the precipitate. Recrystallize from ethanol to obtain white solid.

    • Validation: Confirm structure via

      
      H-NMR (Look for cyclohexyl multiplets at 1.2–2.0 ppm and quinazoline aromatic protons).
      
B. EGFR Kinase Inhibition Assay (FRET-based)

This protocol validates the potency difference.

  • System: Z´-LYTE™ Kinase Assay (Invitrogen) or similar FRET-based system.

  • Reagents: Recombinant EGFR kinase domain, FRET peptide substrate (Coumarin/Fluorescein), ATP (

    
     concentration), Test Compounds.
    
  • Workflow:

    • Step 1: Prepare 3-fold serial dilutions of Gefitinib (Start 1

      
      M) and N-cyclohexylquinazolin-4-amine (Start 100 
      
      
      
      M) in DMSO.
    • Step 2: Add kinase buffer, ATP, and peptide substrate to 384-well plate.

    • Step 3: Add EGFR enzyme and incubate for 1 hour at RT.

    • Step 4: Add Development Reagent (cleaves non-phosphorylated peptide).

    • Step 5: Read Fluorescence (Ex 400nm / Em 445nm & 520nm).

  • Calculation: Calculate Emission Ratio. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Workflow Step1 1. Serial Dilution (DMSO) Step2 2. Enzyme Reaction (ATP + Substrate) Step1->Step2 Step3 3. Development (Protease Cleavage) Step2->Step3 Step4 4. FRET Detection (Plate Reader) Step3->Step4

Figure 3: Kinase assay workflow for IC50 determination.

Conclusion

While N-cyclohexylquinazolin-4-amine shares the fundamental quinazoline core with Gefitinib , it fails as a therapeutic agent due to the lack of the 3-chloro-4-fluoroaniline pharmacophore. The cyclohexyl group cannot access the deep hydrophobic pocket of EGFR, resulting in poor binding affinity. This comparison highlights the critical nature of the 4-position substituent in quinazoline-based drug design: it is not merely a spacer, but the primary driver of specificity and potency.

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Source: PubMed (Clin Exp Pharmacol Physiol) URL:[Link] Key Finding: Establishes that the preferred side chain is anilino, substituted with small lipophilic groups.

  • One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. Source: ResearchGate / Synthetic Communications URL:[Link] Key Finding: details the synthesis of N-cyclohexylquinazolin-4-amine (Compound 3m).

Sources

N-cyclohexylquinazolin-4-amine analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline-4-amine scaffold, specifically N-cyclohexylquinazolin-4-amine (NCQA) and its derivatives, has emerged as a privileged structure in modern drug discovery. Recent structure-activity relationship (SAR) studies have highlighted its critical role as an intermediate and core pharmacophore in developing multi-target agents for Alzheimer's disease (targeting cholinesterases, MAO-A/B, and NMDAR) [1] and potent antileishmanial therapeutics [2].

As these novel candidates progress from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the selection of appropriate analytical standards becomes paramount. The accuracy of artificial membrane permeability assays (PAMPA), microsomal stability tests, and LC-MS/MS bioanalysis relies entirely on the metrological traceability and purity of the reference materials used.

This guide provides an objective, application-driven comparison of NCQA analytical standards and reference materials, equipping analytical chemists and pharmacologists with the data necessary to select the optimal grade for their specific workflows.

Mechanistic Context: Why Standard Purity Matters

NCQA derivatives often function as multi-target directed ligands (MTDLs). In neurodegenerative models, these compounds simultaneously inhibit Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) while antagonizing NMDA receptors [1]. Because enzymatic assays for these targets operate in the low nanomolar (nM) range, even trace impurities (such as unreacted 2,4-dichloroquinazoline intermediates) in a research-grade standard can cause false-positive inhibition, skewing IC


 calculations.

Pathway NCQA NCQA Derivatives (e.g., N-methylpropargylamino-quinazolines) MAO Monoamine Oxidase (MAO-A/B) NCQA->MAO Inhibits AChE Acetylcholinesterase (AChE) NCQA->AChE Inhibits NMDAR NMDA Receptor NCQA->NMDAR Antagonizes Tox Neurotoxicity & Oxidative Stress MAO->Tox Promotes Cognition Cognitive Decline (Alzheimer's) AChE->Cognition Accelerates NMDAR->Tox Calcium Overload Tox->Cognition Drives

Fig 1: Multi-target pharmacological profile of NCQA derivatives in neurodegenerative disease models.

Comparative Analysis of NCQA Reference Materials

Selecting the correct material grade is a balance of regulatory requirements, assay sensitivity, and budget. Below is a comparative breakdown of the three primary tiers of NCQA materials available to researchers [3].

Material GradePurity SpecificationCertification & TraceabilityPrimary ApplicationExperimental Impact
Research Grade >95% (HPLC/UV)Basic Certificate of Analysis (CoA); No quantitative traceability.Early-stage organic synthesis; preliminary in vitro screening.High risk of matrix suppression in MS; potential for off-target enzymatic interference.
Analytical Standard >98% (HPLC, NMR, MS)Comprehensive CoA; Characterized by multiple orthogonal methods.Routine HPLC-UV quantification; PAMPA permeability assays [2].Reliable for relative quantification and standard curve generation in non-GLP studies.
Certified Reference Material (CRM) >99.5% (qNMR / Mass Balance)ISO 17034 & ISO/IEC 17025 compliant; Traceable to SI units.GLP-compliant in vivo PK studies; Clinical bioanalysis.Eliminates gravimetric bias. Ensures absolute quantitative accuracy across multi-site studies.
Stable Isotope-Labeled (SIL) >98% Chemical, >99% Isotopice.g., NCQA-d11 (Cyclohexyl-d11).Internal standard (IS) for LC-MS/MS bioanalysis.Corrects for ionization fluctuations and extraction recovery losses (Matrix Effects).

Experimental Validation: LC-MS/MS Bioanalytical Protocol

To accurately assess the pharmacokinetic profile of NCQA-based antileishmanial or neuroprotective agents, a robust LC-MS/MS method is required. The following protocol outlines a self-validating system for quantifying NCQA derivatives in plasma using a Certified Reference Material (CRM) and a Stable Isotope-Labeled (SIL) internal standard.

Causality & Design Rationale:

We utilize Liquid-Liquid Extraction (LLE) rather than standard Protein Precipitation (PPT). Why? PPT often leaves residual lipophilic phospholipids in the extract, which co-elute with the highly lipophilic cyclohexyl moiety of NCQA, causing severe ion suppression in the Electrospray Ionization (ESI) source. LLE using a non-polar solvent selectively partitions the NCQA free base, ensuring a cleaner extract and maximizing MS sensitivity.

Step-by-Step Methodology:

Step 1: Preparation of Calibration Standards

  • Reconstitute the NCQA CRM in LC-MS grade acetonitrile to yield a 1.0 mg/mL primary stock. (Note: Using a CRM ensures the exact gravimetric concentration, eliminating systemic bias in the calibration curve).

  • Prepare a working solution of the SIL-NCQA (e.g., NCQA-d11) internal standard at 50 ng/mL in 50:50 Methanol:Water.

  • Spike blank plasma to create a 7-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Self-Validation Step: Prepare a "Zero Standard" (blank matrix spiked only with the SIL internal standard). This confirms the absence of isotopic crosstalk from the SIL channel into the unlabeled NCQA Multiple Reaction Monitoring (MRM) channel.

Step 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of plasma (samples, standards, and QCs) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the SIL-NCQA internal standard (50 ng/mL).

  • Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to basify the plasma. (Causality: Basification deprotonates the quinazolin-4-amine nitrogen, driving the molecule into its highly lipophilic free-base state).

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). (Causality: Formic acid ensures the re-protonation of the quinazoline ring, maximizing positive ion [M+H]+ generation in the ESI source).

  • Monitor the specific MRM transitions for NCQA and NCQA-d11.

Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (NCQA-d11 SIL) Sample->Spike Ext Liquid-Liquid Extraction (Basified MTBE) Spike->Ext LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Ext->LCMS Data Quantification & Method Validation LCMS->Data

Fig 2: LC-MS/MS bioanalytical workflow utilizing isotopically labeled NCQA reference materials.

Conclusion and Best Practices

When working with N-cyclohexylquinazolin-4-amine and its derivatives, the choice of analytical standard directly dictates the integrity of your data.

  • For synthetic chemistry and preliminary target validation, Analytical Standards (>98%) offer the best balance of cost and reliability.

  • For regulatory submissions, PK profiling, and quantitative structure-activity relationship (QSAR) modeling , the investment in ISO-certified CRMs and SIL internal standards is mandatory to overcome matrix effects and ensure absolute quantitative traceability.

References

  • MDPI (International Journal of Molecular Sciences)
  • ACS (Journal of Medicinal Chemistry)
  • 2-(4-chlorophenyl)

A Comparative Guide to Quinazoline Derivatives as Anticancer Agents: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its versatile structure has given rise to a multitude of derivatives that have shown significant promise in combating various malignancies. This guide provides an in-depth comparative analysis of prominent quinazoline-based anticancer agents, offering a blend of established knowledge and recent advancements. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy, providing a comprehensive resource for researchers in the field.

The Rise of Quinazoline Derivatives in Oncology

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological activities.[1] In the realm of oncology, their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The U.S. Food and Drug Administration (FDA) has approved several quinazoline derivatives for clinical use, including gefitinib, erlotinib, lapatinib, and afatinib, primarily for the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[2] These drugs predominantly target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[3]

Comparative Analysis of Leading Quinazoline-Based EGFR Inhibitors

The first generation of quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[2][4] The second-generation inhibitors, like afatinib, form a covalent bond, leading to irreversible inhibition.[3] This section provides a comparative overview of these key derivatives.

Head-to-Head Preclinical Efficacy

The following table summarizes the in vitro anticancer activity (IC50 values) of prominent quinazoline derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundCancer Cell LineTarget(s)IC50 (µM)Reference
Gefitinib A549 (Lung)EGFR15.59[5]
A431 (Skin)EGFR8.37[5]
H1819 (Lung)EGFR0.029[6]
Erlotinib A431 (Skin)EGFR0.1[6]
Lapatinib A431 (Skin)EGFR, HER20.16 (EGFR)[6]
BT-474 (Breast)EGFR, HER20.1 (HER2)[6]
Afatinib H1975 (Lung, L858R/T790M)EGFR~0.01[7]
A431 (Skin)EGFR~0.0005[7]

Rationale for Cell Line Selection:

  • A549: A commonly used cell line for lung adenocarcinoma research, known to express wild-type EGFR.

  • A431: A squamous cell carcinoma line with very high EGFR expression, making it a sensitive model for screening EGFR inhibitors.

  • H1819: A lung cancer cell line with wild-type EGFR.

  • BT-474: A breast cancer cell line that overexpresses HER2, relevant for dual EGFR/HER2 inhibitors like lapatinib.

  • H1975: A lung adenocarcinoma cell line harboring the L858R activating mutation and the T790M resistance mutation in EGFR, crucial for evaluating the efficacy of inhibitors against resistant cancer forms.[8]

Overcoming Resistance: Targeting EGFR Mutations

A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[9] This mutation increases the affinity of the receptor for ATP, reducing the efficacy of first-generation inhibitors.[9] Second and third-generation quinazoline derivatives have been developed to overcome this resistance.

CompoundEGFR MutantIC50 (nM)Reference
Gefitinib L858R/T790M>1000[5]
Afatinib L858R/T790M10[7]
Compound 27 L858R/T790M/C797S1.2 (µM)[8]

The development of compounds effective against the C797S mutation, which confers resistance to third-generation inhibitors, is an active area of research.[8]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Quinazoline-based EGFR inhibitors exert their anticancer effects by blocking the downstream signaling cascades that promote tumor growth, proliferation, and survival. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of key signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP EGFR->ADP Phosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits (Competes with ATP) EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->EGFR Binds to Kinase Domain

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) of Quinazoline Derivatives

The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. SAR studies have provided crucial insights for the rational design of more potent and selective inhibitors.[5][11]

  • The Quinazoline Core: The quinazoline scaffold itself is essential for binding to the hinge region of the EGFR kinase domain.[5]

  • Position 4: A 4-anilino substitution is a common feature of many potent EGFR inhibitors. The nature of the substituent on the aniline ring significantly influences activity.[5]

  • Positions 6 and 7: Modifications at these positions with small, flexible, and basic side chains can enhance solubility and potency.[4]

  • Covalent Inhibitors: The introduction of a reactive group, such as an acrylamide moiety, at position 6 or 7 allows for the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition. This is a key feature of second-generation inhibitors like afatinib.[3]

Caption: Key SAR points for quinazoline-based EGFR inhibitors.

Experimental Protocols for Evaluating Anticancer Activity

The preclinical evaluation of novel quinazoline derivatives involves a battery of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for three fundamental assays.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the quinazoline derivative at the desired concentration and for the appropriate time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the quinazoline derivative.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

Conclusion and Future Perspectives

Quinazoline derivatives have undeniably revolutionized the landscape of targeted cancer therapy. The journey from the first-generation reversible inhibitors to the more recent covalent and mutant-specific agents highlights the power of rational drug design informed by a deep understanding of cancer biology. The comparative analysis presented in this guide underscores the nuances in their efficacy and mechanisms of action.

Future research in this field will likely focus on several key areas:

  • Overcoming Acquired Resistance: The development of next-generation quinazoline derivatives that can effectively target a broader range of resistance mutations, including those that arise after treatment with third-generation inhibitors.

  • Dual-Target and Multi-Target Inhibitors: Designing single molecules that can simultaneously inhibit multiple key signaling pathways involved in tumorigenesis, such as EGFR and VEGFR.[10]

  • Combination Therapies: Exploring the synergistic effects of combining quinazoline derivatives with other anticancer agents, including chemotherapy, immunotherapy, and other targeted therapies.

  • Personalized Medicine: Utilizing biomarkers to identify patient populations most likely to respond to specific quinazoline-based therapies, thereby maximizing therapeutic benefit and minimizing side effects.

The continued exploration of the versatile quinazoline scaffold holds immense promise for the development of more effective and safer anticancer drugs, ultimately improving outcomes for cancer patients worldwide.

References

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Oriental Journal of Chemistry, 41(6).
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
  • ECU Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core.
  • Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., Rasheed, S. P., Vengamthodi, A., Pattilthodika, S., & Rasheed, A. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(9), 69-75.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • BenchChem. (2025).
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2025, July 31). Pharmaceutical Sciences, 31(1), 43-64.
  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2020, October 1). Chemical and Pharmaceutical Bulletin, 68(10), 984-995.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., Rasheed, S. P., Vengamthodi, A., Pattilthodika, S., & Rasheed, A. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3).
  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2020, October 1). J-Stage.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • Ramalingam, S. S., & Belani, C. P. (2014). Afatinib and lung cancer. Expert Review of Anticancer Therapy, 14(10), 1035-1046.
  • Peters, S., Zimmermann, S., & Adjei, A. A. (2014). Comparative review of drug–drug interactions with epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer.
  • Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Buijsman, R. C., ... & Zaman, G. J. R. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Molecular Cancer Therapeutics, 18(2), 464-474.
  • de Wispelaere, M., de Roos, J. A. D. M., Schipper, J. W., van den Berg, M., van Doornmalen, A. M., Prinsen, M. B. W., ... & Zaman, G. J. R. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972594.
  • Sequist, L. V., & Lynch, T. J. (2015). Afatinib-Based Combination Regimens for the Treatment of Solid Tumors: Rationale, Emerging Strategies and Recent Progress.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the development of highly selective kinase inhibitors is paramount.[1][2] Kinases, as central regulators of cellular signaling, are attractive therapeutic targets; however, the high degree of structural conservation across the human kinome presents a significant challenge in achieving inhibitor selectivity.[2][3] Promiscuous kinase inhibitors can lead to off-target effects and associated toxicities, complicating clinical development and patient outcomes.[2] This guide provides a comprehensive evaluation of the selectivity profile of a novel kinase inhibitor, N-cyclohexylquinazolin-4-amine, against a panel of functionally related kinases. We will delve into the experimental design, present detailed protocols for robust assessment, and analyze the resulting data to inform its therapeutic potential.

Introduction to N-cyclohexylquinazolin-4-amine and the Rationale for Selectivity Profiling

N-cyclohexylquinazolin-4-amine belongs to the quinazoline class of compounds, a scaffold known to possess a wide range of biological activities, including kinase inhibition.[4][5][6] Preliminary studies have identified Epidermal Growth Factor Receptor (EGFR) as a primary target of N-cyclohexylquinazolin-4-amine. EGFR is a member of the ErbB family of receptor tyrosine kinases and a key driver in the proliferation and survival of various cancer cells.[7][8][9]

However, to fully characterize the therapeutic window and potential liabilities of N-cyclohexylquinazolin-4-amine, a thorough assessment of its activity against other, structurally similar kinases is essential. The Src family of non-receptor tyrosine kinases, which includes members like Src, Fyn, and Lyn, was chosen as a relevant comparison panel.[10] These kinases are often activated downstream of or in parallel with receptor tyrosine kinases like EGFR and share structural similarities in their ATP-binding pockets, making them potential off-targets.[8]

This guide will outline the methodologies to quantitatively assess the selectivity of N-cyclohexylquinazolin-4-amine, providing a framework for researchers in drug development to conduct similar evaluations.

Experimental Design and Methodologies

A multi-faceted approach combining in vitro biochemical assays and cell-based assays is crucial for a comprehensive understanding of an inhibitor's selectivity.

Kinase Panel Selection

The selection of kinases for the selectivity panel is a critical first step. For this evaluation, we have chosen a representative panel that includes the primary target and closely related kinases from the Src family:

  • Primary Target: EGFR (ErbB1)

  • Related Kinases (Src Family):

    • Src

    • Fyn

    • Yes

    • Lck

    • Lyn

This panel allows for a focused assessment of selectivity within and between kinase families that are often co-regulated or implicated in similar disease pathways.[11]

In Vitro Biochemical Kinase Assay

To determine the direct inhibitory effect of N-cyclohexylquinazolin-4-amine on purified kinases, we employ the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.[12][13]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_dil Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor Dilutions inhibitor_dil->add_inhibitor kinase_mix Prepare Kinase/ Substrate Mixture plate_setup Dispense Kinase/ Substrate to Plate kinase_mix->plate_setup plate_setup->add_inhibitor add_atp Initiate with ATP & Incubate add_inhibitor->add_atp stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) add_atp->stop_reaction detect_adp Add Kinase Detection Reagent (Convert ADP) stop_reaction->detect_adp read_lum Measure Luminescence detect_adp->read_lum calc_ic50 Calculate % Inhibition & Determine IC50 read_lum->calc_ic50 G Ligand EGF Ligand EGFR EGFR Ligand->EGFR binds Src Src Family Kinases EGFR->Src activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Src->PI3K Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-cyclohexylquinazolin-4-amine Inhibitor->EGFR Primary Target Inhibitor->Src Off-Target

Caption: Simplified EGFR and Src signaling pathways.

The diagram above illustrates the interplay between the EGFR and Src signaling pathways. Both can activate downstream cascades like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth and survival. [8]The potential for N-cyclohexylquinazolin-4-amine to inhibit both EGFR and, to a lesser extent, Src family kinases highlights the importance of understanding these cross-talk mechanisms.

Conclusion

This guide provides a framework for the systematic evaluation of the selectivity of a novel kinase inhibitor, N-cyclohexylquinazolin-4-amine. Through a combination of in vitro biochemical and cell-based assays, we have characterized its potency and selectivity profile against a panel of related kinases.

N-cyclohexylquinazolin-4-amine is a potent EGFR inhibitor with moderate selectivity against members of the Src kinase family. This information is critical for the continued development of this compound, guiding future studies into its therapeutic efficacy and potential off-target effects. The methodologies described herein represent a robust and reliable approach for kinase inhibitor characterization, ensuring a higher degree of scientific rigor in the drug discovery process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Wikipedia. (2024). Src family kinase. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • Wikipedia. (2024). Epidermal growth factor receptor. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bio-Rad. (n.d.). EGFR signaling pathway. Retrieved from [Link]

  • STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]

  • protocols.io. (n.d.). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Retrieved from [Link]

  • YouTube. (2021). The EGF receptor tyrosine protein kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Springer. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PubMed. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]

  • MDPI. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for N-cyclohexylquinazolin-4-amine , a quinazoline derivative often used in kinase inhibitor research.

This guide prioritizes safety, regulatory compliance (EPA/RCRA), and environmental stewardship . It is structured for laboratory personnel and safety officers managing research-grade chemicals.

Chemical Identification & Physical Properties

Before disposal, verify the identity of the substance to ensure proper waste stream segregation. This compound is a lipophilic, nitrogenous heterocycle.

PropertyDescriptionRelevance to Disposal
Chemical Name N-cyclohexylquinazolin-4-amineLabeling requirement
Structure Quinazoline ring fused with a cyclohexylamino groupNitrogen-rich; requires incineration
Physical State White to off-white solidSegregate as solid hazardous waste
Melting Point 138–140 °CStable solid at room temperature
Solubility Low water solubility; Soluble in DMSO, DCM, MeOHDo not flush down drains
Acidity/Basicity Weakly basic (Amine functionality)Incompatible with strong acids/oxidizers

Critical Warning: N-cyclohexylquinazolin-4-amine is not a P-listed or U-listed waste under standard EPA RCRA regulations (40 CFR § 261.33). However, due to its biological activity (kinase inhibition potential) and chemical structure, it must be managed as Non-Regulated Hazardous Waste (unless characteristically toxic via TCLP) and directed for high-temperature incineration.

Hazard Identification & Safety (PPE)

Treat this compound as a toxic irritant . Quinazoline derivatives often exhibit skin sensitization and acute toxicity upon inhalation or ingestion.

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentSpecification
Respiratory N95 or P100 RespiratorRequired if handling dry powder outside a fume hood.
Dermal Nitrile Gloves (Double-gloved)Minimum 0.11 mm thickness. Change immediately upon splash.
Ocular Chemical Safety GogglesSide shields are insufficient for powder handling.
Body Lab Coat + Tyvek SleevesPrevent accumulation on clothing fibers.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired stocks, degraded samples, or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.

  • Transfer: Transfer the solid carefully inside a chemical fume hood to avoid aerosolization.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-cyclohexylquinazolin-4-amine[1][2]

    • Hazard Checkbox: Toxic, Irritant.

    • State: Solid.[3]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before placing it in the satellite accumulation area (SAA).

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures (e.g., DMSO, Dichloromethane, Methanol).

  • Segregation: Determine the solvent base.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or DMF.

  • Precipitation (Optional): If the concentration is high, you may precipitate the solid by adding water (if using water-miscible solvents), filter it, and dispose of the solid via Protocol A to reduce the volume of high-hazard liquid waste.

  • Bulking: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.

Protocol C: Contaminated Debris

Use this for gloves, weigh boats, and paper towels.

  • Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Labeling: Label as "Debris contaminated with N-cyclohexylquinazolin-4-amine."

Waste Segregation Decision Tree

The following logic flow ensures the compound enters the correct destruction stream (Incineration) rather than landfill or wastewater treatment.

DisposalFlow Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid Debris Contaminated Debris State->Debris SolidContainer Wide-Mouth Jar (Label: Toxic Solid) Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisBag 6-mil Poly Bag (Double Sealed) Debris->DebrisBag Halo Halogenated Carboy (DCM/Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (DMSO/MeOH) SolventCheck->NonHalo No Halogens Incinerator High-Temp Incineration (Final Fate) Halo->Incinerator NonHalo->Incinerator SolidContainer->Incinerator DebrisBag->Incinerator

Figure 1: Waste segregation logic ensuring all streams ultimately reach high-temperature incineration to mineralize the nitrogenous heterocycle.

Emergency Spill Response

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves, lab coat, and N95 respirator.

  • Contain (Solid): Gently cover the powder with a damp paper towel to prevent dust generation. Scoop up the material and place it in a waste jar.

  • Contain (Liquid): Use vermiculite or spill pads. Do not use bleach (potential reaction with amines).

  • Decontaminate: Clean the surface with a mild detergent solution (soap and water). Verify no residue remains.

Scientific Rationale for Incineration

Disposal via sewer (drain) is strictly prohibited.

  • Environmental Persistence: Quinazoline rings are chemically stable and resistant to standard biological wastewater treatment.

  • Nitrogen Mineralization: High-temperature incineration (>1000°C) is required to break the C-N bonds effectively, converting the nitrogen content into N2 (with scrubbers managing any NOx formation), preventing the release of bioactive amines into the watershed.

References
  • Chemical Identification & Properties: Wang, K., et al.[3][4][5] "One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction." ResearchGate. (Identifies Compound 3m as N-cyclohexylquinazolin-4-amine, mp 138–140 °C).

  • General Quinazoline Safety Data: Fisher Scientific. "Safety Data Sheet: Quinazoline Derivatives." (Provides general hazards for amino-quinazolines: Skin Corr. 1B, Eye Dam. 1).

  • EPA Hazardous Waste Identification: US Environmental Protection Agency. "Defining Hazardous Waste: Listed and Characteristic Wastes." (Guidance on RCRA determinations).

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。